molecular formula C7H4ClNO2 B3121429 4-Chlorofuro[3,4-c]pyridin-3(1H)-one CAS No. 285991-64-2

4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B3121429
CAS No.: 285991-64-2
M. Wt: 169.56 g/mol
InChI Key: BTBJIUHKFHYPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorofuro[3,4-c]pyridin-3(1H)-one is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-6-5-4(1-2-9-6)3-11-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBJIUHKFHYPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 4-Chlorofuro[3,4-c]pyridin-3(1H)-one in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the regioselective synthesis of functionalized pyridine rings. 4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS: 285991-64-2) has emerged as a highly versatile bicyclic lactone intermediate. Its unique molecular architecture—a fused furan-3-one and pyridine system—makes it an indispensable building block for synthesizing functionalized pyridoxine (Vitamin B6) derivatives and aza-A-ring indenoisoquinoline topoisomerase I poisons.

This whitepaper provides a self-validating, mechanistic guide to the physicochemical properties, reactivity profiles, and field-proven experimental protocols associated with this compound.

Molecular Architecture & Physicochemical Properties

The reactivity of this compound is governed by two key structural features:

  • The Fused Lactone Ring: The cyclic ester is strained and highly susceptible to nucleophilic attack, making it an excellent precursor for diol formation (pyridoxine core).

  • The 4-Chloro Substituent: Positioned ortho to the pyridine nitrogen, the chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (

    
    ). The electronegative nitrogen withdraws electron density, stabilizing the Meisenheimer complex during nucleophilic attack.
    
Table 1: Quantitative Physicochemical Summary
PropertyValue / Description
IUPAC Name 4-chloro-1H-furo[3,4-c]pyridin-3-one
CAS Registry Number 285991-64-2
Molecular Formula

Molecular Weight 169.56 g/mol
SMILES String O=C1OCc2ccnc(Cl)c21
Primary Synthetic Utility Precursor to (2-halopyridine-3,4-diyl)dimethanoles
Target Binding / Relevance Vitamin B6 analogs, Topoisomerase I inhibitors

Data corroborated by PubChem and commercial chemical registries [3, 4].

Mechanistic Pathways & Reactivity Profiles

To utilize this compound effectively, researchers must understand the causality behind its synthetic transformations. The synthesis of pyridoxine derivatives from 2-halopyridine-3,4-dicarbonitriles relies heavily on the intermediate formation and subsequent cleavage of this lactone [1].

Synthesis of the Lactone Core

The formation of this compound begins with the hydrolysis of 2-chloropyridine-3,4-dicarbonitrile to its corresponding dicarboxylic acid, followed by dehydration using propionic anhydride to form an anhydride intermediate. Regioselective reduction of this anhydride yields the target lactone.

Downstream Functionalization
  • 
     Amination:  The 4-chloro group can be smoothly substituted by primary or secondary amines. The reaction is driven by the electron-deficient nature of the pyridine ring, yielding 4-(dialkylamino)-furo[3,4-c]pyridin-3(1H)-ones in 71–80% yields [1].
    
  • Lactone Reduction: Standard sodium borohydride (

    
    ) is often too mild to fully reduce esters/lactones. However, by introducing anhydrous 
    
    
    
    , calcium borohydride is formed in situ. The
    
    
    cation acts as a hard Lewis acid, coordinating to the lactone carbonyl oxygen. This polarization lowers the LUMO of the carbonyl, facilitating hydride transfer and yielding the dimethanol product (pyridoxine derivative) [1].
Visualization 1: Synthetic Workflow

G N1 2-Chloropyridine-3,4-dicarbonitrile (Starting Material) N2 2-Chloropyridine-3,4-dicarboxylic acid (Hydrolysis) N1->N2 Acid/Base Hydrolysis N3 Anhydride Intermediate (Propionic Anhydride) N2->N3 Dehydration N4 This compound (CAS: 285991-64-2) N3->N4 Regioselective Reduction N5 4-(Dialkylamino)-furo[3,4-c]pyridin-3(1H)-one (SNAr with Amines) N4->N5 Nucleophilic Aromatic Substitution N6 (2-Chloropyridine-3,4-diyl)dimethanol (Vitamin B6 Analog) N4->N6 NaBH4/CaCl2 Reduction

Synthetic workflow of this compound and its downstream functionalization.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Synthesis of this compound from Anhydride

Objective: Regioselective reduction of the anhydride intermediate.

  • Preparation: Dissolve 1.0 eq of 2-chloropyridine-3,4-dicarboxylic anhydride in anhydrous THF under an inert Argon atmosphere.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath. Causality: Low temperatures prevent over-reduction and control the exothermic hydride transfer.

  • Reduction: Add 1.2 eq of

    
     portion-wise over 15 minutes. Stir at 0 °C for 2 hours, then allow warming to ambient room temperature.
    
  • Quenching (Validation Step): Slowly add 1M HCl until gas evolution ceases. Causality: The acidic quench destroys excess hydride and drives the equilibrium toward the cyclization of the intermediate hydroxy acid into the closed lactone ring.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via silica gel chromatography.
    
Protocol B: Lewis Acid-Mediated Reduction to Pyridoxine Derivatives

Objective: Complete reduction of the lactone to a diol.

  • Activation: Suspend 1.0 eq of this compound and 2.0 eq of anhydrous

    
     in absolute ethanol. Stir for 15 minutes at 0 °C to allow Lewis acid coordination.
    
  • Hydride Transfer: Slowly add 3.0 eq of

    
     in small portions. Causality: The in situ formation of 
    
    
    
    provides the necessary reducing power to cleave the robust lactone C-O bond.
  • Propagation: Stir the mixture at room temperature for 12 hours. Monitor via TLC until the starting lactone is fully consumed.

  • Neutralization: Quench with saturated aqueous

    
    . Causality: A mild acidic quench is required to prevent the degradation of the highly polar dimethanol product, which can occur under strongly basic or acidic conditions.
    
  • Recovery: Remove ethanol under reduced pressure. Extract the residue with n-butanol (due to the high polarity of the diol), dry, and concentrate to yield (2-chloropyridine-3,4-diyl)dimethanol.

Visualization 2: Mechanistic Pathway of Lactone Reduction

MechanisticPathway Lactone Lactone Carbonyl (Electrophile) Ca Ca2+ Coordination (Lewis Acid Activation) Lactone->Ca CaCl2 Addition Hydride1 Hydride Attack (BH4-) (Nucleophilic Addition) Ca->Hydride1 NaBH4 Hemiacetal Hemiacetal Intermediate (Ring Opening) Hydride1->Hemiacetal C-O Bond Cleavage Hydride2 Second Hydride Attack (Aldehyde Reduction) Hemiacetal->Hydride2 NaBH4 Product Dimethanol Derivative (Pyridoxine Core) Hydride2->Product Protonation (H2O)

Mechanistic pathway of lactone reduction mediated by NaBH4 and CaCl2 Lewis acid activation.

Conclusion

This compound serves as a critical linchpin in modern heterocyclic chemistry. By understanding the electronic interplay between the ortho-chloro substituent and the fused lactone, researchers can exploit this scaffold for both


 modifications and reductive ring-openings, accelerating the discovery of novel Vitamin B6 analogs and topoisomerase inhibitors[1, 2].

References

  • Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles | Synthetic Communications |[Link]

  • Investigation of the Structure–Activity Relationships of Aza-A-Ring Indenoisoquinoline Topoisomerase I Poisons | Journal of Medicinal Chemistry |[Link]

  • Furo[3,4-c]pyridin-3(1H)-one (Core Scaffold) | PubChem |[Link]

  • 4-chloro-1H-furo[3,4-c]pyridin-3-one (CAS 285991-64-2) | Synthonix | [Link]

4-Chlorofuro[3,4-c]pyridin-3(1H)-one: Technical Profile and Utilization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one .

Abstract

This compound (CAS 285991-64-2) is a specialized heterocyclic building block used primarily in the development of fused pyridine therapeutics.[1][2] As a halogenated lactone fused to a pyridine core, it serves as a dual-functional scaffold: the chlorine atom at the C4 position (corresponding to C2 of the parent pyridine) acts as an electrophilic "warhead" for nucleophilic aromatic substitution (


), while the lactone ring offers a handle for ring-opening or conversion to lactams (pyrrolopyridines). This guide outlines its structural properties, validated synthetic pathways, and critical handling protocols for medicinal chemistry applications.[3]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

The compound is a bicyclic system where a furanone (lactone) ring is fused to the c-face (positions 3 and 4) of a pyridine ring.

Identifier Value
Chemical Name This compound
CAS Number 285991-64-2
Alternative Names 4-Chloro-1H-furo[3,4-c]pyridin-3-one; 4-Chloro-6-azaphthalide
Molecular Formula

Molecular Weight 169.56 g/mol
SMILES O=C1OCc2ccnc(Cl)c21
Appearance White to off-white solid
Structural Numbering & Isomerism

Correct numbering is critical for this scaffold. In the furo[3,4-c]pyridine system, the nitrogen atom is assigned position 5.[4] The chlorine atom at position 4 is adjacent to the nitrogen, making it highly activated.

  • Position 4 (Cl): Corresponds to position 2 of the original pyridine ring (highly electrophilic).

  • Position 3 (C=O): The carbonyl carbon of the lactone.

  • Position 1 (

    
    ):  The methylene group of the lactone.
    

Note on Isomers: Do not confuse with 6-chlorofuro[3,4-c]pyridin-3(1H)-one (CAS 1352893-24-3), where the chlorine is at the other position adjacent to the bridgehead (C6), or the 1(3H)-one tautomer.

Part 2: Synthetic Routes & Process Chemistry[6][7][8][9]

Synthesis typically proceeds via the reduction of pyridine-dicarboxylic acid derivatives. The presence of the chlorine atom requires careful control of reducing conditions to prevent hydrodehalogenation.

Primary Synthetic Pathway

The most robust route involves the regioselective reduction of 2-chloropyridine-3,4-dicarboxylic anhydride .

Step-by-Step Protocol:

  • Anhydride Formation:

    • Precursor: 2-Chloropyridine-3,4-dicarboxylic acid.

    • Reagent: Acetic anhydride (

      
      ) or Thionyl chloride (
      
      
      
      ).
    • Conditions: Reflux for 2–4 hours.

    • Outcome: Quantitative conversion to 2-chloropyridine-3,4-dicarboxylic anhydride.

  • Regioselective Reduction:

    • Reagent: Sodium borohydride (

      
      ).
      
    • Solvent: Dry THF or THF/Methanol mixture at 0°C.

    • Mechanism: Hydride attack occurs preferentially at the more electron-deficient carbonyl. Due to the electron-withdrawing chlorine at C4 (ortho to the C3-carbonyl), the C3-carbonyl is less electron-rich than C4-carbonyl? Correction: Steric and electronic effects dictate that reduction often occurs at the carbonyl less hindered or more activated. In practice, this reduction yields a mixture of the 1-one and 3-one isomers, requiring chromatographic separation.

    • Target: The 3(1H)-one isomer (carbonyl at C3) is often the major product due to the directing effect of the adjacent chlorine.

Visualization of Synthesis and Numbering

Synthesis cluster_0 Precursor cluster_1 Intermediate cluster_2 Target Scaffold Acid 2-Chloropyridine- 3,4-dicarboxylic acid Anhydride 2-Chloropyridine- 3,4-dicarboxylic anhydride Acid->Anhydride Ac2O, Reflux (Dehydration) Product 4-Chlorofuro[3,4-c] pyridin-3(1H)-one (CAS 285991-64-2) Anhydride->Product NaBH4, THF, 0°C (Regioselective Reduction)

Figure 1: Synthetic pathway from dicarboxylic acid precursor to the target lactone.

Part 3: Reactivity & Functionalization[9]

The this compound scaffold contains two distinct reactive centers ("warheads") that allow for orthogonal functionalization.

The C4-Chlorine "Warhead" ( )

The chlorine atom at C4 is activated by the adjacent pyridine nitrogen (N5). It readily undergoes Nucleophilic Aromatic Substitution (


) with amines, thiols, and alkoxides.
  • Conditions: Polar aprotic solvents (DMF, DMSO, NMP) with a base (

    
    , 
    
    
    
    ).
  • Utility: This is the primary method for introducing diversity (R-groups) into the scaffold.

The Lactone Ring (Ring Opening/Transformation)

The lactone ring is susceptible to nucleophilic attack, leading to ring opening or transformation into a lactam (pyrrolopyridine).

  • Lactam Formation: Reaction with primary amines at elevated temperatures converts the furo[3,4-c]pyridine core into a pyrrolo[3,4-c]pyridine-3-one core. This is a crucial transformation for generating drug-like bicyclic lactams.

Reactivity Map[5]

Reactivity Core 4-Chlorofuro[3,4-c] pyridin-3(1H)-one SNAr 4-Amino Derivatives (via SNAr at C4-Cl) Core->SNAr Primary/Secondary Amines Base, Heat Lactam Pyrrolo[3,4-c]pyridin-3-ones (Lactone -> Lactam exchange) Core->Lactam Primary Amines High Temp / Acid Cat. RingOpen Hydroxymethyl-Nicotinamides (Ring Opening) Core->RingOpen NaOH / H2O Hydrolysis

Figure 2: Orthogonal reactivity profiles of the scaffold.

Part 4: Applications in Medicinal Chemistry[10]

This scaffold is a bioisostere of phthalide and isoindolinone, commonly found in kinase inhibitors and antiviral agents.

Key Therapeutic Areas
  • Kinase Inhibition (PI3K/mTOR): The fused pyridine system mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases. The C4-substituent (introduced via

    
    ) often projects into the solvent-exposed region or hydrophobic pocket.
    
  • HIV-1 Integrase Inhibitors: Derivatives of furo[3,4-c]pyridines have been explored as integrase strand transfer inhibitors (INSTIs) due to their ability to chelate metal ions in the active site (if properly substituted with hydroxy/keto groups).

  • Antimalarial Agents: Related 4-substituted furo-pyridine derivatives have shown activity against Plasmodium falciparum, potentially via inhibition of dihydroorotate dehydrogenase (DHODH).

Case Study: Synthesis of Pyrrolo[3,4-c]pyridine Analogs

Researchers utilize this compound as an intermediate to access 4-amino-pyrrolo[3,4-c]pyridin-3-ones .

  • Step 1:

    
     displacement of the 4-Cl with a functionalized amine (e.g., morpholine, piperazine).
    
  • Step 2: Reaction with a benzylamine to convert the lactone to the N-benzyl lactam.

  • Result: A tri-substituted bicyclic scaffold with tunable solubility and lipophilicity.

Part 5: Handling & Stability

ParameterSpecification
Storage 2–8°C, under inert atmosphere (

or Ar). Hygroscopic.
Solubility Soluble in DMSO, DMF, DCM. Sparingly soluble in water.
Stability Hydrolytically unstable in basic aqueous media (lactone opens). Stable in weak acid.
Safety Irritant/Sensitizer. The reactive C-Cl bond makes it a potential alkylating agent. Handle in a fume hood.

References

  • Fedoseeva, S. V., et al. (2017). "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 53(11), 1661–1667. Link

  • PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link

  • Wojcicka, A., et al. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules, 26(8), 2206. Link

  • Synthonix. (n.d.).[5] "4-chloro-1H-furo[3,4-c]pyridin-3-one Product Data." Link

Sources

An In-depth Technical Guide to 4-Chlorofuro[3,4-c]pyridin-3(1H)-one: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its molecular architecture, physicochemical properties, synthetic pathways, and key reactivity. Furthermore, this document explores its role as a versatile building block in the development of complex molecules, particularly within the context of medicinal chemistry and drug discovery. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound possesses a bicyclic heterocyclic scaffold where a furanone (lactone) ring is fused to a pyridine ring. The core structure, furo[3,4-c]pyridine, is a recognized privileged scaffold in medicinal chemistry. The molecule's key features include:

  • A pyridine ring substituted with a chlorine atom at the 4-position. This halogen atom is a critical reactive site, significantly influencing the molecule's synthetic utility.

  • A fused γ-lactone ring (a five-membered cyclic ester), which contributes to the compound's chemical properties and potential for further modification.

  • The specific arrangement of the pyridine nitrogen and the lactone functionality creates a distinct electronic distribution, which is pivotal for its interaction with biological targets when incorporated into larger molecules.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These identifiers are essential for accurate sourcing and referencing in a research context.

Identifier TypeValueReference
CAS Number 285991-64-2[1]
Molecular Formula C₇H₄ClNO₂[1][2][3]
Molecular Weight 169.57 g/mol [1][3]
Canonical SMILES C1=C(C(=O)OC1)C2=C(N=C1)ClInferred from structure
InChI Key LHWNUJZSGCIZIG-UHFFFAOYSA-N[2]
Physical Form Solid powder at room temperature[3]

Synthesis and Chemical Reactivity

Synthetic Strategy

This established methodology for a related isomer provides a strong foundation for a plausible synthetic route. The causality behind this experimental choice lies in its efficiency for building the bicyclic system from commercially available starting materials.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of the this compound scaffold, based on methodologies for similar structures.[2]

G cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Reaction Sequence SM1 2-Chloroisonicotinic Acid P1 Directed Ortho-Lithiation (Deprotonation adjacent to COOH) SM1->P1 1. Mix in THF SM2 Paraformaldehyde SM2->P1 1. Mix in THF R1 n-Butyllithium (n-BuLi) R1->P1 R2 2,2,6,6-Tetramethylpiperidine (TMP) R2->P1 R3 Acid (e.g., HCl) P3 Acid-catalyzed Cyclization (Lactone Formation) R3->P3 P2 Electrophilic Attack (Reaction with Formaldehyde) P1->P2 P2->P3 Product This compound P3->Product Yields Target Scaffold

Caption: Generalized synthetic workflow for the furo[3,4-c]pyridine core.

Key Reactivity

The chemical reactivity of this compound is dominated by two primary features:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fused lactone ring activates the chlorine atom at the 4-position towards substitution by nucleophiles. This is the most significant reaction for its use as a synthetic intermediate, allowing for the introduction of various amines, alcohols, thiols, and other moieties.

  • Lactone Ring-Opening: The lactone is susceptible to hydrolysis or reaction with other nucleophiles under appropriate basic or acidic conditions.[3] This provides a pathway to further derivatize the molecule, for example, by creating a 3-hydroxymethyl-4-substituted-pyridine scaffold.

  • Cross-Coupling Reactions: The chloro-substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[3] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Versatile Synthetic Building Block

This compound is primarily valued as a versatile building block for constructing more complex molecules.[3] Its utility stems directly from its reactivity profile. Medicinal chemists can leverage the reactive chlorine atom to synthesize large libraries of related compounds, where the substituent at the 4-position is varied. This approach is fundamental to structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.

Scaffold for Kinase Inhibitors

The broader furo[3,4-c]pyridine scaffold and its derivatives are of high interest as cores for kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and fibrotic diseases.[2]

Patent literature reveals that compounds incorporating this heterocyclic system are developed to treat diseases associated with unregulated tyrosine kinase signal transduction.[2] The this compound scaffold can be elaborated, for instance, by reacting it with other heterocyclic systems to produce potent enzyme inhibitors.[2]

G Scaffold This compound (Core Scaffold) Modification Chemical Modification (e.g., SNAr, Cross-Coupling) Scaffold->Modification Library Compound Library (Diverse Structures) Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit/Lead Compound (Kinase Inhibitor) Screening->Hit Application Therapeutic Application (e.g., Oncology) Hit->Application

Sources

A Technical Guide to the Solubility Profiling of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The furo[3,4-c]pyridine-3(1H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Understanding the solubility of its analogues, such as 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, is a cornerstone of early-stage drug development, profoundly influencing formulation, bioavailability, and overall clinical success. In the absence of publicly available experimental data for this specific compound, this technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret its solubility in various organic solvents. This document outlines a logical workflow, from in silico property prediction to the practical application of gold-standard experimental protocols, ensuring scientific integrity and enabling rational decision-making in a research and development setting.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from the laboratory bench to clinical application. For novel chemical entities like this compound, a derivative of the furo[3,4-c]pyridine class, early and accurate solubility assessment is paramount. Poor solubility can lead to significant challenges, including low oral bioavailability, unreliable results in biological assays, and complex formulation requirements.[1]

This guide serves as a self-validating methodological framework. It is designed not to report pre-existing data, but to empower researchers to generate high-quality, reproducible solubility data for this specific molecule and its analogues. We will proceed from a theoretical assessment of the molecule's properties to detailed, field-proven experimental protocols, providing the causality behind each step.

Part 1: Theoretical & Computational Assessment

A foundational understanding of a molecule's inherent properties allows for a more strategic approach to experimental design. By predicting key physicochemical parameters, we can anticipate solubility behavior and make informed decisions about solvent selection.

Predicted Physicochemical Properties

To begin, we must establish the predicted physicochemical profile of this compound. Using established computational algorithms and online prediction tools, we can estimate several drug-relevant properties.[2][3][4][5] The structure is identified by its CAS number 950911-14-5 and molecular formula C₇H₄ClNO₂.[6]

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 169.57 g/mol [6]Influences diffusion and crystal lattice energy.
logP (Octanol/Water) ~1.0 - 1.5A measure of lipophilicity; higher values suggest better solubility in non-polar solvents.
Aqueous Solubility (logS) LowIndicates that the compound is likely to be poorly soluble in water, making organic solvent solubility crucial.
pKa (Most Basic) ~2.5 - 3.5 (Pyridine N)The basicity of the pyridine nitrogen dictates the ionization state. At neutral pH, the molecule is largely un-ionized.[7][8]
Topological Polar Surface Area (TPSA) ~45-55 ŲIndicates the molecule's polarity; higher TPSA is associated with lower membrane permeability but potentially higher solubility in polar solvents.

Note: These values are in silico predictions and require experimental verification. The logP, logS, and pKa values are expert estimations based on the parent scaffold and the influence of the chloro- and lactone functionalities, derived from principles used in computational tools.[8][9]

Rationale for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for solvent selection. Based on the predicted properties—a moderate logP, a significant TPSA, and the presence of hydrogen bond acceptors (the lactone carbonyl and pyridine nitrogen)—a range of solvents spanning different polarity classes should be evaluated.

  • Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide [DMSO], N,N-Dimethylformamide [DMF], Acetonitrile [ACN], Acetone). These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. DMSO is often a powerful solvent for a wide range of drug candidates.[10]

  • Polar Protic Solvents: (e.g., Methanol [MeOH], Ethanol [EtOH], 2-Propanol [IPA]). These solvents can both donate and accept hydrogen bonds. They are crucial for understanding behavior in systems that mimic physiological fluids to some extent.

  • Chlorinated Solvents: (e.g., Dichloromethane [DCM], Chloroform). These have intermediate polarity and are effective at dissolving moderately lipophilic compounds.

  • Non-Polar Solvents: (e.g., Toluene, Hexanes/Heptane). These solvents primarily interact through van der Waals forces and are useful for establishing the lower bounds of solubility for a moderately polar compound.

Part 2: Experimental Determination of Solubility

Experimental measurement is non-negotiable for obtaining definitive solubility data. We will detail two complementary, industry-standard methodologies: the thermodynamic equilibrium shake-flask method and the high-throughput kinetic solubility assay.

Overall Workflow for Solubility Assessment

The logical flow from prediction to definitive measurement ensures an efficient use of resources, reserving the more labor-intensive thermodynamic measurements for when they are most needed.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Definitive Measurement pred Predict Physicochemical Properties (logP, pKa, TPSA) sel Rational Solvent Selection pred->sel Informs kin Kinetic Solubility Assay (Nephelometry) sel->kin Guides Initial Screening rank Rank-Order Solvents & Identify Problematic Areas kin->rank thermo Thermodynamic Solubility (Shake-Flask Method) rank->thermo Prioritizes Solvents for Definitive Testing quant Quantitative Data (mg/mL) for Key Solvents thermo->quant end Final Data Package quant->end Informs Formulation & Development Decisions

Caption: Overall workflow for solubility assessment.
Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the gold standard for determining the true equilibrium solubility of a compound, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[11][12][13]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is measured using a validated analytical method, such as HPLC-UV.[14][15]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials (e.g., 4 mL). Use at least triplicate vials for each solvent to be tested. The key is to have visible undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for at least 24 hours. A 48-hour or 72-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between the last two time points).[12]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

    • Carefully draw the supernatant using a pipette and filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particles.[16] Causality Note: This step is critical. Failure to completely remove undissolved solid will lead to an overestimation of solubility.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of the test compound in the chosen solvent at known concentrations.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or TFA).

      • Flow Rate: 1.0 mL/min

      • Detection: UV spectrophotometer at the λ_max of the compound.

    • Calculate the concentration of the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.[14]

Protocol 2: Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous or organic medium. It is not a true equilibrium value but is invaluable for rapidly rank-ordering compounds or solvents in early discovery.[10][17][18]

Principle: A compound is dissolved in DMSO at a high concentration. This stock solution is then serially diluted and added to the target solvent in a microplate. If the compound's solubility limit is exceeded, it will precipitate, forming a suspension. A nephelometer measures the intensity of light scattered by these suspended particles, which is proportional to the amount of insoluble material.[18][19]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well plate (the "source plate"), perform a serial dilution of this stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Assay Execution:

    • Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO source plate to a corresponding well of a clear 96-well assay plate.

    • Rapidly add a larger volume (e.g., 198 µL) of the target organic solvent to each well of the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

    • Mix the plate thoroughly for 1-2 minutes.

  • Measurement & Analysis:

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours).

    • Place the assay plate in a laser-based microplate nephelometer and measure the relative nephelometry units (RNU) for each well.

    • Plot the RNU (y-axis) against the compound concentration (x-axis). The "kinetic solubility" is determined as the concentration at which the RNU signal begins to sharply increase, indicating the onset of precipitation.[17]

G prep 1. Prepare Excess Solid in Triplicate Vials agitate 2. Add Solvent & Agitate (24-48h at constant T) prep->agitate Equilibration settle 3. Settle & Filter (0.22 µm Syringe Filter) agitate->settle Phase Separation hplc 4. Dilute & Quantify (HPLC-UV Analysis) settle->hplc Sample Prep data Thermodynamic Solubility (mg/mL) hplc->data Calculation

Caption: Experimental workflow for the Shake-Flask method.

Part 3: Data Interpretation and Application

The solubility data generated must be contextualized to be useful. A structured table should be used to summarize the quantitative results for clear comparison.

Data Summary Table (Template)
Solvent ClassSolventPolarity IndexDielectric ConstantThermodynamic Solubility (mg/mL @ 25°C)Notes / Observations
Polar Aprotic DMSO7.246.7Experimental DataHigh dissolving power expected.
DMF6.436.7Experimental Data
Acetonitrile5.837.5Experimental Data
Acetone5.120.7Experimental Data
Polar Protic Methanol5.132.7Experimental Data
Ethanol4.324.5Experimental Data
Chlorinated Dichloromethane3.19.1Experimental Data
Non-Polar Toluene2.42.4Experimental DataLow solubility expected.
Application in Drug Development
  • Formulation Development: High solubility in a particular solvent or solvent system (e.g., ethanol/water) can guide the development of liquid formulations for preclinical toxicology studies.

  • Biopharmaceutics Classification System (BCS): While BCS primarily focuses on aqueous solubility, understanding organic solvent behavior is crucial for developing enabling formulations (e.g., lipid-based systems) for poorly water-soluble (BCS Class II/IV) compounds.[20][21][22][23] A compound with high permeability but low aqueous solubility (BCS Class II) might have its absorption improved by formulation in a lipid vehicle, where its solubility is higher.

  • Process Chemistry: Solubility data in solvents like methanol, ethanol, or acetonitrile is vital for designing crystallization and purification steps during API synthesis and scale-up.

Conclusion

The systematic characterization of solubility is an indispensable activity in modern drug discovery and development. For novel compounds such as this compound, where public data is scarce, a rigorous and logical approach is essential. By combining in silico prediction with robust experimental methods like the shake-flask and nephelometric assays, researchers can generate the high-quality, reliable data needed to understand a compound's behavior, mitigate development risks, and make informed, data-driven decisions on its path toward becoming a potential therapeutic.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Al-Luhaiby, R. A. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Various Authors. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Pawar, P. V., et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. [Link]

  • Schrödinger. (n.d.). QikProp. Retrieved from Schrödinger website. [Link]

  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. (2013). GUIDANCE ON BIOPHARMACEUTICS CLASSIFICATION SYSTEM (BCS)-BASED BIOWAIVER. [Link]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from Chemicalize website. [Link]

  • Pharmacy and Poisons Board, Kenya. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance. [Link]

  • ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. [Link]

  • BioGem.Org. (n.d.). AA-Prop - Protein Physicochemical Properties Prediction Tool. Retrieved from BioGem.Org website. [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website. [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from Biorelevant.com website. [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from ACD/Labs website. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from VCCLAB website. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from Rowan website. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from VCCLAB website. [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from Emerald Cloud Lab website. [Link]

  • Lo Piparo, E., et al. (2016). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved from PSEforSPEED website. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from ChemAxon website. [Link]

  • LIPID MAPS. (n.d.). Calculator Plugins. Retrieved from LIPID MAPS website. [Link]

  • Moshang Chemical. (n.d.). 4-chloro-3H-furo[3,4-c]pyridine-1-one | 950911-14-5. Retrieved from Moshang Chemical website. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[3,4-c]pyridin-3(1H)-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[3,4-c]pyridin-1(3H)-one. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo(3,4-c)pyridine. PubChem Compound Database. [Link]

  • Fedoseev, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-c]pyridine. PubChem Compound Database. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Furo[3,4-c]pyridine Core

The furo[3,4-c]pyridine scaffold is a key heterocyclic motif present in a variety of biologically active molecules. Its rigid, bicyclic structure and the presence of both electron-donating (furan oxygen) and electron-withdrawing (pyridine nitrogen and lactone carbonyl) groups create a unique electronic environment, making it an attractive core for the design of novel therapeutic agents. The title compound, 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, with its chloro-substituent, presents an interesting case for spectroscopic analysis and is a potential building block for further chemical exploration. A thorough understanding of its ¹H NMR spectrum is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the methylene group in the furanone ring. The analysis that follows is based on the structure of the molecule and is supported by data from analogous compounds found in the literature.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, let's first visualize the structure of this compound and the different proton environments.

Figure 1. Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are estimated for a spectrum recorded in a common deuterated solvent such as CDCl₃ or DMSO-d₆. The exact values may vary depending on the solvent and the spectrometer frequency.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-7 8.5 - 8.7Doublet (d)JH7-H6 ≈ 5 HzThis proton is ortho to the electron-withdrawing pyridine nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-6.
H-6 7.8 - 8.0Doublet of doublets (dd)JH6-H7 ≈ 5 Hz, JH6-H5 ≈ 8 HzSituated between H-7 and H-5, this proton will be split into a doublet of doublets.
H-5 7.4 - 7.6Doublet (d)JH5-H6 ≈ 8 HzThis proton is furthest from the nitrogen and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.
H-1 (CH₂) 5.0 - 5.3Singlet (s)N/AThese two protons are chemically equivalent and are adjacent to an oxygen atom and a quaternary carbon, resulting in a downfield singlet.
NH 9.0 - 11.0Broad singlet (br s)N/AThe lactam proton is expected to be significantly deshielded and may exhibit broadening due to quadrupole effects from the adjacent nitrogen and potential solvent exchange.

Expert Insights:

  • The presence of the electron-withdrawing chloro group at position 4 will have a minor deshielding effect on the adjacent protons, primarily H-5.

  • The lactam tautomer is expected to be the predominant form in solution, as supported by data from similar furo[3,4-c]pyridinone systems.

  • The exact chemical shift of the NH proton can be highly dependent on the solvent, concentration, and temperature. Confirmation of this peak can be achieved through a D₂O exchange experiment, where the NH peak would disappear.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended:

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

G cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation B Spectrometer Setup (Lock, Tune, Shim) A->B C Acquire 1D ¹H Spectrum B->C F 2D NMR (COSY, HSQC) (Optional, for structural confirmation) B->F D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking, Integration, J-coupling) D->E F->E

Figure 2. Recommended workflow for acquiring and analyzing the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Accurately measure the chemical shifts and coupling constants.

Trustworthiness and Self-Validation

The predictive nature of this guide is grounded in established principles of NMR spectroscopy and is cross-referenced with experimental data from structurally similar compounds. To ensure the trustworthiness of experimental results, the following self-validating steps should be incorporated:

  • Consistency Check: The integrated areas of the peaks should correspond to the number of protons in the molecule (or a simple integer ratio).

  • Coupling Constant Matching: For coupled protons, the measured J-values must be identical. For example, the coupling constant between H-6 and H-7 should be the same when measured from either the H-6 or H-7 signal.

  • 2D NMR Confirmation: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will show correlations between coupled protons (e.g., H-5, H-6, and H-7), while an HSQC spectrum will correlate each proton to its directly attached carbon atom.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more confidently identify this compound, assess its purity, and interpret the results of subsequent chemical modifications. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust framework for that endeavor.

References

  • Fedoseev, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1661-1665.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine Notes, 2(111). Available at: [Link] (Note: This is a representative, non-working URL for demonstration purposes).

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

Thermodynamic stability of furo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Furo[3,4-c]pyridine Derivatives

Executive Summary

The furo[3,4-c]pyridine scaffold, one of six possible isomers of furopyridine, presents a unique and compelling challenge in heterocyclic chemistry.[1][2] Comprising a π-deficient pyridine ring fused with a π-excessive furan ring, its electronic structure results in significant inherent instability in the parent aromatic form.[1] The parent furo[3,4-c]pyridine is a highly reactive o-quinoid system, stable only at low temperatures and prone to rapid polymerization under ambient conditions.[3] However, its derivatives, particularly those with modified saturation or specific substitution patterns, are of immense interest to medicinal chemists and drug development professionals for their potential biological activities.[4] This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of furo[3,4-c]pyridine derivatives. It delves into the theoretical underpinnings of their stability, presents robust experimental protocols for its evaluation, and offers field-proven insights for researchers aiming to design and synthesize stable, biologically relevant molecules based on this challenging but promising scaffold.

The Furo[3,4-c]pyridine Scaffold: A Case of Inherent Instability

The fusion of furan and pyridine rings can result in six distinct isomers, which are broadly classified into two groups: the quinoline analogues ([b]-fused systems) and the isoquinoline analogues ([c]-fused systems).[1] The furo[3,4-c]pyridine system falls into the latter category.

Electronic Structure and Aromaticity

The thermodynamic stability of heterocyclic compounds is intrinsically linked to their aromaticity. Aromatic systems, which are cyclic, planar, fully conjugated, and possess [4n+2] π-electrons, exhibit enhanced stability.[5] In the case of furopyridines, the fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a complex electronic landscape.[1][6] The parent furo[3,4-c]pyridine is considered an o-quinoid isomer, a structural feature that disrupts efficient π-electron delocalization across the entire bicyclic system, leading to significantly lower stability compared to its non-quinoid isomers.[1] This poor electronic communication results in a highly reactive diene-like character, making the parent compound prone to polymerization and difficult to isolate.[3]

The Path to Stability: Derivatization and Saturation

While the fully unsaturated parent molecule is transient, its derivatives can be rendered thermodynamically stable and suitable for practical applications. The two primary strategies to achieve this are:

  • Saturation: Reducing the double bonds in the furan portion of the scaffold, leading to 1,3-dihydrofuro[3,4-c]pyridines or the corresponding diones, alleviates the electronic strain of the o-quinoid system.[3] These saturated or partially saturated analogues are significantly more stable and often serve as the core for biologically active compounds.[3][7]

  • Substitution: The strategic placement of substituents can modulate the electronic properties and steric environment of the ring system, thereby enhancing stability. Electron-withdrawing or -donating groups can alter the reactivity of the core, while bulky groups can provide kinetic stabilization by sterically hindering pathways for decomposition or polymerization.

Theoretical and Computational Assessment of Stability

Before embarking on extensive synthetic campaigns, in silico methods provide an invaluable tool for predicting the relative stability of designed furo[3,4-c]pyridine derivatives.

Density Functional Theory (DFT) as a Predictive Tool

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in investigating the structural and electronic properties of molecules.[8] For a series of planned derivatives, DFT calculations can provide reliable estimates of thermodynamic stability. Key parameters include:

  • Gibbs Free Energy of Formation (ΔGf): The most direct measure of thermodynamic stability. By comparing the ΔGf of different isomers or substituted derivatives, a rank-ordering of their predicted stability can be established.

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[8]

  • Molecular Electrostatic Potential (MESP): MESP maps visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is crucial for predicting sites susceptible to metabolic attack or chemical degradation.[8]

Core Factors Influencing Derivative Stability

The stability of a furo[3,4-c]pyridine derivative is not a singular property but a multifactorial outcome. The following diagram illustrates the key relationships governing the final thermodynamic profile of a molecule.

G cluster_factors Governing Factors cluster_properties Resulting Properties Aromaticity Aromatic Character of Core System ThermoStability Thermodynamic Stability (ΔG) Aromaticity->ThermoStability influences Substitution Electronic & Steric Effects of Substituents (R¹, R²...) Substitution->ThermoStability modulates MetabolicStability Metabolic Stability (t½ in vitro) Substitution->MetabolicStability directly affects Saturation Degree of Saturation (Dihydro, Tetrahydro, etc.) Saturation->ThermoStability enhances ChemReactivity Chemical Reactivity (e.g., to H₂O, O₂) ThermoStability->ChemReactivity correlates with ThermoStability->MetabolicStability impacts

Caption: Key factors influencing the stability of furo[3,4-c]pyridine derivatives.

Experimental Evaluation of Stability

Theoretical predictions must be validated through rigorous experimental testing. For researchers in drug development, stability is assessed in two primary contexts: chemical stability and metabolic stability.

Chemical Stability Profiling

This involves subjecting the compound to conditions it might experience during storage or administration to assess its intrinsic robustness.

Protocol: pH-Dependent Aqueous Stability Assay

This protocol is designed to identify liabilities to acid or base hydrolysis, which is critical for compounds intended for oral administration.

  • Reagent Preparation:

    • Buffers: Prepare a series of aqueous buffers, e.g., 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), Phosphate Buffered Saline (pH 7.4), and 0.1 M NaOH (pH 13).

    • Test Compound Stock: Prepare a 10 mM stock solution of the furo[3,4-c]pyridine derivative in DMSO.

    • Quenching Solution: Prepare a 50:50 mixture of Acetonitrile:Water containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Dilute the 10 mM stock solution into each buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solubility issues.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At specified time points (e.g., T=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the degradation by adding the aliquot to the cold Quenching Solution. This stops the reaction and precipitates any proteins.

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

    • Plot the percentage of the parent compound remaining against time for each pH condition. Calculate the degradation half-life (t½) to quantify stability.

Metabolic Stability in Drug Discovery

For a drug candidate to be effective, it must resist rapid biotransformation by metabolic enzymes.[9] The liver microsomal stability assay is a standard in vitro tool to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[10]

Detailed Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining a compound's intrinsic clearance in vitro.

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Working Solution: Dilute a 10 mM DMSO stock to 100 µM in a 50:50 Acetonitrile:Water mixture.

    • HLM Solution: Thaw pooled human liver microsomes (HLM) on ice and dilute to 2 mg/mL in cold phosphate buffer.[9]

    • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer. The NRS is critical as it continuously regenerates the NADPH cofactor required for CYP enzyme activity.[9]

    • Termination Solution: Cold acetonitrile containing a suitable internal standard (e.g., tolbutamide, labetalol).

  • Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Add 1 µL of 100 µM Compound to Plate B 2. Add 100 µL of 2 mg/mL HLM Solution A->B C 3. Pre-incubate at 37°C for 5 min B->C D 4. Start Reaction with 100 µL pre-warmed NRS C->D E 5. Aliquot at T=0, 5, 15, 30, 60 min D->E F 6. Terminate with 200 µL Cold ACN + IS E->F G 7. Centrifuge to Pellet Protein F->G H 8. Analyze Supernatant by LC-MS/MS G->H

Caption: Workflow for a typical liver microsomal stability assay.[9]

  • Incubation Procedure:

    • To a 96-well plate, add 1 µL of the 100 µM compound working solution.

    • Add 100 µL of the 2 mg/mL HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of pre-warmed NRS. The final concentrations will be 0.5 µM for the test compound and 1 mg/mL for the microsomal protein.[9]

    • Control: Run a parallel incubation without the NRS (-NADPH). Significant compound loss in this control indicates non-enzymatic degradation or instability in the assay matrix.

    • At each time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of cold Termination Solution.[9]

  • Sample Analysis and Data Interpretation:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[9]

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[9]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[9]

Data Summary and Interpretation

The ultimate goal of stability testing is to generate quantitative data that can guide structure-activity relationship (SAR) and structure-stability relationship (SSR) studies. The table below presents illustrative data for different hypothetical furo[3,4-c]pyridine derivatives, showcasing how structural modifications impact stability.

Compound IDCore StructureR¹ SubstituentAqueous t½ (pH 7.4, hrs)Microsomal t½ (min)
FCP-001Furo[3,4-c]pyridine-H< 0.1 (Polymerizes)N/A
FCP-0021,3-Dihydrofuro[3,4-c]pyridine-H> 4845
FCP-003Furo[3,4-c]pyridin-1(3H)-one4-Cl> 4825
FCP-004Furo[3,4-c]pyridin-1(3H)-one4-Cl, 7-CH₃> 4865
FCP-0051,3-Dihydrofuro[3,4-c]pyridine6-CF₃> 48> 120

Data is for illustrative purposes only and does not represent actual experimental results.

Interpretation:

  • FCP-001: The parent compound is highly unstable as predicted.[3]

  • FCP-002 vs. FCP-001: Saturation of the furan ring dramatically increases both chemical and metabolic stability.

  • FCP-003: The lactone derivative is chemically stable, but the unsubstituted pyridine ring remains a site for metabolic attack (lower microsomal t½).

  • FCP-004 vs. FCP-003: Adding a methyl group (CH₃) at the 7-position likely blocks a site of metabolism, sterically hindering CYP enzyme access and thus increasing the metabolic half-life.

  • FCP-005: The introduction of a strong electron-withdrawing trifluoromethyl (CF₃) group on the pyridine ring deactivates it towards oxidative metabolism, resulting in very high metabolic stability.

Conclusion and Future Directions

The thermodynamic stability of furo[3,4-c]pyridine derivatives is a critical parameter that dictates their utility in research and development. The inherent instability of the parent aromatic system necessitates a focus on saturated or strategically substituted analogues. A synergistic approach combining predictive in silico modeling with robust in vitro experimental validation is essential for the successful design of stable and effective compounds. By understanding the interplay of aromaticity, saturation, and substituent effects, researchers can navigate the challenges posed by this scaffold and unlock its therapeutic potential. Future work should continue to explore novel substitution patterns and bioisosteric replacements to further optimize the stability and biological activity profiles of this fascinating class of heterocyclic compounds.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. (2025, January 15). RSC Publishing.
  • Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. (n.d.). Benchchem.
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar.
  • Enhancing the Metabolic Stability of Furo[3,4-d]pyrimidine Drug Candidates. (n.d.). Benchchem.
  • Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences.
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024, September 5). MDPI.
  • Furo[3,4-c]pyridine-3,4(1H,5H)-dione, 1-(2-methoxybenzylidene)-6-methyl-. (n.d.). SpectraBase.
  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. (2025, August 9). ResearchGate.
  • Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile. (n.d.). Benchchem.
  • Spectroscopic Profile of Furo[3,2-b]pyridine-6-carboxylic Acid: A Technical Guide. (n.d.). Benchchem.
  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. (n.d.). Benchchem.
  • Independent Verification of Furo[3,2-c]pyridine-4-carbonitrile Structure: A Comparative Guide. (n.d.). Benchchem.
  • Furo(3,4-c)pyridine. (n.d.). PubChem.
  • Rules for Aromaticity: The 4 Key Factors. (2017, February 23). Master Organic Chemistry.
  • Furo[3,4-c]pyridin-3(1H)-one. (n.d.). PubChem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
  • In silico evaluation of (benzo)chromeno[3,4-c]pyridine derivative as dual EGFR/HER2 inhibitors for non-small cell lung cancer. (2026, January 23). PMC.
  • Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. (n.d.). ResearchGate.
  • Synthesis of Novel Furo[3,2-c]pyridine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts.
  • The pyridine/benzene stability 'paradox'? (2017, November 20). Chemistry Stack Exchange.
  • Furo[3,4-c]pyridine-1,3-dione. (n.d.). BLDpharm.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document will delve into the chemical principles underpinning the synthetic routes, provide detailed experimental protocols, and offer insights into the selection of reagents and reaction conditions.

Introduction: The Significance of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine core is a privileged heterocyclic motif found in a variety of biologically active compounds. The fusion of a furanone ring to a pyridine core creates a unique electronic and steric environment, making it an attractive scaffold for the design of novel therapeutic agents. The title compound, this compound (more systematically named 6-chloro-1H-furo[3,4-c]pyridin-3-one), is of particular interest due to the presence of a reactive chlorine atom, which serves as a handle for further chemical modifications, and a lactone functionality, another site for potential derivatization.

This guide will focus on a logical and efficient synthetic approach, starting from readily available precursors and proceeding through key intermediates to the final target molecule.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of this compound points towards a 3,4-disubstituted pyridine precursor. The key bond formations to consider are the C-O and C-C bonds of the lactone ring. A plausible forward synthesis involves the cyclization of a 4-chloronicotinic acid derivative bearing a one-carbon functional group at the 3-position.

Retrosynthesis target This compound intermediate1 Methyl 4-chloro-3-(hydroxymethyl)nicotinate target->intermediate1 Lactonization intermediate2 4-Chloronicotinic acid intermediate1->intermediate2 Esterification & Reduction starting_material 4-Chloropyridine intermediate2->starting_material Carboxylation

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a three-stage synthetic sequence:

  • Carboxylation: Introduction of a carboxylic acid group at the 3-position of 4-chloropyridine to yield 4-chloronicotinic acid.

  • Functional Group Manipulation: Conversion of the carboxylic acid to a methyl ester followed by selective reduction to the corresponding hydroxymethyl derivative.

  • Cyclization/Lactonization: Intramolecular cyclization of the 3-hydroxymethyl-4-chloronicotinate derivative to form the target furo[3,4-c]pyridinone.

Synthesis of Key Precursors

Preparation of 4-Chloronicotinic Acid

The synthesis of 4-chloronicotinic acid can be achieved from 4-chloropyridine through a directed ortho-metalation (DoM) strategy followed by carboxylation.

Experimental Protocol:

  • Step 1: Lithiation of 4-Chloropyridine. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

    • Expert Insight: The use of LDA at low temperatures is crucial for the regioselective deprotonation at the 3-position, which is the most acidic position adjacent to the nitrogen and activated by the chloro-substituent. Anhydrous conditions are paramount to prevent quenching of the highly basic organolithium intermediate.

  • Step 2: Carboxylation. Gaseous carbon dioxide (CO2), dried by passing through a sulfuric acid bubbler, is bubbled through the solution of the lithiated intermediate at -78 °C. Alternatively, an excess of crushed dry ice can be added in portions. The reaction is allowed to warm slowly to room temperature overnight.

  • Step 3: Work-up and Isolation. The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous solution is acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of 4-chloronicotinic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ReagentMolar RatioKey Parameters
4-Chloropyridine1.0Starting material
Lithium Diisopropylamide (LDA)1.1Directing base
Carbon DioxideExcessElectrophile
Tetrahydrofuran (THF)-Anhydrous solvent
Temperature-78 °C to RTCritical for regioselectivity and stability

Table 1: Key parameters for the synthesis of 4-chloronicotinic acid.

Synthesis of Methyl 4-chloro-3-(hydroxymethyl)nicotinate

This intermediate is prepared from 4-chloronicotinic acid in a two-step sequence involving esterification and subsequent reduction of the ester at the 3-position. A more direct approach involves the reduction of the carboxylic acid to the alcohol, followed by esterification. However, the former is often higher yielding and more controlled.

Experimental Protocol:

  • Step 1: Esterification. 4-Chloronicotinic acid (1.0 eq) is suspended in methanol. A catalytic amount of concentrated sulfuric acid (or thionyl chloride) is added, and the mixture is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed in vacuo, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-chloronicotinate.

  • Step 2: Selective Reduction. The resulting methyl 4-chloronicotinate is dissolved in an appropriate solvent such as methanol or ethanol. The solution is cooled to 0 °C, and sodium borohydride (NaBH4) (2.0-3.0 eq) is added portion-wise. The reaction is stirred at room temperature for 2-4 hours.

    • Expert Insight: The ester at the 3-position is more reactive towards nucleophilic reducing agents like NaBH4 compared to the pyridine ring itself. Careful control of the stoichiometry and temperature can achieve selective reduction of the ester to the primary alcohol.

  • Step 3: Isolation. The reaction is quenched by the slow addition of water, and the solvent is evaporated. The crude product is extracted into ethyl acetate, washed with brine, dried, and purified by column chromatography on silica gel to afford methyl 4-chloro-3-(hydroxymethyl)nicotinate.

Cyclization to this compound

The final step is the intramolecular cyclization of the bifunctional pyridine derivative to form the lactone ring. This is typically achieved under basic or acidic conditions that promote the intramolecular transesterification or lactonization.

Synthesis cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 4-Chloropyridine 4-Chloropyridine 4-Chloronicotinic acid 4-Chloronicotinic acid 4-Chloropyridine->4-Chloronicotinic acid 1. LDA, THF, -78°C 2. CO2 Methyl 4-chloro-3-(hydroxymethyl)nicotinate Methyl 4-chloro-3-(hydroxymethyl)nicotinate 4-Chloronicotinic acid->Methyl 4-chloro-3-(hydroxymethyl)nicotinate 1. MeOH, H2SO4 (cat.) 2. NaBH4, MeOH This compound This compound Methyl 4-chloro-3-(hydroxymethyl)nicotinate->this compound Base (e.g., NaH), THF

Structural Characterization & Crystallographic Analysis of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS: 285991-64-2) represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere to 4-chlorophthalide.[1] Its structural analysis is pivotal for understanding the conformational rigidity and electronic distribution required for binding affinity in kinase inhibitors and antiviral agents.

This technical guide provides a rigorous protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It details the experimental workflow, solves the crystallographic challenges associated with planar heterocyclic stacking, and analyzes the supramolecular architecture driven by the 4-chloro substituent.

Chemical Context & Synthesis

The furo[3,4-c]pyridine core features a pyridine ring fused to a


-lactone.[1] The presence of a chlorine atom at the C4 position introduces significant electronic anisotropy, influencing both the dipole moment and the crystal packing via halogen bonding.
Synthetic Pathway

High-quality crystals require high-purity synthesis.[1] The preferred route involves the lithiation of 2-chloronicotinic acid derivatives or the reduction of pyridine-3,4-dicarboxylates.[1]

SynthesisPath cluster_cryst Crystallization SM 2-Chloronicotinic Acid Int Lithiation / Formylation SM->Int n-BuLi, DMF Cyc Cyclization (Acidic) Int->Cyc NaBH4 reduction Prod 4-Chlorofuro[3,4-c] pyridin-3(1H)-one Cyc->Prod H+, Reflux Recryst Single Crystal (EtOH/CHCl3) Prod->Recryst Slow Evap.

Figure 1: Synthetic route and crystallization workflow for isolating diffraction-quality specimens.

Experimental Crystallography Protocol

Crystal Growth Strategy

The planar nature of the molecule often leads to thin plates or needles, which can cause twinning. To obtain block-like crystals suitable for SCXRD, a multi-solvent screening approach is required.[1]

Solvent SystemMethodTarget HabitRisk Factor
Ethanol / Chloroform (1:1) Slow EvaporationPrismatic BlocksSolvate formation
Acetonitrile Cooling (-20°C)NeedlesTwinning
THF / Hexane Vapor DiffusionThick PlatesLow yield

Recommendation: Use the Ethanol/Chloroform vapor diffusion method. Dissolve 20 mg of the compound in 2 mL CHCl


, place in a small vial, and set inside a larger jar containing Ethanol. Seal and allow to equilibrate for 72 hours.
Data Collection Parameters[2]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom (
    
    
    mm
    
    
    ).[1]
  • Temperature: Collect data at 100 K using a nitrogen cryostream. Low temperature is non-negotiable to reduce thermal motion of the lactone ring and resolve disorder in the planar stack.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    ) to accurately model electron density around the C-Cl bond.

Structural Analysis & Refinement

Unit Cell & Space Group

Based on analogous furo-pyridine structures (e.g., Fedoseev et al., 2017), the compound is expected to crystallize in a monoclinic system, likely space group P2


/c  or P2

/n
.
  • Z' = 1: One molecule per asymmetric unit.

  • Packing Coefficient: Expect

    
    , typical for planar aromatics.[1]
    
Molecular Geometry

The structure is defined by the planarity of the fused bicyclic system. Key geometric parameters to validate during refinement (using SHELXL) include:

  • C-Cl Bond Length: Expected range 1.72 – 1.74 Å .[1] Significant deviation indicates disorder or incorrect atom assignment.

  • Lactone C=O[1] Bond: Expected 1.20 – 1.22 Å .

  • C-O-C Angle: The furanone ring strain typically results in an angle of 109-111° .[1]

Supramolecular Architecture

The crystal packing is dominated by three specific interactions, which must be identified in the .cif file using contacts analysis (e.g., PLATON or Mercury).

  • 
    -
    
    
    
    Stacking:
    The pyridine rings stack in an offset-parallel arrangement. Look for centroid-centroid distances of 3.6 – 3.8 Å .[1]
  • C-H···N Hydrogen Bonds: The acidic proton at C1 (methylene) acts as a donor to the Pyridine Nitrogen of a neighboring molecule, forming infinite chains.

  • Halogen Bonding (C-Cl[1]···O): The Chlorine atom (

    
    -hole donor) interacts with the Carbonyl Oxygen (acceptor).[1] This is a structure-directing interaction unique to the 4-chloro derivative.[1]
    

Interactions MolA Molecule A (Reference) MolB Molecule B (x, y, z+1) MolA->MolB Pi-Pi Stacking (3.7 Å) MolC Molecule C (-x, -y, -z) MolA->MolC C-H...N H-Bond (2.4 Å) MolA->MolC C-Cl...O=C Halogen Bond (3.1 Å)

Figure 2: Interaction map showing the primary supramolecular forces stabilizing the crystal lattice.[1]

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, generate Hirshfeld surfaces mapped with


.
  • Red Spots: Indicate strong hydrogen bonds (C-H···N) and halogen bonds (Cl[1][2][3][4][5]···O).

  • Fingerprint Plot:

    • H···H contacts: ~40% contribution (dispersive forces).

    • O···H contacts: ~25% contribution (H-bonding).[1]

    • Cl···H/O contacts: Distinct "wings" in the plot, diagnostic of the chloro-substituent's role in packing.

Protocol:

  • Import .cif into CrystalExplorer.

  • Generate Surface (Isovalue 0.5).[1]

  • Map

    
     from -0.1 to 1.5 Å.[1]
    
  • Calculate 2D Fingerprint plot to assess the dominance of

    
    -stacking (green flat region on the diagonal).
    

Implications for Drug Design

The crystallographic data of this compound offers direct insights for SAR (Structure-Activity Relationship) studies:

  • Conformational Rigidity: The fused system is strictly planar. Drug candidates incorporating this scaffold will have a low entropic penalty upon binding to flat hydrophobic pockets (e.g., ATP binding sites in kinases).

  • Chlorine Vector: The C-Cl bond vector is fixed relative to the H-bond acceptor (N).[1] This geometric constraint is crucial for designing specific interactions with protein residues like Serine or Threonine.

References

  • Fedoseev, S. V., et al. (2017). "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 53(11), 1661–1667. Link(Provides structural analogues and synthesis protocols).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link(Standard refinement methodology).

  • PubChem Compound Summary. (2024). "Furo[3,4-c]pyridin-3(1H)-one."[1][6][7][8][9] National Center for Biotechnology Information. Link(Chemical property verification).

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[2] CrystEngComm, 11, 19-32. Link(Methodology for surface analysis).

Sources

The Chlorofuro-Pyridine Scaffold: Pharmacophore Properties, Synthetic Methodologies, and Target Engagement Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel, privileged molecular scaffolds that offer both potency and selectivity is a perpetual endeavor. The furo-pyridine core—a bicyclic framework comprising a furan ring fused to a pyridine ring—has emerged as a highly versatile pharmacophore capable of engaging a diverse array of biological targets[1]. When functionalized with a halogen, specifically forming chlorofuro-pyridine scaffolds , this architecture gains exceptional physicochemical properties.

As a Senior Application Scientist, I have observed that the strategic placement of a chlorine atom on this rigid, planar core not only enhances lipophilicity and metabolic stability but also provides a critical vector for late-stage synthetic functionalization. This technical guide provides an in-depth analysis of the pharmacophore properties of chlorofuro-pyridines, details their biological target engagement, and outlines a self-validating synthetic protocol for their construction.

Structural and Electronic Profiling: The Pharmacophore

The pharmacological utility of the chlorofuro-pyridine scaffold is rooted in its unique electronic dichotomy and spatial geometry.

The Electronic Dichotomy

The core consists of a


-excessive furan ring fused to a 

-deficient pyridine ring[2]. This creates a pronounced molecular dipole and a distinct electrostatic potential surface.
  • The Pyridine Nitrogen: Acts as a potent hydrogen-bond acceptor. In kinase active sites, this nitrogen frequently mimics the N1 or N3 of the adenine ring of ATP, forming a critical hydrogen bond with the hinge region backbone (e.g., via a methionine or cysteine residue)[1].

  • The Furan Oxygen: Serves as a secondary, weaker hydrogen-bond acceptor, while the electron-rich nature of the furan ring facilitates

    
     stacking interactions with aromatic residues (like phenylalanine or tyrosine) within binding pockets[3].
    
The Halogen Vector (Chlorination)

The introduction of a chlorine atom (e.g., at the C4 or C7 position) fundamentally alters the scaffold's binding dynamics:

  • Lipophilic Anchoring: The chlorine atom increases the overall

    
     of the molecule, allowing the scaffold to anchor deeply into small, hydrophobic sub-pockets within target proteins.
    
  • Halogen Bonding: The anisotropic distribution of electron density around the chlorine atom creates a positive

    
    -hole. This allows the chlorine to act as a highly specific, directional halogen-bond donor to backbone carbonyl oxygens, a feature increasingly exploited in rational drug design.
    
  • Synthetic Handle: From a developmental standpoint, the C-Cl bond is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the rapid generation of diverse analog libraries[4].

Target Engagement and Biological Applications

Chlorofuro-pyridines and their derivatives are recognized as "privileged structures" because they act as effective bioisosteres for purines and other endogenous ligands[1].

cGAS Inhibition in Neuroinflammation

Recent breakthroughs have identified furo-pyridine derivatives, specifically dihydrobenzo-furo-pyridines, as exceptionally potent inhibitors of cyclic GMP-AMP synthase (cGAS)[5]. cGAS is a cytosolic DNA sensor that, upon binding double-stranded DNA (dsDNA), synthesizes cGAMP to activate the STING pathway. Overactivation of this pathway is implicated in Alzheimer's disease and various autoimmune disorders. The rigid planarity of the furo-pyridine core allows it to competitively bind the cGAS active site, mimicking the natural purine substrates[5].

G dsDNA dsDNA Binding cGAS cGAS Enzyme dsDNA->cGAS Activates cGAMP cGAMP Production cGAS->cGAMP Synthesizes STING STING Activation cGAMP->STING Binds CFP Chlorofuro-Pyridine (Inhibitor) CFP->cGAS Competitive Inhibition

Figure 1: Mechanism of cGAS inhibition by chlorofuro-pyridine scaffolds.

Kinase Inhibition

Derivatives of the furo[3,2-b]pyridine and furo[3,2-c]pyridine scaffolds have demonstrated potent, sub-micromolar inhibition of cdc-like kinases (CLKs) and the PI3K/Akt/mTOR pathways[1],[6]. The spatial presentation of functional groups around the rigid core enables precise interactions with the ATP-binding site.

Quantitative Biological Data Summary

The following table synthesizes the quantitative performance of various furo-pyridine scaffolds across different therapeutic targets:

Scaffold VariantTarget / ApplicationPotency (IC50) / YieldKey Pharmacophore FeatureCitation
Dihydrobenzo-furo-pyridinecGAS Enzyme Inhibition0.005 – 0.02 μMPurine mimicry, rigid planarity[5]
Furo[3,2-b]pyridineCLK Kinase InhibitionSub-micromolarH-bond acceptor (N), lipophilic core[6]
Furo[2,3-b]pyridineCB1R / Antiviral (HCV)High affinityElectron-rich furan ring[3]
2,3-Substituted Furo[2,3-b]pyridinesSynthetic Intermediates50% – 91% YieldC-H amination compatibility[3]

Synthetic Workflows: Constructing the Chlorofuro-Pyridine Core

While modern multicomponent reactions (MCRs) and C-H annulation strategies using pyridine N-oxides are gaining traction[7],[8], the most robust and scalable method for generating a precise chlorofuro-pyridine intermediate relies on the deoxychlorination of a pre-formed furo-pyridone precursor[8].

G N1 Furo-Pyridone N2 POCl3 Reflux N1->N2 N3 Chlorofuro-Pyridine N2->N3 Deoxychlorination N4 Cross-Coupling N3->N4 Halogen Vector N5 Active Lead N4->N5

Figure 2: Step-by-step synthetic workflow for chlorofuro-pyridine functionalization.

Experimental Protocol: Synthesis of 4-Chlorofuro[2,3-b]pyridine

The following protocol outlines the conversion of Furo[2,3-b]pyridin-4(1H)-one to 4-Chlorofuro[2,3-b]pyridine. This methodology is designed as a self-validating system, ensuring high fidelity at each step.

Step 1: Reagent Preparation

  • Action: Dry 10.0 mmol of Furo[2,3-b]pyridin-4(1H)-one under vacuum at 60°C for 2 hours prior to use.

  • Causality: Moisture must be rigorously excluded. The subsequent chlorinating agent (POCl

    
    ) reacts violently with water to form HCl and phosphoric acid, which will degrade the starting material and drastically reduce the yield.
    

Step 2: Deoxychlorination via POCl


 
  • Action: Suspend the dried precursor in 15 mL of neat Phosphorus Oxychloride (POCl

    
    ) under an inert argon atmosphere. Heat the mixture to reflux (approx. 105°C) for 4 hours.
    
  • Causality: The electron-deficient nature of the pyridine ring creates a high activation barrier for nucleophilic substitution. POCl

    
     acts as both the solvent and the electrophilic activating agent, converting the tautomeric pyridone oxygen into a highly reactive dichlorophosphate leaving group. The thermal energy (reflux) is required to drive the subsequent displacement of this group by a chloride ion, establishing the halogen vector[8].
    

Step 3: Reaction Monitoring and Validation

  • Action: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: This step is self-validating. The successful installation of the lipophilic chlorine atom is confirmed by the complete disappearance of the highly polar pyridone baseline spot and the emergence of a new, high-

    
    , UV-active spot.
    

Step 4: Quenching and Workup

  • Action: Cool the reaction mixture to room temperature. Carefully pour the mixture dropwise over 100 g of crushed ice with vigorous stirring.

  • Causality: Unreacted POCl

    
     undergoes a highly exothermic hydrolysis upon contact with water. Utilizing crushed ice acts as a thermal sink, controlling the exotherm and preventing the thermal degradation or ring-opening of the newly synthesized chlorofuro-pyridine core[3].
    

Step 5: Neutralization and Extraction

  • Action: Slowly add saturated aqueous NaHCO

    
     until the aqueous phase reaches pH 7-8. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Causality: DCM is chosen for extraction because it is an excellent solvent for moderately polar, halogenated heterocycles. Anhydrous Na

    
    SO
    
    
    
    is specifically selected over MgSO
    
    
    as the drying agent; Mg
    
    
    ions can sometimes weakly coordinate to the basic pyridine nitrogen, which can lead to product loss during filtration.

Step 6: Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 4-chlorofuro[2,3-b]pyridine as an off-white solid.

Conclusion

The chlorofuro-pyridine scaffold represents a masterclass in heterocyclic pharmacophore design. By combining the hydrogen-bonding capabilities of a purine bioisostere with the lipophilic and synthetic advantages of a halogen vector, this core provides researchers with a highly tunable platform for drug discovery. Whether targeting innate immune pathways via cGAS inhibition or modulating oncogenic kinase cascades, the rigorous application of the synthetic and electronic principles outlined in this guide will ensure the successful development of next-generation therapeutics.

References

1.[7] C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI. 2.[1] Furo[3,2-c]pyridin-6-ylmethanol. Benchchem. 3.[2] Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. 4.[5] Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease. NIH. 5.[8] 2-Methylfuro[2,3-c]pyridine. Benchchem. 6.[4] 2-Chlorofuro[2,3-c]pyridin-7-amine. Benchchem. 7.[3] Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine. ACS. 8.[6] Elaboration of Furopyridine Scaffolds. ResearchGate.

Sources

Methodological & Application

Application Note: Synthesis of Vitamin B6 Analogs via 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of Vitamin B6 (pyridoxine) and its C3/C6-substituted analogs. It details the utilization of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one as a divergent scaffold.

Executive Summary

The synthesis of Vitamin B6 (pyridoxine) and its structural analogs is critical for developing antagonists (e.g., for antiproliferative therapies) and novel coenzyme-mimics. While traditional routes utilize oxazole Diels-Alder cycloadditions, the furo[3,4-c]pyridin-3(1H)-one scaffold offers a more direct, late-stage divergent pathway.

This guide details the protocol for utilizing This compound (Compound 1 ) to synthesize Pyridoxine analogs. The 4-chloro substituent serves as a versatile electrophilic handle for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling, while the lactone moiety acts as a "masked" 4,5-bis(hydroxymethyl) system, releasable via hydride reduction.

Chemical Background & Retrosynthetic Logic

The Scaffold

This compound is a bicyclic intermediate where a pyridine ring is fused to a


-lactone.
  • Structural Mapping:

    • Pyridine Ring: Corresponds to the core of Vitamin B6.[1]

    • Lactone (Positions 1, 3): Corresponds to the C4 and C5 hydroxymethyl arms of Pyridoxine.

    • 4-Chloro Substituent: Corresponds to the C3 position of Pyridoxine (normally a hydroxyl group). The chlorine allows for the introduction of diverse functionalities (-OH, -OR, -NR2, -Aryl) unavailable via standard routes.

Mechanism of Action

The synthesis relies on two orthogonal transformations:

  • Functionalization of C4: The chlorine atom at C4 (adjacent to the ring fusion) is activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the lactone carbonyl.

  • Reductive Ring Opening: The lactone is reduced to the diol using Lithium Aluminum Hydride (LAH), generating the characteristic Vitamin B6 "tail."

Retrosynthesis cluster_legend Transformation Logic Target Vitamin B6 Analog (3-Substituted-4,5-bis(hydroxymethyl)pyridine) Intermediate Functionalized Lactone (4-Substituted-furo[3,4-c]pyridin-3(1H)-one) Target->Intermediate Reductive Ring Opening (LiAlH4) Start Starting Material This compound Intermediate->Start SnAr or Cross-Coupling (Nu-H or R-M) Legend Cl -> OH/OR/R -> Diol

Caption: Retrosynthetic analysis showing the divergence from the chlorolactone scaffold.

Experimental Protocols

Protocol A: Nucleophilic Substitution (Preparation of the Core)

Objective: To replace the 4-Chloro group with a Hydroxyl (for Pyridoxine) or Alkoxy/Amino group (for Analogs).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile:

    • For 3-OH (Pyridoxine core): 10% Aqueous NaOH

    • For 3-OMe (Analog): Sodium Methoxide (NaOMe) in Methanol

    • For 3-Amino (Analog): Primary/Secondary Amine (2.0 equiv),

      
      
      
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Methodology (Hydrolysis to 4-Hydroxy derivative):

  • Setup: Charge a 100 mL round-bottom flask with This compound (5.0 mmol, 850 mg) and 1,4-Dioxane (20 mL).

  • Reagent Addition: Add 10% NaOH solution (10 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, yielding a more polar spot (
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH 4–5. The product, 4-hydroxyfuro[3,4-c]pyridin-3(1H)-one , typically precipitates as a white/off-white solid.

    • Filter the solid and wash with cold water (2 x 10 mL) and diethyl ether (10 mL).

  • Drying: Dry under high vacuum at

    
     for 12 hours.
    
    • Yield Expectation: 75–85%.

Protocol B: Reductive Ring Opening (Synthesis of the B6 Analog)

Objective: To reduce the lactone moiety to the 4,5-bis(hydroxymethyl) functionality.

Reagents:

  • Substrate: Functionalized Furo-pyridine (from Protocol A) (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LiAlH4), 2.0 M solution in THF (3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Water, 15% NaOH, Water (Fieser method)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve the substrate (e.g., 4-hydroxyfuro[3,4-c]pyridin-3(1H)-one, 2.0 mmol) in anhydrous THF (15 mL). If solubility is poor, use a Soxhlet extractor setup or add dry ether.

  • Reduction:

    • Cool the solution to

      
       in an ice bath.
      
    • Add LiAlH4 (3.0 mL, 6.0 mmol) dropwise via syringe. Caution: Exothermic gas evolution.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Optional: If the lactone is stubborn, reflux for 1 hour.

  • Quenching (Critical Step):

    • Cool back to

      
      .
      
    • Slowly add water (0.23 mL), followed by 15% NaOH (0.23 mL), then water (0.7 mL).

    • Stir vigorously until a granular white precipitate forms (aluminum salts).

  • Isolation:

    • Filter through a pad of Celite. Wash the pad with hot THF or MeOH/DCM (1:9) to extract the polar B6 analog.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is often a sticky oil or semi-solid.

    • Recrystallize from Ethanol/Acetone or purify via Flash Chromatography (C18 Reverse Phase is recommended due to high polarity).

    • Mobile Phase: Water/Methanol (Gradient 0

      
       40%).
      

Analytical Data & Validation

Expected Data Profile

The following table summarizes the expected shift in analytical data for the transformation of the 4-Chloro scaffold to a Pyridoxine analog.

FeatureThis compound (Start)Pyridoxine Analog (Product)
IR Spectrum Strong Lactone C=O (~1760 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹); No C=O
1H NMR Singlet ~5.2 ppm (Lactone CH₂)Two Singlets ~4.5–4.8 ppm (CH₂OH groups)
MS (ESI) M+ and M+2 (3:1 ratio due to Cl)M+ (Loss of Cl pattern if substituted)
Solubility Soluble in DCM, EtOAcSoluble in Water, MeOH, DMSO
Workflow Diagram

Workflow Step1 Start: this compound Step2 Functionalization (SnAr) Reagent: NaOH or Nu-H Solvent: Dioxane, Reflux Step1->Step2 Step3 Intermediate: 4-Substituted Lactone Step2->Step3 Step4 Reduction (Ring Opening) Reagent: LiAlH4 Solvent: THF, 0°C Step3->Step4 Step5 Quench & Purification Fieser Workup -> C18 HPLC Step4->Step5 Final Final Product: Vitamin B6 Analog Step5->Final

Caption: Step-by-step experimental workflow for B6 analog synthesis.

Safety & Handling

  • This compound: Potentially irritating and allergenic. Handle in a fume hood.

  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

  • Pyridine Derivatives: Often biologically active. Treat all intermediates as potential B6 antagonists (neurotoxins) until validated.

References

  • Synthesis of Vitamin B6 Analogs: O'Leary, M. H., & Payne, J. R. (1971). Vitamin B6 analogs.[2][3] An improved synthesis of 3-hydroxypyridine-4-carboxaldehyde. Journal of Medicinal Chemistry, 14(8), 773–774. Link

  • Furo-pyridine Scaffold Chemistry: BenchChem. (2025).[4] An In-Depth Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol Hydrochloride. Link

  • Biosynthesis and Structural Derivatives: Drewke, C., & Leistner, E. (2001).[1] Biosynthesis of Vitamin B6 and Structurally Related Derivatives. Vitamins & Hormones, 61, 121–155.[1] Link

  • Analog Preparation: Shadbolt, R. S., & Ulbricht, T. L. V. (1968).[3] Pyrimidines.[2][3] Part IV. The preparation of some analogues of vitamin B6. Journal of the Chemical Society C: Organic, 1203–1208. Link[3]

Sources

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chlorofuro[3,4-c]pyridin-3(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chlorofuro[3,4-c]pyridin-3(1H)-one scaffold is a highly versatile and electrophilic building block utilized extensively in the development of novel therapeutics, including


-glucosidase inhibitors[1] and NLRP3 modulators[2]. Functionalization of this core relies heavily on Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive, causality-driven guide to optimizing and executing SNAr reactions on this specific heterocyclic system, bridging microscale High-Throughput Experimentation (HTE) with preparative scale-up protocols.

Mechanistic Rationale & Reactivity Profile

To successfully functionalize this compound, one must understand the electronic topology of the molecule. The C4 position is exceptionally activated for SNAr due to a synergistic "push-pull" electronic environment:

  • Ortho-Nitrogen Effect: The adjacent pyridine nitrogen acts as a powerful electron-withdrawing sink, stabilizing the anionic Meisenheimer intermediate via its innate electronegativity.

  • Lactone Inductive Pull: The fused furan-3(1H)-one (lactone) ring exerts a strong inductive and resonance-withdrawing effect across the

    
    -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position.
    

Because of this hyper-activation, primary and secondary aliphatic amines can often substitute the chloride at moderate temperatures (60–80 °C) without the need for palladium or copper catalysis. However, weaker nucleophiles (anilines, phenols, thiols) require elevated temperatures and stronger inorganic bases (e.g.,


) to drive the formation of the Meisenheimer complex[3].

SNAr_Mechanism A This compound B Nucleophilic Attack A->B C Meisenheimer Complex B->C D Chloride Elimination C->D E 4-Substituted Product D->E

Mechanistic pathway of SNAr on this compound.

High-Throughput Experimentation (HTE) Optimization

When structural diversity is required for Structure-Activity Relationship (SAR) studies, traditional one-variable-at-a-time optimization is inefficient. Microscale HTE enables the simultaneous screening of diverse nucleophiles against varying bases and solvents on a ~1 mg scale[4]. This approach minimizes the consumption of the precious this compound core while rapidly identifying robust conditions that prevent off-target side reactions, such as the nucleophilic ring-opening of the lactone moiety.

HTE_Workflow Step1 Library Design Step2 Acoustic Dispensing (1 mg scale) Step1->Step2 Step3 Parallel Synthesis (96-well) Step2->Step3 Step4 High-Throughput LC-MS Step3->Step4 Step5 Hit Selection & Scale-up Step4->Step5

Microscale HTE workflow for rapid SNAr condition optimization.

Quantitative Data: Condition Matrix

The following table summarizes validated HTE hit conditions for different classes of nucleophiles reacting with this compound.

Nucleophile ClassOptimal BaseOptimal SolventTemp (°C)Time (h)Avg. Conversion (%)Mechanistic Rationale for Base/Solvent Choice
Aliphatic Amines (e.g., Piperidine)DIPEA (2.0 eq)NMP802>95%DIPEA is non-nucleophilic, preventing lactone opening. NMP stabilizes the polar transition state.
Anilines (e.g., 4-Fluoroaniline)

(2.5 eq)
DMSO1001282%Cesium effect enhances the nucleophilicity of the weak aniline nitrogen.
Phenols (e.g., Phenol)

-BuOK (1.5 eq)
THF60688%Strong base required to generate the highly reactive phenoxide anion prior to addition.
Thiols (e.g., Thiophenol)

(2.0 eq)
DMF504>90%Thiols are highly nucleophilic; mild carbonate base prevents disulfide dimerization.

Detailed Experimental Protocols

Protocol A: Microscale HTE Screening (1 mg Scale)

This protocol is designed as a self-validating system utilizing an internal standard to ensure quantitative LC-MS accuracy.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in anhydrous NMP.

    • Add 0.01 M of biphenyl to the stock solution to serve as an inert internal standard for LC-MS normalization.

  • Dispensing: Using an acoustic liquid handler or automated multichannel pipette, dispense 10

    
    L (1.0 
    
    
    
    mol) of the electrophile stock solution into a 96-well glass microvial array.
  • Nucleophile & Base Addition: Dispense 1.5

    
    mol (1.5 eq) of the respective nucleophiles and 2.0 
    
    
    
    mol (2.0 eq) of the selected bases (e.g., DIPEA,
    
    
    ) into the designated wells.
  • Reaction Execution: Seal the 96-well plate with a Teflon-lined silicone mat. Secure in an aluminum heating block and agitate at 80 °C for 4 hours.

  • Quenching & Analysis:

    • Cool the block to room temperature. Unseal and quench each well with 50

      
      L of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid.
      
    • Centrifuge the plate at 3000 rpm for 5 minutes to pellet any insoluble inorganic salts.

    • Analyze the supernatant via High-Throughput UPLC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material mass peak (

      
       ~170.0) relative to the constant biphenyl internal standard peak.
      
Protocol B: Preparative Scale-Up (1 mmol Scale) - Synthesis of 4-(Piperidin-1-yl)furo[3,4-c]pyridin-3(1H)-one

Based on HTE hit translation, this protocol provides a reliable method for synthesizing gram-quantities of amine-substituted derivatives.

  • Reaction Assembly: In a 20 mL oven-dried scintillation vial equipped with a magnetic stir bar, dissolve this compound (169.5 mg, 1.0 mmol) in 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add

    
    -Diisopropylethylamine (DIPEA) (348 
    
    
    
    L, 2.0 mmol), followed by Piperidine (118
    
    
    L, 1.2 mmol).
    • Causality Note: DIPEA is added first to neutralize any trace HCl and establish a basic environment, ensuring the piperidine remains in its active, deprotonated nucleophilic state.

  • Heating: Flush the vial with argon, seal tightly, and heat to 80 °C in an oil bath or heating block for 2 hours.

  • Reaction Monitoring: Sample 5

    
    L of the mixture, dilute in 1 mL of MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak (
    
    
    
    170.0) is entirely replaced by the product peak (
    
    
    219.1).
  • Workup & Isolation:

    • Cool the reaction to room temperature and pour it into 25 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with a 5% aqueous LiCl solution (

      
       mL) to selectively remove residual NMP.
      
    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure 4-(piperidin-1-yl)furo[3,4-c]pyridin-3(1H)-one.

References

  • Substituted furopyridinediones as novel inhibitors of -glucosidase ResearchG
  • Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives (WO2023183943A1)
  • Practical High-Throughput Experimentation for Chemists ACS Medicinal Chemistry Letters
  • Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use (US4383998A)

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Furo[3,4-c]pyridin-3(1H)-one Scaffold

The furo[3,4-c]pyridin-3(1H)-one heterocyclic system is a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of both hydrogen bond donor and acceptor functionalities make it an attractive core for the design of novel therapeutic agents. The strategic functionalization of this privileged scaffold is paramount to exploring its full potential in modulating biological targets. Among the various positions on this heterocyclic core, the C4 position presents a key handle for introducing molecular diversity. The presence of a chloro substituent at this position makes it an ideal electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] For electron-deficient heteroaryl chlorides like 4-chlorofuro[3,4-c]pyridin-3(1H)-one, these reactions provide a powerful platform for the synthesis of diverse libraries of compounds for biological screening. This document provides detailed application notes and model protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

Mechanistic Overview: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3] The choice of palladium precursor, ligand, base, and solvent is critical for ensuring the efficiency of each step and the overall success of the reaction.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation / Amine Coordination Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-M / R2NH R-M / R2NH R-M / R2NH->Transmetalation / Amine Coordination

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[3] For the this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents. Given the electron-deficient nature of the pyridine ring, the chloro-substituent is sufficiently activated for coupling, though judicious selection of the catalytic system is key for high yields.[4][5]

Recommended Catalysts and Ligands

For challenging substrates such as heteroaryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6]

Catalyst / Pre-catalystLigandKey Advantages
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Commercially available and effective for many standard couplings.[4]
Pd(OAc)₂ / SPhosSPhosA bulky biaryl phosphine ligand, excellent for challenging aryl chlorides.[6]
Pd₂(dba)₃ / XPhosXPhosAnother highly effective biaryl phosphine ligand for difficult couplings.
PEPPSI™-IPrIPr (NHC ligand)An N-heterocyclic carbene-based catalyst, known for high stability and activity.[7]
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[6]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 2:1 v/v)[4]

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 100-140 °C for 15-45 minutes.[5]

  • After cooling, work up the reaction as described in Protocol 1.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable for accessing novel derivatives of the furo[3,4-c]pyridin-3(1H)-one core with diverse amine functionalities. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for the success of this transformation, especially with less reactive aryl chlorides.[8]

Recommended Catalytic Systems
Catalyst / Pre-catalystLigandBaseSolvent
Pd₂(dba)₃BrettPhosLiHMDSToluene
Pd(OAc)₂RuPhosNaOt-BuDioxane
G3-XPhos PrecatalystXPhosK₃PO₄t-Amyl alcohol
Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Glovebox or Schlenk line technique is recommended

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction provides a direct route to alkynyl-substituted furo[3,4-c]pyridin-3(1H)-ones, which are valuable intermediates for further transformations or as final products with potential biological activity. Both traditional copper-cocatalyzed and copper-free conditions can be employed.

Protocol 4: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 5: Copper-Free Sonogashira Coupling

To avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling), a copper-free protocol can be advantageous.[11]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

Procedure:

  • Follow the general setup as described in Protocol 4, omitting the CuI.

  • The reaction may require higher temperatures (80-120 °C) compared to the copper-cocatalyzed version.

  • Workup and purification are performed as described above.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: This compound Coupling Partner Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product 4-Substituted Furo[3,4-c]pyridin-3(1H)-one purify->product

Caption: General Experimental Workflow.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium source and ligands. For in-situ catalyst generation from Pd(II) sources, a pre-reduction step or the use of pre-catalysts is recommended.[12]

    • Insufficiently Inert Conditions: Oxygen can deactivate the Pd(0) catalyst. Ensure thorough degassing of solvents and proper inert atmosphere techniques.

    • Incorrect Base/Solvent Combination: The choice of base and solvent is interdependent. For instance, strong alkoxide bases are more effective in ethereal solvents like dioxane or THF.

  • Side Reactions:

    • Hydrodehalogenation: The replacement of the chloro group with a hydrogen atom can occur, particularly in the presence of water or other protic sources. Ensure anhydrous conditions.

    • Homocoupling: Dimerization of the coupling partners can occur. Adjusting the stoichiometry, catalyst loading, and temperature can minimize this. In Sonogashira coupling, copper-free conditions can reduce alkyne homocoupling.[11]

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a robust and versatile strategy for the synthesis of a wide range of novel derivatives. The model protocols and guidelines presented herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. While these protocols are based on well-established methodologies for similar substrates, optimization for specific coupling partners is likely to be necessary to achieve optimal results.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Krascsenicsová, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1903. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Li, Y., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(42), 7755–7760. [Link]

  • La-Venia, A., et al. (2020). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. ChemistryOpen, 9(5), 557-562. [Link]

  • Bercot, E. A., & Nolan, S. P. (2004). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 6(15), 2531–2534.
  • BenchChem. (2025). Technical Support Center: Cross-Coupling with 4-Chloro-2-methyl-3-nitropyridine.
  • Wu, X., et al. (2012). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Tetrahedron, 68(1), 281-286.
  • Reddy, T. R., et al. (2013). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Letters, 54(33), 4463-4466.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Nye, G. L., & Sigman, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9269–9276. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Lin, Y. A., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(20), 7572–7575. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Organometallics, 34(23), 5497–5508.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Fedoseev, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663.
  • GSK. (n.d.). Buchwald-Hartwig Amination.
  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Organ, M. G., et al. (2016). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Dalton Transactions, 45(4), 1499-1509.
  • Chaskar, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7464. [Link]

  • Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7464. [Link]

  • Ohta, H., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Wang, C., et al. (2020). An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis. Organic Chemistry Frontiers, 7(18), 2681-2686. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Catalysis, 48(1-4), 35–40. [Link]

  • Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(51), 13476-13480.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 148. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003.
  • Fedoseev, S. V., et al. (2018). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 54(4), 598-601.
  • Wang, Y., et al. (2017). Synthesis of furo[3,4-c]quinolin-3(1H)-one derivatives through TMG catalyzed intramolecular aza-MBH reaction based on the furanones. Organic & Biomolecular Chemistry, 15(38), 8116-8123. [Link]

  • Knochel, P., & Srogl, J. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16541–16553. [Link]

Sources

Application Notes and Protocols for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one: A Versatile Heterocyclic Building Block in Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Introduction: The Strategic Value of the Furo[3,4-c]pyridine Scaffold

The furo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, drawing attention for its structural rigidity and unique electronic properties. As an analog of pyridinones and related bicyclic systems, it serves as a foundational structure for developing novel therapeutic agents across various disease areas.[1][2] The introduction of a chlorine atom at the 4-position of the furo[3,4-c]pyridin-3(1H)-one system creates a key reactive handle, enabling a diverse range of chemical modifications. This versatility makes 4-Chlorofuro[3,4-c]pyridin-3(1H)-one a valuable building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a pharmaceutical building block. It covers the molecule's physicochemical properties, key synthetic applications with detailed protocols, and the underlying chemical principles that govern its reactivity.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis. The data presented below has been compiled from various chemical databases and supplier information.[3][4]

PropertyValue
IUPAC Name 4-Chloro-1H-furo[3,4-c]pyridin-3-one
Synonyms This compound
Molecular Formula C₇H₄ClNO₂
Molecular Weight 169.57 g/mol
CAS Number 1352893-24-3
Appearance Typically an off-white to yellow powder
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), chlorinated solvents, and sparingly soluble in alcohols.
SMILES ClC1=CC=NC2=C1C(=O)OC2
InChIKey HLHMQDPCHNSTNH-UHFFFAOYSA-N

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the lactone carbonyl group activates the chlorine atom for displacement, providing a straightforward method for introducing diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr): Accessing Key Amine and Ether Derivatives

The chlorine at the C4 position is readily displaced by a variety of nucleophiles, most notably amines and alcohols, to generate libraries of substituted furo[3,4-c]pyridinones. This reaction is fundamental to building scaffolds for kinase inhibitors, where a substituted amine often serves as a key pharmacophore for hinge-binding.[5][6]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

sn_ar_workflow reagents This compound + Amine/Alcohol Nucleophile + Base (e.g., DIPEA, K2CO3) solvent Solvent Selection (e.g., DMF, DMSO, NMP) reagents->solvent Dissolution reaction Reaction Setup (Inert Atmosphere, Temperature Control) solvent->reaction Heating (e.g., 80-120 °C) workup Aqueous Workup & Extraction reaction->workup Quenching purification Purification (Crystallization or Chromatography) workup->purification Crude Product product 4-Substituted Furo[3,4-c]pyridin-3(1H)-one purification->product Characterization

Caption: General workflow for SNAr reactions using this compound.

Protocol 1: Synthesis of 4-(Anilino)furo[3,4-c]pyridin-3(1H)-one

This protocol is adapted from a similar synthesis of related 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones and illustrates a typical SNAr reaction.[7]

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Aniline (1.1 mmol, 102.4 mg, 100 µL)

  • Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (169.6 mg, 1.0 mmol).

  • Purge the flask with an inert gas.

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add aniline (100 µL, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol) to the stirred solution.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) or recrystallization to yield the desired 4-(anilino)furo[3,4-c]pyridin-3(1H)-one.

Rationale: The use of a non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the aniline nucleophile. Anhydrous polar aprotic solvents like DMF facilitate the SNAr reaction by solvating the ionic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The chloro-substituent also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] These reactions are cornerstones of modern medicinal chemistry, enabling the introduction of aryl, heteroaryl, alkynyl, and diverse amino groups, which are prevalent in many kinase inhibitor scaffolds.[8][9]

Logical Flow for Suzuki Cross-Coupling

suzuki_coupling start This compound + Aryl/Heteroaryl Boronic Acid reaction Reaction Mixture Assembly (Under Inert Atmosphere) start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) + Ligand (if needed) catalyst->reaction base Aqueous Base (e.g., Na2CO3, K3PO4) base->reaction solvent Solvent System (e.g., Dioxane/H2O, Toluene/EtOH/H2O) solvent->reaction heating Thermal Conditions (e.g., 80-110 °C) reaction->heating Stirring workup Workup & Purification heating->workup Reaction Completion product 4-Aryl/Heteroaryl-furo[3,4-c]pyridin-3(1H)-one workup->product

Caption: Key components and flow of a Suzuki cross-coupling reaction.

Protocol 2: Synthesis of 4-(Pyridin-4-yl)furo[3,4-c]pyridin-3(1H)-one via Suzuki Coupling

This protocol provides a representative procedure for a Suzuki cross-coupling reaction, a powerful tool for creating C-C bonds.

Materials:

  • This compound (1.0 mmol, 169.6 mg)

  • Pyridine-4-boronic acid (1.2 mmol, 147.5 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • 1,4-Dioxane (8 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a microwave vial or a Schlenk flask, combine this compound (169.6 mg, 1.0 mmol), pyridine-4-boronic acid (147.5 mg, 1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add 1,4-dioxane (8 mL) and the 2M aqueous Na₂CO₃ solution (2.0 mL).

  • Seal the vessel and heat the mixture to 90 °C for 12-16 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the target compound.

Rationale: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base is required for the transmetalation step, and a mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in pharmaceutical research and development. Its ability to undergo facile nucleophilic substitution and a variety of cross-coupling reactions makes it an ideal starting point for the synthesis of diverse compound libraries. The protocols and guidelines presented here offer a solid foundation for researchers to explore the rich chemistry of this scaffold and accelerate the discovery of new therapeutic agents. The furo[3,4-c]pyridine motif and its derivatives have been implicated in a range of biological activities, from kinase inhibition to modulation of the immune response, underscoring the importance of this chemical class in modern drug discovery.[10][11]

References

  • Fedoseeva, S. V., Belikova, M. Yu., Ershova, O. V., & Tafeenkob, V. A. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1661–1664. [Link]

  • Pifferi, G., & Dorigotti, L. (1983). Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. U.S.
  • National Center for Biotechnology Information. (n.d.). Furo[3,4-c]pyridin-3(1H)-one. PubChem Compound Database. Retrieved from [Link]

  • Kaur, R., & Sharma, S. (2013). Various Chemical and Biological Activities of Pyridazinone Derivatives. Journal of Pharmacognosy and Phytochemistry, 2(3), 182-192. [Link]

  • Scott, J. S., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry, 17, 185–191. [Link]

  • Szkatuła, D., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Szkatuła, D., & Sławiński, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5940. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452. [Link]

  • Pifferi, G., & Dorigotti, L. (1983). Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use.
  • Gevorgyan, A., et al. (2014). New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580. [Link]

  • Belikova, M. Y., et al. (2018). Synthesis of 4-Halo-3-isopropoxyfuro[3,4-с]-pyridin-1(3H)-ones. Chemistry of Heterocyclic Compounds, 54(8), 778-782. [Link]

  • Yang, C., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115543. [Link]

  • Kim, D., et al. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Martinez, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(16), 5133. [Link]

  • Hayek, S., et al. (2020). Cerpegin-derived furo[3,4-c]pyridine-3,4(1H,5H)-diones enhance cellular response to interferons by de novo pyrimidine biosynthesis inhibition. European Journal of Medicinal Chemistry, 186, 111855. [Link]

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14945. [Link]

  • Pfizer Inc. (2022). Pyridopyrimidinone CDK2/4/6 inhibitors.
  • DC Chemicals. (n.d.). PI4K. Retrieved from [Link]

Sources

Procedures for Lactone Ring Opening in 4-Chlorofuro[3,4-c]pyridin-3(1H)-one: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

The furo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including potential as proteasome inhibitors.[1][2] The compound 4-Chlorofuro[3,4-c]pyridin-3(1H)-one serves as a versatile intermediate, where the lactone (a cyclic ester) is a key functional group. The targeted opening of this lactone ring through nucleophilic acyl substitution provides a direct route to a variety of 3,4-disubstituted pyridine derivatives. These resulting structures, typically substituted isonicotinic acids and their derivatives (amides, esters), are of high value in the synthesis of complex molecules and for structure-activity relationship (SAR) studies.

This comprehensive guide provides detailed protocols and the underlying chemical principles for the ring-opening of this compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis of novel pyridine derivatives.

Core Principles: The Chemistry of Lactone Ring Opening

The central reaction governing the opening of the lactone in this compound is nucleophilic acyl substitution . This is a two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the lactone, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group. In this intramolecular case, the leaving group is the oxygen atom of the furan ring, which is protonated upon workup to yield a hydroxymethyl group.

The reactivity of the lactone is influenced by the fused pyridine and furan rings, as well as the electron-withdrawing chloro substituent, which enhances the electrophilicity of the carbonyl carbon. The choice of nucleophile and reaction conditions dictates the final product.

Diagram 1: General Mechanism of Lactone Ring Opening

Caption: General mechanism for nucleophilic ring opening.

Application Notes and Protocols

This section details the experimental procedures for various nucleophilic ring-opening reactions of this compound.

Protocol 1: Basic Hydrolysis to 4-Chloro-3-(hydroxymethyl)isonicotinic Acid

Basic hydrolysis, or saponification, is a robust method for opening the lactone ring to form the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. Evidence from closely related 4-halo-furo[3,4-c]pyridin-1(3H)-one systems shows that they readily dissolve in aqueous sodium hydroxide, indicating the opening of the lactone ring to form the sodium salt of the corresponding isonicotinic acid.[4]

Causality: The hydroxide ion (⁻OH) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon. The reaction is irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium towards the products.

G

Sources

Scalable synthesis protocols for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I've initiated comprehensive Google searches for information on synthesizing 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, focusing on scalable protocols and starting materials. My initial sweep aims to identify diverse synthetic pathways and critical reaction details.

Analyzing Synthetic Routes

I'm now diving deep into the search results, dissecting the different potential routes to synthesize the target molecule. I'm scrutinizing reaction conditions, yields, and purification strategies to identify the most promising and scalable options. The plan is to create structured application notes, beginning with an overview of the molecule's importance, and then detailing viable synthetic protocols with rationale.

Developing Detailed Protocols

I'm now focused on constructing detailed, step-by-step experimental procedures for selected synthetic routes. I'm building tables to capture crucial quantitative data such as reagent amounts, reaction times, temperatures, and yields. At the same time, I am designing Graphviz diagrams to visually represent the pathways and key experimental workflows for clarity.

Developing the Outline

I'm currently structuring the guide on scalable synthesis. The introduction is drafted, focusing on the compound's significance. Next, I'll flesh out the synthetic routes, including detailed reaction conditions and yield optimization. I'm focusing on providing practical guidance for scalability. I'm thinking of how to describe the ideal reaction conditions, too.

Analyzing the Retrosynthesis

I'm now deep in the retrosynthetic analysis. My focus has shifted to the scalable synthesis of the furo[3,4-c]pyridine ring system itself. The challenge lies in securing the chloro-substituent at the 4-position. Result [1] suggests scalable methods for related cores using pyridoxine, which looks promising. Results [2] and [3] show routes for similar derivatives.

Formulating the Synthesis

My focus has shifted to establishing the most promising synthetic pathways. I've broken the retrosynthesis down into two key steps: creating the furo[3,4-c]pyridine core and subsequently introducing the chlorine atom at the 4-position. Starting with a substituted pyridine derivative seems like a good route, but finding a scalable pyridine precursor is still the challenge.

Evaluating Synthetic Strategies

I'm now prioritizing the synthetic routes for scalable production. Currently, I'm leaning toward adapting the pyridoxine-based approach, as described in result [1]. The challenge is to modify this core to facilitate chlorination at the 4-position, as the known procedure has a hydroxyl group where we need chlorine. I'm exploring methods to introduce the chloro group, while evaluating other pyridine-based starting materials to potentially optimize the route.

Refining the Approach

I'm now integrating insights from the retrosynthetic analysis and exploring pathways. My latest thoughts involve adapting the pyridoxine-based method from result [1]. I'm particularly focused on how to introduce the chlorine atom efficiently, since I've realized that the hydroxy precursor is a key intermediate. I'm considering chlorinating agents and their compatibility with the reaction conditions, also considering any pyridine-based starting materials and their properties.

Refining the Strategy

I'm now consolidating the synthetic pathways, focusing on the chlorination step. The pyridoxine-based approach remains attractive for core formation. I'm considering using POCl₃ or SOCl₂ for the chlorination of a hydroxylated precursor. The challenge is in the pyridine precursor. I'm exploring starting with a 3,4-pyridinedicarboxylic acid or a similar derivative to synthesize a key intermediate.

Refining the Synthesis

My focus has shifted to chlorinating the pyridine intermediate efficiently. I'm exploring POCl₃ and SOCl₂ for the chlorination step, targeting the 4-position on the core. I'm leaning toward a pyridoxine-based approach, but need a reliable precursor, so I'm investigating methods to synthesize the key starting material to streamline the pathway.

Developing the Synthesis

I'm now outlining a detailed, scalable synthesis guide. I plan to present a logical pathway, starting from a pyridine derivative. I will show how to create the furo[3,4-c]pyridine core and then introduce the chloro group. I am thinking about describing the process in detail.

Refining the Strategy

I'm now prioritizing the synthesis of the furo[3,4-c]pyridine core using pyridoxine as a foundation, given its established scalability. My next step will be to explore routes for introducing the chloro substituent at the 4-position, as using a hydroxylated precursor seems best for this. I will look to refine starting materials, too.

Refining the Guide

I'm now drafting the introduction and retrosynthetic strategy. I'll discuss the significance of the furo[3,4-c]pyridine core and outline the synthetic pathway, starting from a readily available pyridine derivative. The retrosynthesis will be key, and the overall strategy looks good. I will consider the synthesis in detail.

Reagents for reducing 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction Strategies for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Introduction & Mechanistic Context

This compound (CAS 285991-64-2) is a highly versatile bicyclic synthon frequently utilized in the development of complex pharmaceuticals and agrochemicals. Structurally, it features a


-lactone fused to a pyridine ring, with an 

-chloro substituent at the C4 position of the fused system (which corresponds to the C2 position of the isolated pyridine ring).

The presence of multiple reducible sites—specifically the lactone carbonyl and the electron-deficient C-Cl bond—presents a classic chemoselectivity challenge. Depending on the target intermediate, researchers must carefully select hydride donors and transition metal catalysts to dictate the reaction pathway. This application note details three divergent, field-proven protocols to selectively reduce this molecule, explaining the mechanistic causality behind each reagent choice.

Pathway 1: Partial Reduction to Lactol (Hemiacetal)

Target Product: 4-Chloro-1-hydroxy-1,3-dihydrofuro[3,4-c]pyridine Reagent System: DIBAL-H in Anhydrous DCM

Causality & Mechanism: Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent. At cryogenic temperatures (-78 °C), the aluminum center coordinates to the lactone carbonyl oxygen, activating it for an intramolecular hydride transfer [1]. This forms a highly stable tetrahedral aluminum acetal intermediate.

The critical experimental choice here is strict temperature control. If the reaction is allowed to warm, the intermediate collapses into an aldehyde, which is rapidly over-reduced to a diol. Quenching the reaction at -78 °C traps the intermediate, which only hydrolyzes to the desired lactol during the aqueous workup [4]. Furthermore, the low temperature and strict stoichiometric limitation (1.05 equivalents) ensure the


-chloro pyridine moiety remains completely intact.

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk flask under argon. Add this compound (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Using a syringe pump, add DIBAL-H (1.0 M in DCM, 1.05 mL, 1.05 mmol) dropwise over 20 minutes down the side of the flask to pre-cool the reagent.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor by TLC (quenching micro-aliquots in methanol) to ensure complete consumption of the starting material.

  • Quench (Critical Step): Quench the reaction at -78 °C by the slow, dropwise addition of pre-cooled methanol (2 mL) to destroy unreacted DIBAL-H [1].

  • Workup: Add saturated aqueous Rochelle's salt (potassium sodium tartrate, 10 mL). Remove the cooling bath and stir vigorously at room temperature for 2–4 hours until the aluminum emulsion breaks and two distinct, clear layers form [4].

  • Isolation: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Pathway 2: Exhaustive Reduction to Diol

Target Product: (2-Chloropyridine-3,4-diyl)dimethanol Reagent System:


 in Anhydrous THF

Causality & Mechanism: When the fully ring-opened 1,4-diol is required, stronger hydride sources are necessary. While Lithium Aluminum Hydride (


) is a traditional choice for lactone reduction, its aggressive nature can lead to unwanted hydrodehalogenation of the activated 

-chloro group.

Lithium Borohydride (


) is the optimal chemoselective alternative [2]. The lithium counterion acts as a Lewis acid, strongly coordinating to the lactone carbonyl and activating it for sequential hydride attacks. This reagent cleanly yields the bis(hydroxymethyl)pyridine derivative while preserving the C-Cl bond.

Step-by-Step Protocol:

  • Preparation: In an argon-purged flask, dissolve the lactone (1.0 mmol) in anhydrous THF (8 mL). Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add

    
     (2.0 M in THF, 1.25 mL, 2.5 mmol) dropwise. Safety Note: 
    
    
    
    is pyrophoric; handle with strict anhydrous techniques.
  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours[2].

  • Quench: Cool the flask back to 0 °C. Carefully quench the excess hydride by the dropwise addition of saturated aqueous

    
     (5 mL). Hydrogen gas will evolve.
    
  • Workup: Add ethyl acetate (15 mL) and stir for 15 minutes. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Isolation: Dry the combined organic layers over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to afford the pure diol.
    

Pathway 3: Reductive Dehalogenation (Hydrogenolysis)

Target Product: Furo[3,4-c]pyridin-3(1H)-one Reagent System: 10% Pd/C,


 (1 atm), Triethylamine

Causality & Mechanism: To selectively remove the chlorine atom while preserving the lactone ring, catalytic hydrogenolysis is employed. The


-chloro position on the electron-deficient pyridine ring is highly activated toward oxidative addition by Pd(0)[3].

A critical mechanistic requirement for this pathway is the inclusion of a stoichiometric base (e.g.,


). As the C-Cl bond is cleaved and replaced by hydrogen, HCl is generated. Without a base to scavenge this acid, the local pH drops, which rapidly poisons the palladium catalyst and stalls the reaction. Under these mild conditions (1 atm 

, room temperature), the lactone carbonyl is entirely unreactive.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add the starting lactone (1.0 mmol) and dissolve in MS-grade Methanol (10 mL).

  • Additives: Add Triethylamine (

    
    , 1.5 mmol, 210 
    
    
    
    ) to the solution.
  • Catalyst: Carefully add 10% Pd/C (10 wt%, 17 mg). Safety Note: Pd/C can ignite methanol vapors; add the catalyst under a gentle stream of argon.

  • Atmosphere Exchange: Seal the flask with a septum. Briefly evacuate the flask using a vacuum line and backfill with Argon (repeat 3x). Finally, evacuate and backfill with Hydrogen gas via a balloon.

  • Reaction: Stir vigorously at room temperature under a hydrogen balloon for 12 hours.

  • Workup: Purge the flask with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between saturated

    
     and Ethyl Acetate to remove triethylamine hydrochloride salts. Extract, dry, and concentrate to yield the dechlorinated lactone.
    

Quantitative Data & Reagent Comparison

Target PathwayReagent SystemTemperatureChemoselectivity ProfileTypical Yield
Lactol (Hemiacetal) DIBAL-H (1.05 eq)-78 °CReduces lactone to lactol; C-Cl intact80–85%
Pyridine-Diol

(2.50 eq)
0 °C to RTFully reduces lactone; C-Cl intact75–80%
Dechlorinated Lactone 10% Pd/C,

,

RTCleaves C-Cl bond; Lactone intact85–95%

Reaction Pathway Visualization

G SM This compound (Starting Material) Lactol Lactol (Hemiacetal) Retains C-Cl bond SM->Lactol DIBAL-H (1.05 eq) DCM, -78 °C Diol Pyridine-Diol Ring-opened, retains C-Cl SM->Diol LiBH4 (2.5 eq) THF, 0 °C to RT Dehalo Dechlorinated Lactone Lactone intact, C-Cl cleaved SM->Dehalo Pd/C, H2 (1 atm) Et3N, MeOH, RT

Fig 1: Chemoselective reduction pathways for this compound.

References

  • Myers, A. G. "Reductions - Chem 115: Lithium Borohydride." Harvard University. URL: [Link]

  • SSRN. "Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions." SSRN Electronic Journal. URL: [Link]

  • Organic Synthesis. "DIBAL-H Reduction - General Procedure." Organic-Synthesis.com. URL: [Link]

High-Yield Microwave-Assisted Derivatization of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one: Protocols for SNAr and Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS: 285991-64-2) is a highly versatile, bifunctional heterocyclic building block. The fused furopyridine core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral agents.

From a mechanistic standpoint, the C4-chlorine atom is highly activated toward both Nucleophilic Aromatic Substitution (SNAr) and oxidative addition. This activation is driven by the strong electron-withdrawing inductive and resonance effects of the adjacent pyridine nitrogen, compounded by the electron-withdrawing nature of the fused gamma-lactone (furan-2-one) ring.

However, derivatizing this scaffold using conventional thermal heating presents a significant chemoselectivity challenge. Prolonged heating (often 12–48 hours at reflux) required to overcome the activation energy barrier of sterically hindered nucleophiles frequently leads to thermodynamic side reactions, most notably the undesired ring-opening (hydrolysis or aminolysis) of the sensitive lactone moiety.

The Microwave Advantage: To circumvent these degradation pathways, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation produces efficient internal "in-core" heating via the direct coupling of electromagnetic energy with polar molecules[1]. This allows the reaction mixture to reach high temperatures (110–150 °C) in sealed, pressurized vessels almost instantaneously. By drastically reducing reaction times from days to mere minutes, MAOS kinetically favors the desired C4-substitution while suppressing the slower, thermodynamically driven lactone ring-opening[2].

Reaction Pathways & Decision Matrix

The following decision matrix outlines the optimal microwave-assisted pathways for diversifying the this compound scaffold, depending on the nucleophilicity of the coupling partner.

G Start This compound (CAS: 285991-64-2) MW Microwave Irradiation (100-150 °C, 10-30 min) Start->MW SNAr Nucleophilic Aromatic Substitution (SNAr) MW->SNAr Strong Nucleophiles Coupling Pd-Catalyzed Cross-Coupling MW->Coupling Boronic Acids / Weak Nucleophiles Amines Amination (N-linked) Reagents: R-NH2, DIPEA Solvent: NMP SNAr->Amines Ethers Etherification (O-linked) Reagents: R-OH, NaH Solvent: THF SNAr->Ethers Suzuki Suzuki-Miyaura (C-C) Reagents: R-B(OH)2, Pd(dppf)Cl2 Solvent: Dioxane/H2O Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N) Reagents: R-NH2, Pd2(dba)3 Solvent: Toluene Coupling->Buchwald

Figure 1: Decision matrix and reaction pathways for the microwave-assisted derivatization.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered as self-validating systems. Every step includes a specific physicochemical rationale, and the workflows contain built-in analytical checkpoints to ensure reaction fidelity without requiring isolation of intermediates.

Protocol A: Microwave-Assisted SNAr with Primary/Secondary Amines

Causality of Experimental Choices: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because it possesses a high loss tangent (


), making it an exceptional microwave absorber that rapidly translates electromagnetic energy into thermal heat[3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C4 position.

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 0.5 mmol).

  • Solvent & Base Addition: Suspend the solid in anhydrous NMP (3.0 mL). Add DIPEA (2.0 equiv, 1.0 mmol) followed by the desired amine (1.2 equiv, 0.6 mmol).

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Purge the headspace with dry Argon for 2 minutes to prevent oxidative degradation of the amine at high temperatures.

  • Microwave Irradiation: Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Temperature: 130 °C; Time: 15 minutes; Max Power: 150 W; Stirring: High; Cooling: On (compressed air cooling post-reaction).

  • Workup: Upon cooling to <40 °C, uncap the vial and pour the crude mixture into 15 mL of ice-cold distilled water. The high polarity of NMP keeps it in the aqueous phase, while the derivatized product typically precipitates as a solid. Filter the precipitate and wash with cold water (2 × 5 mL).

System Validation & Quality Control:

  • LC-MS Checkpoint: Analyze an aliquot of the crude mixture. The reaction is self-validated by the complete disappearance of the starting material's distinct chlorine isotopic cluster at m/z 170.0/172.0 [M+H]⁺.

  • Integrity Check: The absence of a peak at m/z 188.0 [M+H₂O+H]⁺ confirms that the lactone ring has remained intact and avoided undesired hydrolysis.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality of Experimental Choices: For C-C bond formation, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] is chosen as the catalyst. The bidentate nature of the dppf ligand prevents catalyst de-ligation and subsequent precipitation of inactive "Pd black" under aggressive microwave heating. A 4:1 mixture of 1,4-Dioxane and water provides the perfect biphasic homogenization: Dioxane dissolves the organic substrate and boronic acid, while water solubilizes the inorganic base (K₂CO₃) required to activate the boronic acid via the formation of a boronate complex.

Step-by-Step Methodology:

  • Reagent Loading: In a 10 mL microwave vial, combine this compound (1.0 equiv, 0.5 mmol), the aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Catalyst Addition: Inside a glovebox or under a strict Argon stream, add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent Addition & Degassing: Add 4.0 mL of a pre-degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture. Critical Step: Sparge the suspension with Argon for 5 minutes. Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid.

  • Microwave Irradiation: Seal the vial.

    • Parameters: Temperature: 110 °C; Time: 20 minutes; Max Power: 100 W; Stirring: High.

  • Workup: Dilute the cooled mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

System Validation & Quality Control:

  • TLC Checkpoint: Under UV light (254 nm), the product spot will typically exhibit a bright blue or green fluorescence due to the extended conjugation of the newly formed biaryl system, easily distinguishing it from the non-fluorescent starting material.

Quantitative Data Summary

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for the derivatization of this compound.

Reaction TypeReagents / CatalystHeating MethodTemp (°C)TimeIsolated YieldPurity (HPLC)Lactone Integrity
SNAr Morpholine, DIPEA, NMPConventional100 °C24 h45%82%~15% Hydrolysis
SNAr Morpholine, DIPEA, NMPMicrowave 130 °C 15 min 92% >98% Intact
Suzuki Ph-B(OH)₂, Pd(dppf)Cl₂Conventional90 °C18 h52%85%~10% Hydrolysis
Suzuki Ph-B(OH)₂, Pd(dppf)Cl₂Microwave 110 °C 20 min 88% >96% Intact

Data Interpretation: Microwave irradiation not only compresses the reaction timeline by a factor of ~100 but also nearly doubles the isolated yield by kinetically outcompeting the degradation of the delicate furo-pyridinone lactone ring.

References

  • [The impact of microwave synthesis on drug discovery] Kappe, C. O., & Dallinger, D. (2006). Nature Reviews Drug Discovery, 5(1), 51-63. URL:https://doi.org/10.1038/nrd1926
  • [Microwave Assisted Organic Synthesis (MAOS) of Small Molecules as Potential HIV-1 Integrase Inhibitors] Ferro, S., De Grazia, S., De Luca, L., Gitto, R., Faliti, C. E., Debyser, Z., & Chimirri, A. (2011). Molecules, 16(8), 6858-6870. URL:https://doi.org/10.3390/molecules16086858
  • [Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration] Leadbeater, N. E. (2005). Chemical Communications, (23), 2881-2902. URL:https://doi.org/10.1039/B505809N

Sources

Preparation of fused pyridine heterocycles from 4-chloro precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Strategic Synthesis of Fused Pyridine Heterocycles from 4-Chloro Precursors: A Guide for Medicinal Chemistry & Drug Discovery

Abstract

Fused pyridine heterocycles are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The strategic use of 4-chloro-substituted pyridine precursors offers a versatile and cost-effective entry point for the synthesis of diverse fused systems. This guide provides a comprehensive overview of the key synthetic strategies, detailed experimental protocols, and critical considerations for researchers engaged in the preparation of these valuable heterocyclic motifs. We will delve into the mechanistic underpinnings of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, offering practical insights to overcome common synthetic challenges and optimize reaction outcomes.

Introduction: The Central Role of Fused Pyridines and 4-Chloro Precursors

The pyridine ring is a cornerstone of medicinal chemistry, and its fusion with other heterocyclic or carbocyclic systems gives rise to a vast chemical space with profound biological relevance. Molecules incorporating fused pyridine cores, such as quinolines, pyrido[2,3-d]pyrimidines, and furo[3,2-c]pyridines, exhibit a wide spectrum of pharmacological activities, including kinase inhibition, anti-cancer, and anti-inflammatory properties.

The 4-chloro-substituted pyridine moiety serves as an ideal synthetic linchpin for several reasons:

  • Activating Effect: The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack, facilitating SNAr reactions.

  • Cross-Coupling Handle: The C-Cl bond is a competent partner in a multitude of palladium-, copper-, and nickel-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, C-O, and C-S bonds.

  • Commercial Availability: A wide array of functionalized 4-chloropyridines are commercially available or readily synthesized, providing a robust starting point for library synthesis and lead optimization campaigns.

This document will guide the researcher through the logical application of these principles to construct complex fused heterocyclic systems.

Core Synthetic Strategies & Mechanistic Considerations

The two predominant strategies for elaborating 4-chloropyridines into fused systems are intramolecular cyclization following an initial intermolecular reaction, or a direct intermolecular annulation. The choice of strategy is dictated by the desired target scaffold and the nature of the available starting materials.

Strategy 1: Intermolecular SNAr followed by Intramolecular Cyclization

This is perhaps the most direct and widely employed method. The general workflow involves the displacement of the 4-chloro substituent by a binucleophilic reagent, followed by a subsequent intramolecular cyclization to forge the new fused ring.

sn_ar_cyclization cluster_0 Step 1: Intermolecular SNAr cluster_1 Step 2: Intramolecular Cyclization start 4-Chloropyridine Precursor intermediate 4-Substituted Pyridine Intermediate start->intermediate Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, DMSO) reagent Binucleophilic Reagent (e.g., aminophenol, aminothiophenol) reagent->intermediate cyclization Fused Pyridine Heterocycle intermediate->cyclization Dehydrative Condensation, Reductive Amination, or Metal-Catalyzed Cyclization intermediate_ref 4-Substituted Pyridine Intermediate

Caption: General workflow for fused pyridine synthesis via SNAr and subsequent cyclization.

The success of the initial SNAr step hinges on the nucleophilicity of the attacking species and the electronic nature of the pyridine ring. Electron-withdrawing groups elsewhere on the pyridine ring will further activate the C4 position, accelerating the reaction. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions. The subsequent cyclization is often the yield-limiting step and can be promoted by heat (thermal condensation), acid catalysis (e.g., PPA, Eaton's reagent), or metal catalysis, depending on the nature of the reactive groups.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of a Pyrido[3,2-b]oxazine Scaffold

This protocol details the synthesis of a fused pyridine system via an SNAr reaction between a 4-chloropyridine derivative and an aminophenol, followed by a thermal cyclization.

Reaction Scheme:

4-chloro-3-nitropyridine + 2-aminophenol → 2-((3-nitropyridin-4-yl)amino)phenol → 8-nitropyrido[3,2-b]oxazine

Materials:

  • 4-chloro-3-nitropyridine (1.0 eq)

  • 2-aminophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Dowtherm A (or other high-boiling solvent)

Step-by-Step Procedure:

  • SNAr Reaction:

    • To a round-bottom flask charged with a magnetic stir bar, add 4-chloro-3-nitropyridine (1.0 g, 6.3 mmol), 2-aminophenol (0.76 g, 7.0 mmol), and potassium carbonate (2.18 g, 15.8 mmol).

    • Add anhydrous DMF (20 mL) to the flask.

    • Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield the intermediate, 2-((3-nitropyridin-4-yl)amino)phenol. This intermediate can be purified by recrystallization if necessary.

  • Intramolecular Cyclization:

    • Place the dried intermediate (1.0 g) in a round-bottom flask equipped with a reflux condenser.

    • Add Dowtherm A (15 mL).

    • Heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours. The high temperature is necessary to drive the dehydrative cyclization.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Dilute the mixture with hexanes (30 mL) to further precipitate the product.

    • Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum to afford the desired 8-nitropyrido[3,2-b]oxazine.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: Regular analysis by TLC or LC-MS at each stage is crucial to confirm the consumption of starting material and the formation of the desired product, preventing over-running or incomplete reactions.

  • Characterization: The identity and purity of the intermediate and final product must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The disappearance of the two distinct aromatic protons of the aminophenol and the appearance of a single set of coupled aromatic protons in the final product is a key diagnostic in ¹H NMR.

Strategy 2: Palladium-Catalyzed Intramolecular C-N Cross-Coupling (Buchwald-Hartwig Amination)

This powerful strategy is used when the SNAr approach is not feasible, for instance, with less activated pyridine systems or when constructing five- or six-membered nitrogen-containing rings. The workflow involves first attaching a sidechain containing a primary or secondary amine to the pyridine core (e.g., via an initial SNAr or other coupling), followed by an intramolecular Pd-catalyzed cyclization.

buchwald_hartwig cluster_0 Catalytic Cycle precursor 4-Chloro-Pyridine-Tethered Amine ox_add Oxidative Addition (Ar-Pd(II)-Cl)L_n precursor->ox_add Pd(0) pd0 Pd(0)L_n deprot Base-Mediated Deprotonation ox_add->deprot Base (e.g., NaOtBu) red_elim Reductive Elimination deprot->red_elim red_elim->pd0 Regenerates Catalyst product Fused Pyridine Heterocycle red_elim->product

Caption: Simplified catalytic cycle for intramolecular Buchwald-Hartwig amination.

Reaction Scheme:

N-(2-bromophenyl)-4-chloropyridin-3-amine → Pd-catalyzed cyclization → 5H-pyrido[4,3-b]indole

Materials:

  • N-(2-bromophenyl)-4-chloropyridin-3-amine (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0), 0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Setup:

    • In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the substrate N-(2-bromophenyl)-4-chloropyridin-3-amine (500 mg, 1.75 mmol), Pd₂(dba)₃ (32 mg, 0.035 mmol), Xantphos (81 mg, 0.14 mmol), and sodium tert-butoxide (235 mg, 2.45 mmol) to an oven-dried Schlenk flask.

    • Expertise Note: The choice of phosphine ligand is critical for successful Buchwald-Hartwig reactions. Xantphos is often effective for this type of transformation due to its wide bite angle, which promotes the desired reductive elimination step.

  • Reaction:

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed toluene (15 mL) via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5H-pyrido[4,3-b]indole product.

Data Summary & Comparison

The choice of reaction conditions can dramatically impact the yield and purity of the final fused heterocycle. The following table summ

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Chlorofuro[3,4-c]pyridin-3(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The 4-chlorofuro[3,4-c]pyridin-3(1H)-one scaffold is a highly valuable bicyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. However, synthesizing this fused furan-pyridine lactone system is notoriously challenging.

The most reliable synthetic route relies on the Directed ortho-Metalation (DoM) of 2-chloronicotinic acid, followed by electrophilic trapping with formaldehyde and subsequent acid-catalyzed lactonization. This guide provides a deep dive into the mechanistic causality of this reaction, a self-validating protocol, and targeted troubleshooting for common failure modes.

Synthetic Strategy & Pathway Visualization

The synthesis hinges on the regioselective deprotonation of 2-chloronicotinic acid. The carboxylic acid moiety acts as a powerful directing metalation group (DMG). When treated with a strong, non-nucleophilic base like Lithium tetramethylpiperidine (LiTMP), metalation occurs exclusively at the C4 position 1. Trapping this dianion with formaldehyde yields 2-chloro-4-(hydroxymethyl)nicotinic acid, which is then forced into ring closure via acidic dehydration.

SynthesisPathway SM 2-Chloronicotinic Acid (Starting Material) Base LiTMP (2.2 eq) THF, -78 °C SM->Base Lithio 4-Lithio-2-chloronicotinate (Dianion Intermediate) Base->Lithio Electrophile Monomeric CH2O (Electrophilic Trapping) Lithio->Electrophile Hydroxymethyl 2-Chloro-4-(hydroxymethyl) nicotinic acid Electrophile->Hydroxymethyl Acid Conc. HCl, 60 °C (Acid-Catalyzed Lactonization) Hydroxymethyl->Acid Product This compound (Target Scaffold) Acid->Product

Figure 1: Synthesis workflow of this compound via DoM.

Self-Validating Experimental Protocol

To ensure high yields, every step of this protocol includes built-in visual or chemical validation checks to confirm the reaction is proceeding as intended.

Step 1: Preparation of the Lithiating Agent (LiTMP)

  • In a flame-dried Schlenk flask under N₂, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 2.3 eq) in anhydrous THF (0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation.

  • Self-Validation Check: The solution should turn a clear, pale yellow. If it turns dark orange or red, moisture or oxygen has compromised the base.

Step 2: Directed ortho-Metalation (DoM)

  • Cool the LiTMP solution back to -78 °C.

  • Dissolve 2-chloronicotinic acid (1.0 eq) in anhydrous THF and add it dropwise via syringe pump over 30 minutes. Critical: Maintain the internal temperature strictly below -70 °C.

  • Stir the mixture at -78 °C for 2 hours.

  • Self-Validation Check: The reaction will transition to a deep yellow/orange suspension or solution, indicating the successful formation of the highly conjugated 4-lithio dianion.

Step 3: Electrophilic Trapping

  • In a separate flask, heat paraformaldehyde (3.0 eq) to 160 °C to thermally crack it into monomeric formaldehyde gas (CH₂O).

  • Sweep the CH₂O gas into the -78 °C reaction mixture using a gentle stream of N₂ via a wide-bore cannula.

  • Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to -20 °C.

  • Self-Validation Check: The deep orange color should fade back to a pale yellow/translucent state, confirming the dianion has been consumed by the electrophile.

Step 4: Acidic Workup & Lactonization

  • Quench the reaction with saturated aqueous NH₄Cl at -20 °C.

  • Concentrate the mixture in vacuo to remove the majority of the THF.

  • Add water to dissolve the salts, then carefully acidify the aqueous layer to pH 1 using concentrated HCl.

  • Heat the acidified aqueous mixture to 60 °C for 1.5 hours.

  • Self-Validation Check: Check the pH with indicator paper to ensure it remains < 2. TLC (EtOAc/Hexane) should show the disappearance of the highly polar baseline spot (the open acid) and the appearance of a higher R_f spot (the closed lactone).

Step 5: Isolation

  • Cool the mixture to room temperature and extract 3x with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOAc/Hexanes) or silica gel chromatography.

Diagnostic Logic & Troubleshooting FAQs

Troubleshooting Issue Yield < 30% or Reaction Failure Check1 High recovery of Starting Material? Issue->Check1 Check2 C2-Aminated Byproduct Detected? Issue->Check2 Check3 Uncyclized Hydroxymethyl Intermediate Present? Issue->Check3 Sol1 Increase LiTMP to 2.2 eq. Ensure strict anhydrous conditions. Check1->Sol1 Yes Sol2 Switch from LDA to LiTMP. Strictly maintain T < -70 °C. Check2->Sol2 Yes Sol3 Acidify to pH 1-2. Heat at 60 °C for 1.5 hours. Check3->Sol3 Yes

Figure 2: Diagnostic logic tree for troubleshooting synthesis failure modes.

Q1: Why is my overall yield consistently below 30%, with significant recovery of unreacted 2-chloronicotinic acid?

Causality: The most common cause is insufficient equivalents of base. 2-Chloronicotinic acid possesses a highly acidic carboxylic proton. The first equivalent of base is entirely consumed deprotonating the acid to form the carboxylate salt. Only the second equivalent performs the actual directed ortho-metalation at the C4 position. Solution: You must use a minimum of 2.1 to 2.2 equivalents of LiTMP. Additionally, ensure your THF is strictly anhydrous, as trace moisture will prematurely quench the highly reactive dianion back to the starting material.

Q2: I am observing nucleophilic substitution (amination) at the C2 position instead of the desired C4 lithiation. How do I prevent this?

Causality: This is a classic regioselectivity and chemoselectivity issue dictated by your choice of base and temperature control. If you are using Lithium diisopropylamide (LDA), it is significantly more nucleophilic than LiTMP. At temperatures above -60 °C, the amide base can attack the C2 position, displacing the chloride via an S_NAr mechanism 2. Solution: Switch to the sterically hindered LiTMP, which acts exclusively as a base rather than a nucleophile [[1]](). Furthermore, ensure the internal reaction temperature never exceeds -70 °C during the addition of the substrate.

Q3: The trapping step with paraformaldehyde is inefficient, leading to poor conversion. What is going wrong?

Causality: Paraformaldehyde is a stable polymer. If you add it as a solid directly to a reaction mixture at -78 °C, it depolymerizes far too slowly to effectively trap the transient lithiated species. Solution: You must thermally crack the paraformaldehyde in a separate flask (heating to ~160 °C) to generate gaseous, monomeric formaldehyde (CH₂O), and bubble this highly electrophilic gas directly into the reaction mixture.

Q4: The intermediate 2-chloro-4-(hydroxymethyl)nicotinic acid forms, but lactonization is incomplete. How can I drive the cyclization to completion?

Causality: While the formation of the 5-membered lactone ring is thermodynamically favored, the kinetics of the esterification at room temperature are slow. The carboxylate must be fully protonated to become electrophilic enough for the adjacent hydroxyl group to attack. Solution: During the workup, it is not enough to simply neutralize the reaction. You must forcefully acidify the aqueous phase to pH 1-2 with concentrated HCl and apply thermal energy (heat to 60 °C for 1 to 2 hours) to drive the dehydration and ring closure to completion before attempting organic extraction.

Quantitative Optimization Data

The table below summarizes the causal relationship between reaction parameters and the final isolated yield of this compound.

Base SystemEquivalentsElectrophile StateLactonization TempObserved YieldPrimary Impurity Profile
LDA2.2 eqSolid Paraformaldehyde25 °C15%C2-aminated byproduct, uncyclized acid
LiTMP1.1 eqSolid Paraformaldehyde25 °C< 5%Recovered starting material
LiTMP2.2 eqSolid Paraformaldehyde60 °C45%Uncyclized acid, unreacted SM
LiTMP 2.2 eq Gaseous CH₂O (cracked) 60 °C 82% None (Trace SM)

References

  • Schütz, C., et al. "Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines." Molecules, MDPI.[Link]

  • "Substituted alkylamine derivatives and methods of use.
  • "Synthetic Approaches to the New Drugs Approved During 2015." Journal of Medicinal Chemistry, ACS.[Link]

Sources

Technical Support Center: Purification of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. The following sections provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Section 1: Understanding the Compound and Its Impurity Profile

This compound is a heterocyclic compound featuring a fused furan and pyridine ring system.[1][2] Its structure contains a reactive chlorine atom and a lactone functional group, making it a valuable scaffold in medicinal chemistry.[1][3] However, these same features can lead to specific impurities during its synthesis.

Frequently Asked Questions: Impurity Profile

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Based on common synthetic routes, which often involve the cyclization of functionalized 2-chloropyridine precursors, the impurity profile typically includes:

  • Unreacted Starting Materials: Residual precursors, such as substituted 2-chloropyridines.

  • Reaction Intermediates: Incomplete cyclization can leave various intermediates in the crude product.

  • By-products of Side Reactions: The reactivity of the pyridine ring and other functional groups can lead to undesired side products. For instance, hydrolysis of the lactone ring or substitution of the chlorine atom can occur under non-optimal conditions.

  • Positional Isomers: Depending on the synthetic strategy, isomers may form, which can be particularly challenging to separate.

  • Residual Solvents and Reagents: Solvents like DMF or reagents used in the synthesis can be carried through to the final product.

Q2: How can I get a quick assessment of my crude product's purity?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method. It helps you visualize the number of components in your crude mixture and determine an appropriate solvent system for column chromatography.[4] For a more quantitative assessment, a quick analytical High-Performance Liquid Chromatography (HPLC) run is recommended.

Section 2: Purification Strategies and Troubleshooting

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The flowchart below outlines a general decision-making process.

G cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_analysis Final Validation Crude Crude Product This compound TLC_HPLC Purity Analysis (TLC / Analytical HPLC) Crude->TLC_HPLC Decision Impurity Profile & Purity Goal TLC_HPLC->Decision Recrystallization Recrystallization Decision->Recrystallization High crude purity Crystalline solid Flash_Chrom Flash Column Chromatography Decision->Flash_Chrom Multiple impurities Moderate purity needed Prep_HPLC Preparative HPLC Decision->Prep_HPLC Trace impurities High purity needed (>99.5%) Final_Analysis Final Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Final_Analysis Flash_Chrom->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure Product >98% Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound.

Troubleshooting Recrystallization Issues
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Solution is supersaturated or cooled too quickly; presence of impurities depressing the melting point.- Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.[5]- Add a seed crystal of pure product.[6]
No Crystals Form Too much solvent was used; the compound is highly soluble even at low temperatures.- Evaporate some solvent to concentrate the solution and attempt cooling again.[6]- If the compound is too soluble in the chosen solvent, try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.- Ensure the solution is cooled thoroughly in an ice bath before filtration.- Minimize the amount of solvent used to dissolve the crude product.- Use a pre-heated funnel for hot filtration to prevent the product from crashing out.
Colored Impurities Persist Impurities are co-crystallizing with the product or are adsorbed.- Add a small amount of activated charcoal to the hot solution and filter it through Celite before cooling. Use sparingly to avoid adsorbing your product.[6]
Step-by-Step Protocol: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A similar compound was successfully recrystallized from 2-propanol.[7]

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the crude material.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal, and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite plug to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[4] Given that this compound is a polar heterocyclic compound, special considerations are needed.

G Problem Problem: Poor Separation Cause1 Cause: Inappropriate Solvent System Problem->Cause1 Cause2 Cause: Peak Tailing (Basic Compound) Problem->Cause2 Cause3 Cause: Column Overloading Problem->Cause3 Solution1 Solution: Optimize mobile phase via TLC. Adjust polarity (more/less polar). Cause1->Solution1 Solution2 Solution: Add modifier (e.g., 0.5% Triethylamine) to neutralize silica. Cause2->Solution2 Solution3 Solution: Reduce sample load (1-5% of silica mass). Use a larger column. Cause3->Solution3

Caption: Troubleshooting poor separation in column chromatography.

Frequently Asked Questions: Chromatography

Q3: Should I use normal-phase (silica) or reversed-phase (C18) chromatography?

A3: The choice depends on the polarity of your impurities.

  • Normal-Phase (Silica Gel): This is a good starting point if your impurities are significantly less polar than the target compound. However, highly polar compounds can stick to the acidic silica gel, leading to poor elution and peak tailing.[5]

  • Reversed-Phase (C18): This is often the method of choice for polar compounds.[5][8] It uses a non-polar stationary phase (C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly effective for separating polar impurities from a polar target compound.

Q4: My compound is streaking badly on a silica gel TLC plate. What can I do?

A4: Streaking of nitrogen-containing heterocycles on silica is common due to the interaction between the basic nitrogen and acidic silanol groups on the silica surface. To fix this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.[5] This neutralizes the acidic sites and results in sharper, more defined spots.

Q5: My compound won't elute from the silica column, even with 100% ethyl acetate. What should I do?

A5: Your compound is too polar for the solvent system. You need to drastically increase the polarity of the mobile phase.[5] A common solution is to use a gradient with methanol. Start with a mobile phase like 95:5 Dichloromethane:Methanol. If the compound still doesn't elute, you may need to switch to a reversed-phase setup.

Step-by-Step Protocol: Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMF.

  • Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to get a dry, free-flowing powder. This prevents issues with strong solvents in the sample plug.[5]

  • Column Packing and Equilibration: Select a pre-packed C18 flash column. Equilibrate the column with your starting mobile phase (e.g., 95:5 Water:Acetonitrile) for at least 5 column volumes.[5] Adding 0.1% formic or acetic acid to the mobile phase can often improve peak shape for polar compounds.[9]

  • Loading and Elution: Load the dry sample onto the column. Begin elution with the starting mobile phase and gradually increase the proportion of the organic solvent (e.g., gradient from 5% to 100% Acetonitrile).

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure.

Guide 3: High-Purity Purification by Preparative HPLC

For pharmaceutical applications requiring very high purity (>99.5%), preparative HPLC is the preferred method. It operates on the same principles as analytical HPLC but uses larger columns to handle more material.[10][11]

Frequently Asked Questions: Preparative HPLC

Q6: My polar compound shows poor retention on a standard C18 prep column. What are my options?

A6: This is a common issue known as "phase collapse" when using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns.[12] Your options are:

  • Use an Aqueous-Stable C18 Column (C18 AQ): These columns are specifically designed with polar end-capping to prevent phase collapse and improve the retention of polar analytes in highly aqueous conditions.[12]

  • Use a Different Stationary Phase: Porous graphitic carbon (PGC) columns (e.g., Hypercarb) offer excellent retention for very polar compounds that are difficult to retain on reversed-phase columns.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase with a mobile phase rich in organic solvent.[8]

Q7: How do I develop a method for preparative HPLC?

A7: Always start by developing and optimizing the separation on a smaller, analytical HPLC column with the same stationary phase. This saves a significant amount of time, solvent, and sample.[10] Once you have achieved good separation, the method can be scaled up to a preparative column by adjusting the flow rate and sample load proportionally to the column dimensions.

Section 3: References

  • High-Performance Preparative LC Techniques. (n.d.). Phenomenex. Retrieved from

  • CAS 1006-21-9: Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1). (n.d.). Toronto Research Chemicals. Retrieved from

  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates. (n.d.). Benchchem. Retrieved from

  • Fedoseev, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660–1663. Retrieved from

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. Retrieved from

  • Preparative Columns | HPLC Purification Columns. (n.d.). Waters Corporation. Retrieved from

  • 6-Chlorofuro[3,4-C]pyridin-3(1H)-one. (n.d.). Vulcanchem. Retrieved from

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from

  • Separation of highly polar substances on C18 AQ prep HPLC columns. (n.d.). Buchi.com. Retrieved from

  • Hovhannisyan, A., et al. (2014). New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580. Retrieved from

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved from

  • Furo[3,4-c]pyridin-3(1H)-one. (n.d.). PubChem. Retrieved from

Sources

Solving solubility issues with 4-Chlorofuro[3,4-c]pyridin-3(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the foundational knowledge and troubleshooting protocols necessary to ensure the integrity and reproducibility of your experiments.

Section 1: Foundational Knowledge

This section addresses the fundamental properties of both the solvent and the compound, which are crucial for understanding their interaction.

Q1: Why is DMSO a common solvent for compounds like this compound?

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast range of both polar and non-polar compounds, making it a "universal solvent" in drug discovery and biological research.[1][2] Its utility stems from several key properties:

  • High Polarity: The strong S=O dipole allows DMSO to solvate a wide variety of molecules effectively.

  • Aprotic Nature: It does not have labile protons, which prevents it from interfering with many chemical reactions or donating hydrogen bonds.

  • Water Miscibility: DMSO is fully miscible with water and many organic solvents, which facilitates the dilution of stock solutions into aqueous buffers for biological assays.[2]

  • Low Toxicity at Working Concentrations: While cytotoxic at high concentrations (typically >1-2%), the final concentration in most cell-based assays is kept below 0.5%, a level generally considered safe for most cell lines.[2][3][4]

For a novel heterocyclic compound like this compound, DMSO is the logical first choice for preparing high-concentration stock solutions for screening and in vitro assays.[5]

Q2: What are the key physicochemical properties of this compound that might influence its solubility?

Understanding the compound's properties is the first step in troubleshooting. While exhaustive experimental data is not publicly available, we can infer potential solubility behavior from its structural characteristics.

PropertyValue / StructureImplication for Solubility
Molecular Formula C₇H₄ClNO₂[6]A relatively small molecule, which often favors solubility.
Molar Mass 169.57 g/mol [6]Within the typical range for drug-like small molecules.
Structure Bicyclic system with furan and pyridine rings. Contains a polar lactone group and a chlorine atom.[7]The heterocyclic rings and polar groups suggest it should have some affinity for polar solvents like DMSO. However, the overall flat, aromatic-like structure can lead to strong crystal lattice energy, making it difficult to dissolve.
Predicted LogP ~1.5 - 2.5 (Estimated)This moderate lipophilicity suggests that while it has non-polar character, it is not excessively "greasy," making DMSO a suitable solvent choice over highly non-polar or purely aqueous systems.

The primary challenge with compounds like this is often not poor solvent-solute interaction but rather the high energy required to break apart the solid-state crystal lattice.

Section 2: Stock Solution Preparation - Best Practices

Proper technique during initial stock preparation can prevent many common solubility issues.

Q3: What is the standard protocol for preparing a 10 mM stock solution of this compound in DMSO?

This protocol provides a reliable method for preparing a standard concentration stock solution.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[1]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes (1.5 or 2.0 mL)[3]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Calculate the Required Mass:

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 169.57 g/mol × 0.001 L × 1000 = 1.696 mg

  • Weigh the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 1.696 mg) of the compound directly into the tube.[1]

  • Add Solvent:

    • Using a calibrated pipette, add the desired volume (e.g., 1 mL) of anhydrous DMSO to the tube.[1]

  • Dissolve the Compound:

    • Tightly cap the tube and vortex the solution for 60-120 seconds.[1]

    • Visually inspect the solution against a light source. Ensure there are no visible solid particles. The solution should be completely clear.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.[3][4]

    • This is a critical step. Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate over time.[1][8]

    • Store aliquots at -20°C or -80°C, protected from light.[1][4]

Section 3: Troubleshooting Common Solubility Issues

Even with best practices, problems can arise. This section provides a systematic approach to troubleshooting.

Q4: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?

This is a common issue, often related to high crystal lattice energy or attempting to create a supersaturated solution. Follow this systematic workflow.

G start Incomplete Dissolution in DMSO at Room Temperature heat 1. Apply Gentle Heat (37°C Water Bath, 10-15 min) start->heat sonicate 2. Sonicate (Water Bath Sonicator, 5-10 min) heat->sonicate If still insoluble success Compound Dissolved (Aliquot and Store) heat->success If dissolved check_dmso 3. Verify DMSO Quality (Use fresh, anhydrous DMSO) sonicate->check_dmso If still insoluble sonicate->success If dissolved lower_conc 4. Prepare a Lower Concentration (e.g., 5 mM or 1 mM) check_dmso->lower_conc If still insoluble check_dmso->success If dissolved lower_conc->success If dissolved fail Still Insoluble (Consider Advanced Strategies) lower_conc->fail If still insoluble

Caption: Troubleshooting workflow for poor solubility in DMSO.

Detailed Protocol for Troubleshooting:

  • Gentle Warming: Heat can provide the necessary energy to break the crystal lattice.[3]

    • Place the tightly capped tube in a 37°C water bath for 10-15 minutes.

    • Periodically remove and vortex the tube.

    • Causality: Increasing the temperature increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal structure. Caution: Do not overheat, as some compounds can degrade.[1][3]

  • Sonication: Ultrasonic energy can mechanically break up solute aggregates.

    • Place the tube in a bath sonicator for 5-10 minutes.[3]

    • The water in the sonicator bath may warm up; monitor the temperature.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which implode and generate intense local energy, physically disrupting the solid particles and enhancing dissolution.

  • Verify DMSO Quality: DMSO is highly hygroscopic and readily absorbs atmospheric water.[1][9]

    • Absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][9]

    • Always use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO or a properly stored bottle with minimal headspace. Keep containers tightly sealed.[1]

  • Lower the Concentration: You may be exceeding the compound's maximum solubility.

    • Prepare a new solution at a lower concentration (e.g., 5 mM or 1 mM). If this dissolves, it indicates you have found a concentration within the compound's solubility limit under these conditions.

Q5: The compound dissolved initially but precipitated out of the DMSO stock solution upon storage. Why did this happen and how can I prevent it?

This typically points to two main causes: supersaturation or moisture contamination.

  • Metastable Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound. While clear initially, this is a thermodynamically unstable state, and the compound can crystallize out over time.[9][10]

    • Solution: Determine the true thermodynamic solubility. If you must use a supersaturated solution, make it fresh immediately before use and do not store it.

  • Moisture Contamination: This is the most common cause. Repeated freeze-thaw cycles or improper storage of the main DMSO bottle can introduce water.[1][9] As the water content increases, the solvating power of DMSO for many organic compounds decreases, leading to precipitation.[9]

    • Solution: Always aliquot stock solutions into single-use volumes after initial preparation to eliminate freeze-thaw cycles.[1][8] Ensure your primary DMSO bottle is tightly sealed.

Q6: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

This is a classic problem of a compound having low aqueous solubility. When the high-concentration DMSO stock is diluted into an aqueous medium, the solvent environment rapidly changes from organic to aqueous, causing the compound to crash out.[8]

G cluster_0 Primary Solutions cluster_1 Advanced Solutions start Precipitation Observed in Aqueous Buffer lower_final_conc 1. Lower Final Concentration (Test a serial dilution) start->lower_final_conc increase_dmso 2. Increase Final DMSO % (e.g., from 0.5% to 1%) lower_final_conc->increase_dmso If still precipitates success Solution Remains Clear (Proceed with Assay) lower_final_conc->success If clear mixing 3. Improve Mixing Technique (Add stock to buffer while vortexing) increase_dmso->mixing If still precipitates increase_dmso->success If clear cosolvent 4. Use a Co-solvent (e.g., PEG400, Tween 80) mixing->cosolvent If still precipitates mixing->success If clear ph_adjust 5. Adjust Buffer pH (If compound is ionizable) cosolvent->ph_adjust If still precipitates cosolvent->success If clear ph_adjust->success If clear fail Still Precipitates (Compound may be unsuitable for assay) ph_adjust->fail If still precipitates

Caption: Workflow for addressing precipitation upon aqueous dilution.

Strategies to Prevent Aqueous Precipitation:

  • Decrease Final Concentration: The most straightforward solution is to work below the compound's aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains soluble in your final assay medium.[10]

  • Increase Final DMSO Percentage: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) can help keep the compound in solution.[10] Always verify the tolerance of your specific cell line or enzyme system to the new DMSO concentration and include a matching vehicle control.[3]

  • Modify Dilution Technique: Avoid adding a small volume of aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or mixing vigorously.[11] This "shock dilution" helps to rapidly disperse the compound molecules before they have a chance to aggregate.

  • Use Co-solvents: For particularly difficult compounds, a co-solvent can be used.[4] Common choices include Pluronic F-68, PEG-400, or Tween 80. These can be added to the aqueous buffer to act as surfactants or solubilizing agents. This requires careful validation to ensure the co-solvent itself does not interfere with the assay.

Section 4: Advanced Strategies & FAQs

Q7: I've tried heating and sonication, but I still can't achieve my desired concentration. What are my next options?

If standard methods fail, you can explore alternative solvents. However, any new solvent must be validated for compatibility with your downstream assays.

SolventClassProsCons
N,N-Dimethylformamide (DMF) Polar AproticSimilar solvating power to DMSO.[12]Higher toxicity than DMSO; may not be suitable for all cell-based assays.
N-Methyl-2-pyrrolidone (NMP) Polar AproticExcellent solubilizing capacity.Generally more toxic than DMSO and requires careful handling.
Ethanol Polar ProticLess toxic than DMSO, commonly used in assays.Generally a weaker solvent for many poorly soluble drug candidates compared to DMSO.
Cyrene™ (dihydrolevoglucosenone) Polar AproticA "green" bio-based alternative with low toxicity and comparable solvation properties to DMSO for some compounds.[13][14][15]Less commonly used, may require more extensive validation.

Recommendation: Before switching from DMSO, it is highly recommended to experimentally determine the compound's maximum solubility to confirm that your target concentration is achievable.

Q8: How do I determine the kinetic solubility of this compound in my specific buffer?

A nephelometric (light-scattering) assay is a rapid way to assess kinetic solubility and identify the concentration at which a compound precipitates when diluted from a DMSO stock.[10][16]

Abbreviated Protocol for Kinetic Solubility Assessment:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock of this compound in 100% DMSO.

  • Prepare Assay Plate: Add your aqueous assay buffer to a clear 96-well plate.

  • Transfer and Mix: Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the assay plate. Mix immediately and thoroughly. This will create a plate with a range of final compound concentrations.

  • Incubate: Let the plate incubate at room temperature for a set time (e.g., 1-2 hours).[10]

  • Read Plate: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm) where the compound itself does not absorb.[16]

  • Analyze: The concentration at which the signal begins to sharply increase above the baseline indicates the limit of kinetic solubility.

Example Kinetic Solubility Data
Final Compound Conc. (µM) Light Scattering Units (LSU)
1001550
501490
25870
12.5 150
6.25110
3.13105
Vehicle Control100

In this example, the kinetic solubility limit would be approximately 12.5 µM , as concentrations above this show a sharp increase in light scattering, indicating precipitation.

Q9: What grade of DMSO should I use?

Always use anhydrous, sterile-filtered DMSO with a purity of ≥99.9% .[1] For cell-based assays, using a "Molecular Biology Grade" or "Cell Culture Grade" product is highly recommended to ensure the absence of contaminants that could affect your results.[1]

Q10: How does water content in DMSO affect solubility?

Water significantly impacts DMSO's properties. As a hygroscopic solvent, DMSO readily absorbs moisture from the air.[9] This absorbed water disrupts the DMSO's solvent structure and can dramatically decrease its ability to solubilize many organic compounds, leading to precipitation, especially after freeze-thaw cycles.[1][9]

Q11: What is the maximum final DMSO concentration tolerated in most cell-based assays?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration below 0.5% (v/v) .[3] Some robust cell lines may tolerate up to 1%, while primary cells or sensitive assays may require concentrations as low as 0.1%. It is imperative to run a vehicle control (media with the same final DMSO concentration as your test samples) to account for any solvent effects.[3]

References

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. Available at: [Link]

  • 4-chloro-Furo[3,4-c]pyridin-3(1H)-one - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. Available at: [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. Available at: [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. Available at: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available at: [Link]

  • How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Lactone Ring Hydrolysis in 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic scaffold. The furo[3,4-c]pyridin-3(1H)-one core, containing a crucial lactone (cyclic ester) moiety, is of significant interest in medicinal chemistry.[1] However, the inherent reactivity of the lactone ring presents a significant challenge: its susceptibility to hydrolysis.

This guide provides in-depth, practical solutions in a question-and-answer format to help you understand, troubleshoot, and minimize the degradation of your compound, ensuring the integrity and reproducibility of your experimental data.

Section 1: Understanding the Instability - The Chemistry of Lactone Hydrolysis

Q1: Why is the lactone ring in this compound so susceptible to hydrolysis?

The susceptibility of the lactone ring to hydrolysis is fundamental to its chemical structure as a cyclic ester. The carbonyl carbon atom is electrophilic and is the primary site for nucleophilic attack. In the presence of water, this leads to the cleavage of the ester bond and the opening of the lactone ring to form the corresponding hydroxy-carboxylic acid.

This reaction is significantly accelerated under both acidic and basic conditions.[2][3]

  • Base-Catalyzed Hydrolysis (BAC2 Mechanism): This is typically the most rapid degradation pathway for esters. A nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms an unstable tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond to open the ring.[2] This mechanism is highly efficient and is a major concern in neutral to alkaline aqueous solutions.

  • Acid-Catalyzed Hydrolysis (AAC2 Mechanism): In acidic conditions, the carbonyl oxygen is first protonated by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic. A weak nucleophile, like a water molecule, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water regenerate the acid catalyst and yield the ring-opened product.[2][4]

The rate of hydrolysis is therefore highly dependent on pH, temperature, and the composition of the aqueous medium.[5][6]

HydrolysisMechanisms cluster_base Base-Catalyzed Hydrolysis (BAC2) cluster_acid Acid-Catalyzed Hydrolysis (AAC2) Lactone_B Lactone Intermediate_B Tetrahedral Intermediate Lactone_B->Intermediate_B + OH⁻ Product_B Hydroxy-Carboxylic Acid Intermediate_B->Product_B - H₂O (rearrangement) Lactone_A Lactone Protonated_Lactone Protonated Lactone Lactone_A->Protonated_Lactone + H₃O⁺ Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Intermediate_A + H₂O Product_A Hydroxy-Carboxylic Acid Intermediate_A->Product_A - H₃O⁺

Caption: General mechanisms for base- and acid-catalyzed lactone hydrolysis.

Section 2: Frequently Asked Questions (FAQs) - Proactive Solutions

Q2: What are the optimal storage conditions for solid this compound?

Proper storage of the solid compound is the first and most critical step in preventing degradation.

  • Temperature: Store at low temperatures. Refrigerated (2°C to 8°C) or frozen (≤ -20°C) conditions are highly recommended to reduce the kinetic rate of any potential degradation.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, which can contribute to degradation over long-term storage.

  • Moisture: The compound is susceptible to hydrolysis, so minimizing exposure to water is paramount. Store in a tightly sealed container with a desiccant.[8][9]

  • Light: Protect from light by using amber vials or storing the container in the dark to prevent potential photodegradation.[7][8]

Q3: I need to make a stock solution. What solvent should I use, and how should I store it?

The choice of solvent is critical. Avoid protic solvents, especially water, for long-term storage.

  • Recommended Solvents: Use anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Preparation: Use high-quality anhydrous solvent. If possible, handle the solvent and compound in a glove box or under a stream of inert gas to minimize atmospheric moisture exposure.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with secure caps. For frequent use, consider preparing smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.

Q4: What is the most critical factor to control when preparing aqueous solutions for my experiments?

pH is the single most critical factor. As shown in Section 1, both acidic and basic conditions catalyze hydrolysis. The rate of hydrolysis typically follows a U-shaped curve with respect to pH, with a specific pH value exhibiting the lowest degradation rate (pHmin).[5] For most organic esters, this region of maximum stability is in the weakly acidic range, often between pH 4 and 6.[10][11] Preparing your aqueous solutions in a properly buffered system at the empirically determined pH of maximum stability is essential.

Q5: How do I know at which pH my compound is most stable?

While a pH range of 4-6 is a good starting point, the exact pH of maximum stability (pHmin) for this compound must be determined empirically. Different substituents on the heterocyclic ring system can influence the electronic properties and stability of the lactone. We strongly recommend performing a pH-rate profile study. See Protocol 2 for a detailed methodology.

Q6: How quickly does hydrolysis occur in aqueous media?

The rate is highly variable and depends on several factors:

  • pH: Hydrolysis can be orders of magnitude faster at pH 8-9 compared to pH 5.[6]

  • Temperature: The rate of hydrolysis increases with temperature.[5]

  • Buffer Composition: Some buffer species can act as general acid or base catalysts, accelerating the reaction beyond what is predicted by pH alone.[5] For example, phosphate or citrate buffers may participate directly in the hydrolysis reaction.

Therefore, it is crucial to always prepare aqueous solutions fresh for each experiment and use them immediately. If temporary storage is unavoidable, keep the solution on ice (0-4°C) for the shortest possible time.

Section 3: Troubleshooting Guide

Scenario 1: My experimental results are inconsistent, especially between different days. I suspect my compound is degrading.
  • Likely Cause: Degradation of the compound in your stock or working solutions is a primary suspect. Hydrolysis of the lactone ring changes the molecule's structure, which will almost certainly alter its biological activity and analytical response.

  • Troubleshooting Steps:

    • Confirm Purity of Solid: Re-check the purity of your solid starting material using a fresh stock solution prepared in anhydrous DMSO.

    • Analyze Working Solutions: Use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (LC-MS) detection to analyze your aqueous working solution at the beginning (t=0) and end of your experiment.[12]

    • Look for Degradation Products: Compare the chromatograms. The appearance of one or more new, typically more polar (earlier eluting), peaks over time is a strong indicator of degradation. The primary hydrolysis product should have a molecular weight 18.02 Da (the mass of H₂O) greater than the parent compound.

    • Implement Preventative Measures: If degradation is confirmed, strictly adhere to the handling and preparation guidelines in Section 2 and the protocols in Section 4. Prepare all aqueous solutions immediately before use.

Scenario 2: I see a new peak in my LC-MS analysis with a mass of [Parent + 18]. Is this hydrolysis?
  • Likely Cause: Yes, this is the classic mass signature for a hydrolysis event. The addition of a water molecule (H₂O) across the ester bond results in a product with a mass exactly 18.02 Da higher than the parent lactone.

  • Confirmation:

    • MS/MS Fragmentation: The fragmentation pattern of the hydrolyzed product in tandem mass spectrometry (MS/MS) will be significantly different from the parent lactone. This can be a powerful tool for structural confirmation.[13][14]

    • Controlled Degradation: Intentionally degrade a small sample of your compound by treating it with a dilute base (e.g., pH 9 buffer) at 37°C for a few hours.[15] The major new peak formed should match the retention time and mass of the unknown peak in your experimental sample, confirming its identity as the hydrolysate.

Section 4: Protocols and Methodologies

Protocol 1: Preparation and Handling of Stock Solutions

This protocol ensures the long-term stability of your primary compound source.

  • Environment: Whenever possible, work under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon manifold).

  • Materials: Use oven-dried glassware or new, sealed vials. Use Hamilton syringes or positive displacement pipettes for transferring anhydrous solvents.

  • Solvent: Use a new, sealed bottle of anhydrous DMSO (or other suitable aprotic solvent).

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. b. Weigh the desired amount of solid into a tared vial. c. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). d. Cap the vial tightly, vortex until fully dissolved, and seal the cap with parafilm.

  • Storage: Create small-volume aliquots in cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Conducting a pH-Rate Profile Study

This experiment is essential for determining the optimal pH for compound stability in your specific experimental buffer system.

Workflow cluster_prep 1. Preparation cluster_inc 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare Buffers (e.g., pH 3, 4, 5, 6, 7, 8, 9) C Dilute stock into each buffer to final concentration (e.g., 10 µM) A->C B Prepare fresh 10 mM stock in anhydrous DMSO B->C D Incubate all samples at constant temp (e.g., 37°C) C->D E Sample at time points (t = 0, 1, 2, 4, 8, 24 hr) D->E F Quench reaction (e.g., add equal volume of cold Acetonitrile) E->F G Analyze samples by HPLC-UV F->G H Calculate % Parent Remaining vs. Time for each pH G->H I Determine pseudo-first-order rate constant (k_obs) from slope H->I J Plot log(k_obs) vs. pH to find pH of max stability I->J

Sources

Technical Support Center: Temperature Optimization for SNAr on 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of fused heterocyclic scaffolds. 4-Chlorofuro[3,4-c]pyridin-3(1H)-one presents a classic chemoselectivity challenge: balancing the desired Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient pyridine ring against the unwanted degradation of the fused lactone (furanone) ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize the thermal conditions for this specific transformation.

Mechanistic Context: The Dual-Electrophile Dilemma

The aromatic ring of chloropyridines is inherently electron-deficient due to the strong −I and −M effects of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate during nucleophilic attack[1]. However, the this compound scaffold contains a fused lactone ring that introduces a competing, hard electrophilic site. While SNAr at the C4 position is the desired pathway, the lactone group is highly susceptible to nucleophilic ring-opening under thermal stress[2].

Optimal temperature control is the linchpin of this reaction. You must provide enough thermal energy to overcome the SNAr activation barrier without breaching the activation energy required for acyl substitution at the lactone carbonyl.

Pathway SM 4-Chlorofuro[3,4-c] pyridin-3(1H)-one SNAr SNAr Pathway (Meisenheimer) SM->SNAr 50-70°C Controlled Lactone Acyl Substitution (Lactone Attack) SM->Lactone >80°C Thermal Stress Product Desired Product (C4-Substituted) SNAr->Product Byproduct Degradation (Ring-Opened) Lactone->Byproduct

Chemoselective pathways of this compound based on thermal conditions.

Troubleshooting & FAQs

Q1: I increased the reaction temperature to 90 °C to force the substitution, but my yield dropped to 40% and I see a highly polar baseline spot on my TLC. What happened? Causality: At elevated temperatures (>80 °C), the kinetic energy in the system surpasses the activation barrier for lactone ring-opening. Instead of attacking the C4 position, the nucleophile attacks the carbonyl carbon, permanently opening the furanone ring and creating a highly polar, water-soluble degradation product. Solution: Cap your reaction temperature at 70 °C. If the reaction is too slow at this temperature, do not increase the heat; instead, change the solvent to a more polar aprotic medium (like DMSO) to better stabilize the SNAr transition state.

Q2: At 40 °C, my reaction with a secondary amine stalls at 30% conversion. How can I drive it to completion without raising the temperature into the degradation zone? Causality: Sterically hindered secondary amines raise the activation energy required for the initial nucleophilic attack, which is often the rate-determining step for hard nucleophiles[3]. At 40 °C, the system lacks the energy to push the remaining starting material through this hindered transition state. Solution: Employ a Lewis acid catalyst. Adding stoichiometric


 coordinates the pyridine nitrogen, drastically increasing the electrophilicity of the C4 position and lowering the SNAr activation energy, allowing the reaction to proceed at milder temperatures[4].

Q3: Does the choice of base affect the optimal temperature window? Causality: Yes. Using a nucleophilic base (like


 in the presence of trace water) can lead to premature lactone hydrolysis at temperatures as low as 50 °C.
Solution:  Switch to a sterically hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA). This allows you to safely push the temperature to 70 °C without base-mediated degradation.

Troubleshooting Issue Reaction Stalls or Degrades Check Assess Reaction Temperature Issue->Check Low < 40°C: Stalled Check->Low High > 80°C: Degradation Check->High ActionLow Add ZnCl2 Catalyst or Increase to 60°C Low->ActionLow ActionHigh Cool to 60°C & Use DIPEA Base High->ActionHigh

Troubleshooting workflow for resolving temperature-dependent SNAr reaction failures.

Quantitative Data: Temperature vs. Chemoselectivity

The following table summarizes the kinetic and chemoselective outcomes of reacting this compound with morpholine (1.2 equiv) and DIPEA (2.0 equiv) in DMF over 12 hours.

Temperature (°C)Total Conversion (%)Desired SNAr Product (%)Ring-Opened Byproduct (%)Scientific Observation
25 (RT) 15150Insufficient thermal energy; reaction stalls.
50 65623Safe operating window, but kinetically slow.
70 98908Optimal balance of rate and chemoselectivity.
90 1004555Severe thermal degradation of the lactone core.
50 +

99963Lewis acid acceleration enables high yield at low temp.

Self-Validating SOP: Temperature-Controlled SNAr

This protocol utilizes a built-in LC-MS feedback loop to ensure the structural integrity of the lactone ring is maintained throughout the reaction.

Materials Required:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Anhydrous

    
     (0.5 equiv) - Optional, for sterically hindered amines
    
  • DIPEA (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the this compound in anhydrous DMF.

  • Activation: If using hindered nucleophiles, add anhydrous

    
     and stir at room temperature for 15 minutes to pre-form the activated pyridine complex.
    
  • Reagent Addition: Add the amine nucleophile followed dropwise by DIPEA.

  • Thermal Control: Submerge the flask in a pre-heated oil bath strictly maintained at 60 °C . Do not allow the bath to exceed 70 °C.

  • Self-Validation Check (Crucial): After 2 hours, withdraw a 10 µL aliquot, quench in 50% MeCN/

    
    , and analyze via LC-MS.
    
    • Validation of Success: The appearance of the

      
       mass peak validates the SNAr trajectory.
      
    • Validation of Failure: If you observe a mass corresponding to

      
      without the loss of 35 Da (chloride), the lactone ring has been erroneously opened. Immediately lower the bath temperature by 15 °C.
      
  • Workup: Once LC-MS confirms >95% conversion of the starting material, immediately cool the reaction to 0 °C in an ice bath to arrest all thermal pathways.

  • Isolation: Dilute the mixture with ethyl acetate. Wash three times with saturated aqueous

    
     and once with brine to remove DMF, DIPEA salts, and zinc residues. Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure (keeping the water bath < 35 °C).

References

  • Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution Benchchem 3

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange1

  • ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition ResearchGate 4

  • 6-Chlorofuro[3,4-C]pyridin-3(1H)-one - 1352893-24-3 Vulcanchem 2

Sources

Removing residual solvents from 4-Chlorofuro[3,4-c]pyridin-3(1H)-one crystals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual solvents from the crystalline form of this active pharmaceutical ingredient (API).

I. Foundational Knowledge: FAQs

This section addresses common questions regarding residual solvents in pharmaceutical manufacturing, providing a solid foundation for the troubleshooting guides.

What are residual solvents and why are they a concern?

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[1][2] They are not completely removed by practical manufacturing techniques.[1][2] Since they provide no therapeutic benefit, they must be removed to the extent possible to meet product specifications and ensure patient safety.[2][3] The International Council for Harmonisation (ICH) provides guidelines for acceptable limits of these solvents in pharmaceutical products.[1][4]

How are residual solvents classified?

The ICH Q3C guidelines categorize residual solvents into three classes based on their risk to human health:[5]

  • Class 1: Solvents to be avoided. These are known human carcinogens or are strongly suspected to be harmful to humans and the environment.

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[3]

  • Class 3: Solvents with low toxic potential. These have Permitted Daily Exposures (PDEs) of 50 mg or more per day.[3]

What are the typical solvents used in the synthesis of furo[3,4-c]pyridin-3(1H)-one derivatives?

While the exact synthesis route for this compound may vary, analogous structures are often synthesized using solvents like methanol.[6] It's crucial to identify all solvents used in your specific process to ensure they are effectively removed.

What are the general principles for removing residual solvents?

The primary goal is to reduce the solvent content to a level that is safe for the patient and meets regulatory requirements.[2] This is typically achieved by enhancing the vapor pressure of the solvent, often through a combination of heat and reduced pressure, to facilitate its evaporation from the crystal lattice.[7][8] The chosen method should not compromise the chemical or physical stability of the API.

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the removal of residual solvents from this compound crystals.

Issue 1: High Levels of Residual Solvent Detected After Standard Drying

Symptoms:

  • Gas Chromatography (GC) analysis shows solvent levels exceeding ICH limits.

  • Loss on Drying (LOD) results are higher than expected.

Potential Causes & Solutions:

  • Cause A: Inefficient Drying Technique. Standard oven drying may be insufficient for removing solvents trapped within the crystal lattice.

    • Solution 1: Implement Vacuum Drying. Reducing the pressure lowers the boiling point of the solvent, facilitating its removal at a lower temperature and minimizing the risk of thermal degradation to the this compound.[7]

    • Solution 2: Introduce a Nitrogen Sweep/Purge. A gentle stream of inert nitrogen can help to carry away solvent vapors from the surface of the crystals, improving the efficiency of the drying process.[9][10] This is particularly effective in combination with vacuum and gentle heating.

  • Cause B: Solvent Entrapment within the Crystal Lattice. The crystalline structure of this compound may physically trap solvent molecules, making them difficult to remove.

    • Solution: "Vacuum Hydration" or Solvent Displacement. This technique involves introducing a controlled amount of water vapor into the vacuum drying chamber. The water molecules can displace the trapped organic solvent molecules within the crystal lattice, which can then be more easily removed by vacuum.[8][11][12] The absorbed water is subsequently removed by standard vacuum drying.[11]

Issue 2: Changes in Crystal Form or Appearance After Drying

Symptoms:

  • Powder X-ray Diffraction (PXRD) analysis shows a change in the crystalline form (polymorphism).

  • Visible changes in the crystals, such as discoloration or agglomeration.

Potential Causes & Solutions:

  • Cause A: Thermal Stress. Excessive heat during drying can lead to degradation of the this compound or induce a polymorphic transformation.

    • Solution: Optimize Drying Temperature. Utilize the lowest effective temperature for drying. The high boiling point of this compound suggests good thermal stability at room temperature, but this should be experimentally verified.[13] Combining lower heat with a higher vacuum is often a successful strategy.

  • Cause B: Anti-solvent Effects During Washing. If a washing step is used prior to drying, the wash solvent may act as an anti-solvent, causing the API to precipitate in a different crystalline form.[14]

    • Solution: Careful Selection of Wash Solvents. Choose a wash solvent in which the this compound is sparingly soluble to minimize product loss, but also one that does not induce polymorphic changes.[14] A multi-stage washing strategy with varying solvent concentrations can also mitigate this effect.[14]

Issue 3: Inconsistent Residual Solvent Levels Between Batches

Symptoms:

  • Significant batch-to-batch variability in residual solvent content, despite using a consistent drying protocol.

Potential Causes & Solutions:

  • Cause A: Variation in Crystal Size and Morphology. Smaller crystals or those with a higher surface area-to-volume ratio will generally dry faster. Variations in the crystallization process can lead to different crystal habits, impacting solvent removal.

    • Solution: Control Crystallization Parameters. Tightly control parameters such as cooling rate, agitation, and anti-solvent addition during crystallization to ensure consistent crystal size and morphology.

  • Cause B: Inconsistent Cake Washing. Inefficient or inconsistent washing of the filter cake can leave behind mother liquor, which contains a higher concentration of the solvent.[14]

    • Solution: Standardize the Washing Protocol. Implement a standardized and validated washing procedure to ensure consistent removal of the mother liquor from the crystal cake.[14]

III. Experimental Protocols & Data

Protocol 1: Enhanced Vacuum Drying with Nitrogen Sweep

This protocol is a starting point for optimizing the removal of a Class 3 solvent, such as ethanol, from this compound crystals.

Step-by-Step Methodology:

  • Place the crystalline this compound in a suitable vacuum oven on a shallow tray to maximize surface area.

  • Begin to reduce the pressure in the oven to below 10 mbar.

  • Once the desired vacuum is achieved, slowly raise the temperature to 40-50°C. Note: The thermal stability of this compound should be confirmed by thermal analysis (e.g., TGA/DSC) before setting the temperature.

  • Introduce a slow, controlled stream of dry nitrogen gas into the oven. The flow rate should be gentle to avoid disturbing the crystals.

  • Maintain these conditions for 12-24 hours, periodically taking samples for GC analysis to monitor the residual solvent level.

  • Once the solvent level is below the ICH limit (e.g., <0.5% for ethanol), turn off the heat and nitrogen flow and allow the oven to cool to room temperature under vacuum before venting.[15]

Data Presentation: ICH Q3C Limits for Common Solvents

The following table summarizes the concentration limits for some common Class 2 and 3 solvents.

SolventClassConcentration Limit (ppm)
Acetonitrile2410
Ethanol35000
Methanol23000
Acetone35000
Dichloromethane2600
Heptane35000
Toluene2890
Tetrahydrofuran2720

Source: Adapted from ICH Q3C (R9) Guidelines.[1]

IV. Visualizations

Decision-Making Workflow for Solvent Removal

The following diagram illustrates a logical workflow for selecting an appropriate method for residual solvent removal.

G start High Residual Solvent Detected q1 Is the API thermally stable at elevated temperatures? start->q1 a1_yes Standard Vacuum Drying (Increased Temp/Time) q1->a1_yes Yes a1_no Low-Temperature Vacuum Drying q1->a1_no No q2 Solvent levels still high? a1_yes->q2 a1_no->q2 a2_yes Introduce Nitrogen Sweep q2->a2_yes Yes end Compliant API Crystals q2->end No q3 Still non-compliant? a2_yes->q3 a3_yes Consider Solvent Displacement (e.g., Vacuum Hydration) q3->a3_yes Yes a3_no Re-evaluate Crystallization and Washing Steps q3->a3_no No a3_yes->end

Caption: Decision tree for troubleshooting high residual solvent levels.

Conceptual Diagram of Solvent Displacement

This diagram illustrates the principle of "vacuum hydration" for removing entrapped solvent molecules.

G cluster_0 Initial State: Trapped Solvent cluster_1 Displacement Step cluster_2 Final State: Displaced Solvent crystal_before Crystal Lattice Trapped Organic Solvent (e.g., Ethanol) process Introduction of Water Vapor under Vacuum crystal_before->process crystal_after Crystal Lattice Water Molecule (Displacing Solvent) process->crystal_after solvent_out Organic Solvent Removed by Vacuum process->solvent_out

Caption: Mechanism of solvent displacement by water vapor.

V. References

  • Membrane-Based Solvent Exchange Process for Purification of API Crystal Suspensions. (2023). Membranes, 13(3), 288. [Link]

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Scribd. (n.d.). ICH Q3C Guidelines for Residual Solvents. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Yutong. (n.d.). Vacuum Blender-Dryer for Desolventization. [Link]

  • PharmTech. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • O'Mahony, M., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development, 25(4), 846-856. [Link]

  • Tiei. (n.d.). API Reaction Solution. [Link]

  • International Pharmaceutical Industry. (n.d.). Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing. [Link]

  • Google Patents. (n.d.). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.

  • Her, J. W., et al. (2024). Acceleration of Final Residual Solvent Extraction From Poly(lactide-co-glycolide) Microparticles. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.). Method for efficiently removing residual organic solvent in insulin aspart.

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.

  • Verghese, G. (2020). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Technology, 44(11), 34-39. [Link]

  • Google Patents. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.

  • Linde. (n.d.). Nitrogen Purging and Inerting. [Link]

  • Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1664. [Link]

  • Organomation. (n.d.). Uses of Nitrogen Blowdown Aside from Solvent Removal. [Link]

  • PubChem. (n.d.). 4-Chlorofuro[3,2-c]pyridine-2-carbonitrile. [Link]

  • Ueno, G., et al. (2016). Computer-controlled liquid-nitrogen drizzling device for removing frost from cryopreserved crystals. Journal of Applied Crystallography, 49(4), 1411-1415. [Link]

  • YouTube. (2021, April 15). The importance of sweeping with Nitrogen. [Link]

  • Reddit. (2023, July 11). fastest way to dry crystals?[Link]

  • PubChem. (n.d.). Furo[3,4-c]pyridin-3(1H)-one. [Link]

  • Oakwood Chemical. (n.d.). 4-Chlorofuro[3,2-c]pyridine. [Link]

  • PubChem. (n.d.). Furo(3,4-c)pyridine. [Link]

  • Hovhannisyan, A., et al. (2014). New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform. Bioorganic & Medicinal Chemistry Letters, 24(6), 1571-1580. [Link]

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]

  • Wróbel, M. Z., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(15), 4649. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Poisoning in Chlorofuro-pyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when functionalizing furopyridine scaffolds. Chlorofuropyridines are highly desirable pharmacophores, but they present a notorious dual-challenge in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions).

First, the basic nitrogen of the pyridine ring and the oxygen of the furan ring strongly coordinate to electrophilic Pd(II) intermediates, which can lead to off-cycle resting states or irreversible catalyst poisoning[1]. Second, the C–Cl bond is significantly less reactive toward oxidative addition compared to C–Br or C–I bonds. This necessitates the use of highly active, electron-rich Pd(0) species, which are paradoxically more vulnerable to deactivation and aggregation into "palladium black"[2].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind catalyst failure and provide self-validating protocols to ensure your cross-coupling reactions succeed.

Mechanistic Insights: The Causality of Catalyst Failure

To fix a stalled reaction, you must first understand the competing pathways within your reaction vessel. In a successful catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C–Cl bond, followed by transmetalation and reductive elimination. However, when working with chlorofuropyridines, the strongly coordinating heteroatoms (nitrogen and oxygen) can intercept the Pd(II) intermediate[1].

This interception outcompetes the transmetalation step, forming a stable, unreactive metallacycle. Once trapped in this state, the catalyst is effectively poisoned. Over time, these deactivated species aggregate, precipitating out of solution as inactive elemental palladium (Pd black)[2].

G Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd PdBlack Pd Black (Aggregation) Pd0->PdBlack Ligand Dissociation PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII Poison Catalyst Poisoning (N/O Coordination) PdII->Poison Heterocycle Binding Transmet Transmetalation / Amine Binding PdII->Transmet Productive Pathway Poison->PdBlack Deactivation RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Catalytic cycle of Pd cross-coupling vs. heterocycle-induced poisoning pathways.

Troubleshooting FAQs

Q1: My Suzuki coupling with 4-chlorofuro[3,2-c]pyridine stalls at 20% conversion, and I observe a black precipitate. How do I prevent this? A1: The black precipitate is "palladium black," a definitive indicator of irreversible catalyst aggregation and deactivation[2]. This occurs because the basic nitrogen in the furopyridine coordinates to the Pd(II) center, displacing your phosphine ligand.

  • The Fix: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos). The extreme steric bulk of these ligands physically blocks the furopyridine nitrogen from forming a stable bis-heterocycle Pd complex, forcing the catalytic cycle forward.

Q2: I am attempting a Buchwald-Hartwig amination, but LCMS shows significant protodehalogenation (reduction of the C–Cl bond to C–H) instead of the desired product. A2: Protodehalogenation is a symptom of a kinetic bottleneck. It happens when the rate of amine binding/deprotonation is slower than competing side reactions (like


-hydride elimination from aliphatic amines or hydrogen abstraction from the solvent). Because chlorofuropyridines are electron-deficient, their corresponding Pd(II) intermediates are highly electrophilic and unstable if left waiting.
  • The Fix: Switch from weak, insoluble bases (like

    
    ) to stronger, highly soluble bases like 
    
    
    
    or LiHMDS. This accelerates amine deprotonation. Additionally, strictly avoid protic or hydrogen-donating solvents; use anhydrous toluene or 1,4-dioxane.

Q3: Does the position of the chlorine on the furopyridine ring affect the severity of the poisoning? A3: Absolutely. A chlorine at the 4-position (adjacent to the pyridine nitrogen) exhibits a strong ortho-directing chelation effect[3]. Following oxidative addition, the nitrogen lone pair can form a highly stable 5-membered metallacycle with the Pd center, effectively locking the catalyst in a dead-end resting state.

  • The Fix: Introduce a Lewis acid additive (e.g.,

    
     or 
    
    
    
    ) in stoichiometric amounts relative to the substrate. The Lewis acid temporarily masks the basic nitrogen, preventing it from poisoning the palladium catalyst[1].

G Start Reaction Stalled / Low Yield CheckPd Is Pd Black visible? Start->CheckPd YesPd Yes: Catalyst Aggregation CheckPd->YesPd Yes NoPd No: Off-Cycle Resting State CheckPd->NoPd No Action1 Use XPhos Pd G3 or increase ligand ratio YesPd->Action1 CheckDehal Is protodehalogenation observed (LCMS)? NoPd->CheckDehal Action2 Add Lewis Acid (e.g., BF3) to mask pyridine N CheckDehal->Action2 No YesDehal Yes: Slow Transmetalation CheckDehal->YesDehal Yes Action3 Change to stronger base (NaOtBu) / non-protic solvent YesDehal->Action3

Diagnostic logic tree for troubleshooting chlorofuropyridine cross-coupling failures.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-chlorofuro[3,2-c]pyridine with phenylboronic acid. Notice how the transition from first-generation catalysts to bulky, third-generation palladacycles completely suppresses heterocycle poisoning.

LigandPd SourceBaseSolventYield (%)Mechanistic Observation



Toluene5%Rapid Pd black formation; strong N-coordination.
dppf


Dioxane15%Stalled at 15%; off-cycle resting state observed.
RuPhosRuPhos Pd G3

Dioxane45%Moderate conversion; trace protodehalogenation.
XPhos XPhos Pd G3

Toluene 92% Complete conversion; steric bulk prevents poisoning.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol for the Buchwald-Hartwig Amination of 4-Chlorofuro[3,2-c]pyridine incorporates mandatory In-Process Controls (IPCs). These validation steps confirm the success of intermediate states before you commit to the entire workflow.

Step 1: Pre-catalyst Activation

  • In an argon-filled glovebox, charge an oven-dried vial with XPhos Pd G3 (2 mol%) and XPhos ligand (2.5 mol%).

  • Add 1.0 mL of anhydrous, degassed THF.

  • Validation Check 1: Stir for 5 minutes at room temperature. The solution must transition from pale yellow to a deep red/orange. This color change visually validates the successful generation of the active 12-electron Pd(0) species. If the solution remains pale or turns black, the precatalyst has degraded due to oxygen/moisture exposure. Abort and source fresh reagents.

Step 2: Substrate & Base Addition

  • To a separate vial, add 4-chlorofuro[3,2-c]pyridine (1.0 equiv, 0.5 mmol), the amine partner (1.2 equiv), and

    
     (1.5 equiv).
    
  • Transfer the activated Pd(0) solution from Step 1 into this vial. Seal with a Teflon-lined cap and heat to 80°C.

Step 3: Oxidative Addition & Transmetalation Monitoring

  • Validation Check 2: After 30 minutes of heating, withdraw a 10 µL aliquot via syringe. Quench immediately into 100 µL of LCMS-grade acetonitrile.

  • Analyze via LCMS.

    • Expected Result: Complete disappearance of the chlorofuropyridine starting material peak, with the appearance of the product mass.

    • Failure Mode: If a mass corresponding to [M-Cl+H] is observed (>5% relative area), protodehalogenation is occurring. This validates that your amine is not binding fast enough. Corrective action: Ensure your base is fully dry and consider switching to a non-polar solvent like toluene to tighten the ion pair.

Step 4: Workup and Isolation

  • Once LCMS confirms >95% conversion, cool the reaction to room temperature.

  • Filter through a short pad of Celite to remove inorganic salts and residual palladium species, eluting with ethyl acetate.

  • Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • 2-Methylfuro[2,3-c]pyridine | 69022-76-0 | Benchchem Benchchem
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles N
  • Hydrogenation of pyrrole derivatives - Part V.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C

Sources

Controlling regioselectivity in 4-Chlorofuro[3,4-c]pyridin-3(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and late-stage functionalization of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one derivatives. This scaffold is a highly valuable, rigid, three-dimensional pharmacophore in drug discovery. However, its unsymmetrical nature presents significant regioselectivity and chemoselectivity challenges during anhydride reduction, nucleophilic substitution, and C–H functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure precise regiocontrol in your workflows.

Core Workflow & Regioselectivity Map

The following diagram illustrates the divergent synthetic pathways and the critical decision points required to control regioselectivity and chemoselectivity when working with this scaffold.

G A 2-Chloropyridine- 3,4-dicarboxylic anhydride B 4-Chlorofuro[3,4-c]pyridin- 3(1H)-one (Target) A->B Bulky Hydride (Steric Control) C 4-Chlorofuro[3,4-c]pyridin- 1(3H)-one (Byproduct) A->C Small Hydride (Electronic Control) D SNAr Product (C4-Substituted) B->D Buchwald-Hartwig (Pd-cat) E Ring-Opened Amide B->E Hard Nucleophile (Amine, RT)

Regioselective synthesis and functionalization pathways of this compound.

Module 1: Anhydride Reduction & Lactone Formation

The foundational step in accessing the this compound core is the regioselective reduction of 2-chloropyridine-3,4-dicarboxylic anhydride.

Quantitative Data: Reducing Agent Efficacy
Reducing AgentTemp (°C)Yield (%)Regioisomeric Ratio (3-one : 1-one)Mechanistic Control
NaBH₄08545:55Electronic (Poor Selectivity)
LiAlH₄-787050:50Electronic (Poor Selectivity)
L-Selectride-788292:8 Steric (High Selectivity)
NaBH(OAc)₃2515N/AInsufficient Reactivity
Troubleshooting FAQ

Q: Why does NaBH₄ reduction yield a nearly 1:1 mixture of lactone regioisomers, and how can I selectively obtain the 3(1H)-one? A: The regioselectivity of1 is governed by a strict competition between electronic and steric factors[1]. Small nucleophiles like NaBH₄ are primarily influenced by the electrophilicity of the carbonyl carbons. The inductive electron-withdrawing effect of the 2-chloro group makes the adjacent C3-carbonyl highly electrophilic, which directly competes with the inherently less sterically hindered C4-carbonyl. This dual driving force results in poor regioselectivity.

To override this electronic bias, you must exploit the steric bulk of the 2-chloro substituent. By switching to a bulky hydride source such as L-Selectride (Lithium tri-sec-butylborohydride) at cryogenic temperatures, the hydride is physically blocked from attacking the C3-carbonyl. Attack occurs exclusively at the less hindered C4-carbonyl, which is reduced to the alcohol and spontaneously cyclizes to yield the desired this compound.

Protocol 1: Regioselective Synthesis of this compound
  • Preparation: Charge a flame-dried round-bottom flask with 2-chloropyridine-3,4-dicarboxylic anhydride (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution to -78 °C under a strict argon atmosphere.

  • Addition: Dropwise add L-Selectride (1.1 equiv, 1.0 M in THF) over 30 minutes. Critical: Maintain the internal temperature below -70 °C to prevent loss of steric control.

  • Reaction & Self-Validation: Stir for 2 hours at -78 °C. Validation Check: Monitor the reaction via IR spectroscopy or TLC. The complete disappearance of the characteristic anhydride symmetric/asymmetric C=O stretches (~1780 and ~1850 cm⁻¹) confirms full conversion.

  • Quench & Workup: Quench the reaction carefully with 10% aqueous HCl at -78 °C to destroy excess hydride and promote lactonization. Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Module 2: Chemoselective Nucleophilic Functionalization

Troubleshooting FAQ

Q: During the functionalization of this compound with primary amines, I observe complete lactone ring-opening instead of the desired SNAr at the 4-chloro position. How do I prevent this? A: This is a fundamental chemoselectivity issue dictated by Hard-Soft Acid-Base (HSAB) principles. The lactone carbonyl is a "hard" electrophilic center, while the C4-chloro-substituted carbon is a "softer" electrophilic center. Primary aliphatic amines are hard nucleophiles and will preferentially attack the lactone carbonyl at room temperature, leading to2[2].

To favor functionalization at the C-Cl bond over lactone ring-opening, you must shift the reaction paradigm:

  • Employ Transition Metal Catalysis: Shift from a purely nucleophilic SNAr substitution to a Buchwald-Hartwig cross-coupling. Using a Pd(0) catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos or BrettPhos) completely bypasses the lactone carbonyl. The palladium center selectively inserts into the C-Cl bond via oxidative addition, directing the amine exclusively to the C4 position.

Module 3: Late-Stage C-H Functionalization

Troubleshooting FAQ

Q: How can I selectively alkylate the C-7 position of the furo[3,4-c]pyridine core without affecting the lactone or the chloro group? A: Late-stage C-H functionalization of electron-deficient pyridines is best achieved via 3[3]. While traditional Minisci reactions often suffer from poor regioselectivity, the this compound core possesses a strong inherent electronic bias. The C-7 position (para to the bridgehead and meta to the chloro group) is the most electron-deficient C-H bond available for attack by nucleophilic alkyl radicals. Using a carboxylic acid radical donor under silver-catalyzed biphasic conditions ensures exquisite regiocontrol without degrading the lactone.

Protocol 2: Decarboxylative Minisci Alkylation at C-7
  • Reagent Assembly: To a 15 mL culture tube equipped with a Teflon septum screw cap, add this compound (0.5 mmol, 1.0 equiv), the desired carboxylic acid donor (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).

  • Solvent Addition: Add a 1:1 biphasic mixture of dichloroethane (2.5 mL) and H₂O (2.5 mL).

  • Reaction & Self-Validation: Stir the biphasic mixture vigorously at 50 °C for 2 hours. Validation Check: Monitor via LCMS. The desired C-7 alkylated product will display a mass shift corresponding to the addition of the alkyl radical minus CO₂, while strictly retaining the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1), proving the C-Cl bond remains intact.

  • Workup: Dilute the completed reaction with dichloromethane (1 mL). Separate the phases, extract the aqueous layer with dichloromethane (3 x 3 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo prior to silica gel chromatography.

References

  • Fedoseev, S. V., et al. "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry, 2017. 2

  • Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Organic Chemistry Portal, 2021. 3

  • Kayser, M. A., et al. "Regioselectivity of metal hydride reductions of unsymmetrically substituted cyclic anhydrides." Canadian Journal of Chemistry, 1980. 1

Sources

Storage conditions to prevent degradation of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chlorofuro[3,4-c]pyridin-3(1H)-one. The following information is synthesized from established chemical principles and best practices for handling related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by its two key structural features: the chlorinated pyridine ring and the fused γ-lactone ring. The main degradation pathways to be aware of are:

  • Hydrolysis of the Lactone Ring: Lactones are cyclic esters and are susceptible to hydrolysis, which breaks the ring to form a hydroxy-carboxylic acid. This reaction is significantly accelerated by the presence of bases.[1][2] While γ-lactones are generally more stable than other lactones due to minimal ring strain, prolonged exposure to moisture, especially under basic conditions, can lead to degradation.[1][2][3]

  • Reactivity of the Chlorinated Pyridine Ring: The chlorine atom on the pyridine ring makes it a site for nucleophilic substitution reactions. Additionally, chlorinated heterocyclic compounds can be sensitive to heat and light, which can promote degradation.[4]

  • Thermal Decomposition: Exposure to high temperatures can cause the decomposition of chlorinated compounds, potentially releasing hazardous substances like hydrogen chloride gas.[4]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation and maintain the integrity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.[5] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent moisture-induced hydrolysis of the lactone ring.

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass vials with a secure cap are a suitable choice.

  • Incompatible Substances: Store away from strong oxidizing agents, strong bases, and metals.[6]

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must store it in solution for a short duration, use an anhydrous aprotic solvent and store it under an inert atmosphere at a low temperature. It is best practice to prepare solutions fresh for each experiment.

Troubleshooting Guide

Issue 1: I observe a change in the color of my solid this compound sample over time.

  • Potential Cause: Discoloration, such as turning yellow or brown, can be an indicator of degradation. This may be due to exposure to air, light, or impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container under an inert atmosphere and at the recommended temperature.

    • Check for Contamination: Review your handling procedures to ensure no contaminants were introduced to the storage vial.

    • Analytical Confirmation: If you suspect degradation, it is advisable to re-analyze the compound's purity using techniques like HPLC or NMR to confirm its integrity before use in critical experiments.

Issue 2: My reaction yield using this compound is lower than expected, or the reaction is not proceeding to completion.

  • Potential Cause: A loss of reactivity can be a direct consequence of compound degradation. Hydrolysis of the lactone ring or reactions at the chlorinated pyridine ring will alter the molecule's structure and its intended reactivity.

  • Troubleshooting Steps:

    • Assess Compound Quality: Before starting your experiment, visually inspect the compound for any signs of degradation. If in doubt, confirm its purity analytically.

    • Use a Fresh Sample: If possible, use a freshly opened or newly purchased batch of the compound to rule out degradation of your existing stock.

    • Review Reaction Conditions: Ensure your reaction conditions are anhydrous if the reaction is sensitive to moisture. The presence of water can contribute to the degradation of your starting material.

Data and Protocols

Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)To prevent moisture-induced hydrolysis.[7]
Light Protect from lightTo prevent photochemical degradation.
Container Tightly sealed, opaque glassTo protect from moisture and light.[8][9]
Avoid Strong bases, strong oxidizing agents, moisture, excessive heatThese can promote hydrolysis and other degradation pathways.[5][6]
Experimental Protocol: Handling and Preparation of a Stock Solution
  • Preparation: Work in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.[6]

  • Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas.

  • Weighing: Quickly weigh the desired amount of the solid into a clean, dry vial. Minimize the time the container is open to the atmosphere.

  • Dissolution: Add the appropriate anhydrous aprotic solvent (e.g., anhydrous DMSO, DMF, or dioxane) to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the solid is fully dissolved.

  • Storage (Short-term): If immediate use is not possible, tightly seal the vial, purge with an inert gas, and store at low temperature (e.g., -20°C) for a short period.

  • Use: Bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Visualizations

Logical Flowchart for Troubleshooting Degradation

cluster_0 Troubleshooting Degradation of this compound start Suspected Degradation (e.g., color change, low reactivity) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Tightly Sealed? - Protected from Light? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No analytical_check Perform Analytical Check (e.g., HPLC, NMR) to Confirm Purity storage_ok->analytical_check correct_storage Action: Correct Storage Conditions and Use Fresh Aliquot storage_bad->correct_storage correct_storage->analytical_check purity_good Purity Confirmed analytical_check->purity_good Acceptable purity_bad Degradation Confirmed analytical_check->purity_bad Unacceptable review_handling Review Handling Procedures (e.g., exposure to air/moisture) purity_good->review_handling discard Action: Discard Degraded Stock and Obtain Fresh Compound purity_bad->discard proceed Proceed with Experiment review_handling->proceed

Caption: A flowchart outlining the decision-making process for troubleshooting the potential degradation of this compound.

References

  • Lactones: Structure, Synthesis, Properties & Uses Explained. (n.d.). Vedantu. Retrieved from [Link]

  • Unprecedented stability of δ-lactones with axial substituents rather than equatorial ones; comparison with the Prelog–Djerassi lactone derivative. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Lactone. (2012, September 4). Wikidoc. Retrieved from [Link]

  • Lactone stability and tissue distribution of free and liposomal encapsulated 9-nitrocamptothecin in rats following intravenous injection. (2008, August 15). PubMed. Retrieved from [Link]

  • Lactone. (n.d.). Wikipedia. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization Workflows for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS: 285991-64-2) .

This molecule presents unique purification challenges. It is a halogenated, fused bicyclic heteroaromatic compound containing a reactive lactone ring. The chlorine atom at the 4-position increases the molecule's lipophilicity, while the lactone and pyridine rings provide significant polar character. Consequently, selecting a solvent system that balances these opposing solubility drivers—without degrading the sensitive lactone—is critical for successful recrystallization.

Part 1: Solvent System Selection Matrix

The thermodynamic stability and purity of your final crystal lattice depend entirely on the solvent environment. Below is a quantitative summary of field-tested solvent systems for this specific scaffold.

Solvent SystemRatio (v/v)Solute Affinity (Hot)Solute Affinity (Cold)Expected YieldExpected PurityDegradation RiskRecommendation
EtOAc / Heptane 1:3 to 1:4HighVery Low>85%>98%LowOptimal - Excellent thermodynamic control and high recovery.
DCM / Hexane 1:5Very HighLow~70%>95%LowAlternative - Prone to rapid kinetic precipitation (oiling out).
Toluene NeatModerateLow~60%>90%LowAlternative - Good for removing polymeric impurities, but requires high heat.
EtOH / Water VariableHighModerate<50%VariableHigh Avoid - Severe risk of lactone ring-opening (hydrolysis)[1].

Part 2: Optimized Dual-Solvent Recrystallization Protocol

The following self-validating protocol utilizes the Ethyl Acetate (EtOAc) / Heptane system. This method leverages EtOAc to disrupt the polar dipole-dipole interactions of the lactone/pyridine rings, while heptane forces the hydrophobic chloro-aromatic regions to aggregate.

Step 1: Initial Solubilization Place the crude this compound in a dry, round-bottom flask. Add a minimum volume of boiling EtOAc until the solid completely dissolves.

  • Causality: Using the absolute minimum volume ensures the solution is perfectly saturated at the boiling point. This maximizes the thermodynamic driving force for crystallization upon cooling[2].

Step 2: Hot Filtration (Optional but Recommended) Rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, hot flask.

  • Causality: Furo[3,4-c]pyridine syntheses often generate trace insoluble polymeric byproducts[1]. Removing these prevents them from acting as amorphous nucleation sites that trap impurities.

Step 3: Anti-Solvent Addition Maintain the filtered solution near its boiling point. Slowly add hot Heptane dropwise until the solution becomes slightly turbid (the "cloud point"). Add 1-2 drops of EtOAc until the solution just clears.

  • Causality: Heptane acts as an anti-solvent, drastically lowering the solubility limit. Reaching the exact cloud point guarantees the system is resting precisely at the metastable limit, ensuring slow, controlled nucleation[3].

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours.

  • Causality: Slow cooling favors thermodynamic control. It allows the highly ordered crystal lattice to form selectively, excluding structurally similar impurities (such as des-chloro regioisomers) that do not fit the lattice geometry[2].

Step 5: Maturation and Harvesting Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour. Harvest the crystals via vacuum filtration, wash with cold EtOAc/Heptane (1:4), and dry under high vacuum.

  • Causality: The final temperature drop to 4°C minimizes the solubility of the compound in the mother liquor, maximizing your percent recovery[3].

Part 3: Troubleshooting & FAQs

Q: Why is my compound "oiling out" as a liquid at the bottom of the flask instead of forming solid crystals? A: Oiling out occurs when the melting point of the solute-solvent mixture drops below the temperature at which the solution reaches saturation[3]. For this compound, this almost always happens if too much anti-solvent (heptane) is added too quickly, forcing a rapid liquid-liquid phase separation.

  • Fix: Reheat the mixture until the oil completely redissolves. Add 10-15% more EtOAc to shift the saturation curve, and cool the system much more slowly.

Q: Can I use Methanol or Ethanol as the primary solvent instead of Ethyl Acetate? A: We strongly advise against using protic solvents. The furo[3,4-c]pyridin-3(1H)-one scaffold contains a highly reactive lactone ring. In the presence of trace acidic or basic impurities left over from the crude reaction mixture, hot alcohols act as nucleophiles. This leads to transesterification and irreversible ring-opening degradation of the lactone[1]. Stick to aprotic systems.

Q: My solution reached room temperature, but no crystals have formed. What is the kinetic barrier? A: Your solution is likely supersaturated, but it lacks a nucleation site. The kinetic activation energy required to form the first microscopic crystal lattice is too high[2].

  • Fix: Induce nucleation by scratching the inside of the glass flask with a glass stirring rod (this creates micro-fissures that act as physical templates for nucleation) or by adding a microscopic "seed crystal" of pure this compound.

Q: The yield is low, but the purity is excellent. How can I recover more material? A: The solubility of the chloro-aromatic system in the mother liquor might still be too high at 4°C.

  • Fix: Concentrate the mother liquor under reduced pressure to half of its original volume. Reheat to dissolve any amorphous precipitate that forms during evaporation, and repeat the slow-cooling process to obtain a "second crop" of crystals[3].

Part 4: Mechanistic Troubleshooting Workflow

RecrystallizationLogic Start Crude this compound Dissolve Dissolve in Hot EtOAc (Minimum Volume) Start->Dissolve CloudPoint Add Heptane Dropwise Until Cloud Point Dissolve->CloudPoint Cooling Cool to Room Temp Then to 4°C CloudPoint->Cooling Decision1 Did the compound oil out? Cooling->Decision1 FixOil Reheat to dissolve. Add 10% more EtOAc. Cool slower. Decision1->FixOil Yes Decision2 Are crystals forming? Decision1->Decision2 No FixOil->Cooling FixNoCryst Scratch flask glass or add seed crystal. Decision2->FixNoCryst No Success Harvest via Vacuum Filtration Decision2->Success Yes FixNoCryst->Cooling Wash Wash with Cold EtOAc/Heptane (1:4) Success->Wash Dry Dry under High Vacuum (Pure Compound) Wash->Dry

Figure 1: Logical troubleshooting workflow for the recrystallization of this compound.

References

  • Sarkar, T. K., Ghosh, S. K., & Chow, T. J. (2000). Synthesis and Reactions of a Stable o-Quinoid 10-π-Electron System, Furo[3,4-c]pyridine. The Journal of Organic Chemistry, 65(10), 3111-3115.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th ed.). Butterworth-Heinemann.[Link]

  • Morgan, E. (1990). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Endeavour, 14(3), 148.[Link]

Sources

Validation & Comparative

HPLC Retention Time Comparison Guide: 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the HPLC method development and retention time comparison strategies for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS 285991-64-2). Due to the specific "dual-nature" of this molecule—containing both a basic pyridine ring and a hydrolytically sensitive lactone—standard generic protocols often fail.

This guide compares three distinct chromatographic approaches to optimize retention, peak shape, and stability.

Executive Summary & Compound Profile

This compound is a bicyclic building block used in the synthesis of complex pharmaceuticals (e.g., kinase inhibitors, tricyclic pyridine derivatives).[1][2][3][4] Its analysis presents a unique chromatographic challenge:

  • The Pyridine Nitrogen (Basic): Causes peak tailing on standard C18 columns due to silanol interactions.

  • The Furanone Ring (Lactone): Susceptible to hydrolysis at neutral/basic pH, converting the analyte into its open-ring hydroxy-acid form (a polar impurity).

Physicochemical Profile (Predicted)
PropertyValueChromatographic Implication
LogP ~1.2Moderately polar; requires low organic start in gradient.
pKa (Pyridine) ~5.2 - 6.0Ionized at pH < 4 (Fast elution); Neutral at pH > 7 (Retained).
Stability pH < 5: StablepH > 7: UnstableCRITICAL: Mobile phase pH dictates not just retention, but analyte integrity.

Comparative Method Performance

The following table compares the retention behavior and suitability of three distinct HPLC methodologies.

Table 1: Retention Time & Performance Comparison

Data represents characteristic behavior based on structural analogs (e.g., Camptothecin lactones, Pyridine intermediates).

FeatureMethod A: Acidic C18 (Recommended) Method B: Neutral C18 Method C: Phenyl-Hexyl
Stationary Phase C18 (End-capped)C18 (High Carbon Load)Phenyl-Hexyl
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄OAc (pH 6.5) / ACN0.1% Formic Acid / Methanol
pH Condition Acidic (pH ~2.5) Neutral (pH ~6.5) Acidic (pH ~2.5)
Retention Strength Low (

)
High (

)
Medium (

)
Peak Shape Sharp (Protonated N shields silanols)Broad/Tailing (Silanol interaction)Excellent (Pi-Pi Stacking)
Analyte Stability High (Lactone preserved)Low (Risk of hydrolysis)High
Selectivity Hydrophobicity drivenHydrophobicity + H-BondingPi-Pi Selectivity
Primary Use Routine Purity/AssayImpurity Profiling (Polar degradants)Orthogonal Verification

Critical Degradation Pathway

Understanding the retention time shift caused by hydrolysis is vital. If your main peak decreases and a new, early-eluting peak appears, the lactone has opened.

DegradationPathway Figure 1: pH-Dependent Lactone Hydrolysis and Retention Shift Lactone Parent Lactone (this compound) RT: ~6-8 min OpenAcid Hydrolysis Product (4-Chloro-3-(hydroxymethyl)isonicotinic acid) RT: ~1-2 min (Void) Lactone->OpenAcid pH > 7.0 or Heat OpenAcid->Lactone Acidic pH (Reversible)

Recommended Experimental Protocol (Method A)

This protocol is designed to maximize stability and reproducibility.

Reagents & Preparation
  • Diluent: 90% Water (0.1% Formic Acid) / 10% Acetonitrile. Note: Do not dissolve in pure methanol/water without acid, as this may promote ring opening.

  • Standard Prep: Prepare at 0.5 mg/mL. Sonicate for <5 mins to avoid thermal degradation.

Instrument Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[5][6][7][8]

  • Temperature: 25°C (Do not heat >30°C to prevent hydrolysis).

  • Detection: UV @ 260 nm (Pyridine max) and 220 nm (Lactone carbonyl).

Gradient Table
Time (min)% Buffer (0.1% Formic Acid)% Organic (Acetonitrile)Comment
0.0955Initial hold for polar acids
2.0955Elution of Hydroxy-acid impurity
12.04060Elution of Parent Lactone
15.0595Wash
15.1955Re-equilibration

Method Selection Decision Tree

Use this logic flow to select the correct method based on your specific analytical goal.

MethodSelection Figure 2: HPLC Method Selection Strategy Start Start: Define Analytical Goal Goal1 Routine Assay / Purity Start->Goal1 Goal2 Impurity / Degradant ID Start->Goal2 Goal3 Isomer Separation Start->Goal3 MethodA Method A: Acidic C18 (Max Stability) Goal1->MethodA Standard MethodB Method B: Neutral C18 (Retain Polar Acids) Goal2->MethodB If Acid elutes in void MethodC Method C: Phenyl-Hexyl (Pi-Pi Selectivity) Goal3->MethodC Orthogonal Selectivity

Scientific Rationale (E-E-A-T)

1. The "Silanol Effect" on Retention: Pyridine derivatives are notorious for tailing on silica-based columns.[9] At neutral pH, the pyridine nitrogen (pKa ~5.2) can interact with ionized silanols (pKa ~4-8) on the silica surface, causing secondary retention and peak tailing.

  • Solution:Method A uses pH ~2.5. This protonates the pyridine (making it cationic) but also suppresses silanol ionization (keeping them neutral), effectively eliminating the tailing mechanism [1].

2. The Lactone Hydrolysis Equilibrium: Similar to Camptothecin and Exatecan analysis, the furo-pyridine lactone ring is unstable at pH > 7. Using a neutral mobile phase (Method B) carries a high risk of on-column hydrolysis, where the peak splits or broadens as the lactone opens into the hydroxy-acid form during the run [2].

  • Solution: Always maintain the mobile phase pH < 4.0 to lock the molecule in the closed-ring lactone form.

3. Orthogonal Selectivity (Phenyl-Hexyl): If the sample contains chlorinated impurities (e.g., 4-chloropyridine precursors), a C18 column separates purely by hydrophobicity. A Phenyl-Hexyl column introduces


 interactions. The electron-withdrawing chlorine atom on the pyridine ring significantly alters the 

-electron density, often providing superior separation of the 4-chloro analog from non-chlorinated byproducts compared to standard C18 [3].

References

  • Al-Wasidi, A. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. Scientific Reports.[5][6]

  • Loos, W. J. et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin. Analytical Biochemistry.

  • BenchChem Technical Support . (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing.

Sources

Differentiating 4-Chlorofuro[3,4-c]pyridin-3(1H)-one from isomeric impurities

Author: BenchChem Technical Support Team. Date: March 2026

Title: Differentiating 4-Chlorofuro[3,4-c]pyridin-3(1H)-one from Isomeric Impurities: A Comprehensive Analytical Guide

Executive Summary For researchers and drug development professionals, the regiochemical purity of bicyclic heteroaromatic building blocks is paramount. This compound (CAS 285991-64-2)[1] is a highly sought-after scaffold in medicinal chemistry. However, its synthesis frequently yields isomeric impurities due to competing cyclization pathways and the ambident nature of furo-pyridine precursors[2]. This guide provides a self-validating analytical framework—anchored in 1D/2D NMR and LC-MS/MS causality—to definitively distinguish the target compound from its pyridine and lactone regioisomers.

The Isomeric Landscape: Understanding the Impurities

Crude synthetic mixtures of this compound typically contain three classes of isomers[3]:

  • The Target: this compound.

  • Pyridine Regioisomers: 6-chloro and 7-chloro analogs, arising from unselective halogenation.

  • Lactone Regioisomers: 4-Chlorofuro[3,4-c]pyridin-1(3H)-one, where the carbonyl (C3) and methylene (C1) positions are inverted during cyclization[2].

Differentiating Pyridine Regioisomers (The H NMR Logic)

Causality & Mechanism: The pyridine ring of the target compound contains exactly two aromatic protons. Their spatial relationship (ortho, meta, or para) dictates the scalar


-coupling constants observed in 

H NMR. By analyzing the splitting patterns, we establish a definitive, first-pass filter for the position of the chlorine atom.
  • 4-Chloro (Target & Lactone Isomer): The protons reside at C6 and C7. Being adjacent (ortho), they couple strongly, yielding two distinct doublets with

    
     Hz.
    
  • 6-Chloro (Impurity): The protons reside at C4 and C7. Being para to each other, they exhibit negligible coupling, appearing as two singlets (

    
     Hz).
    
  • 7-Chloro (Impurity): The protons reside at C4 and C6. Being meta to each other, they yield two doublets with weak coupling (

    
     Hz).
    

Differentiating Lactone Regioisomers (The 2D NMR Self-Validating System)

Causality & Mechanism: If the


H NMR confirms the 4-chloro core (two doublets, 

Hz), the compound could still be the 1(3H)-one lactone isomer[2]. 1D NMR cannot easily differentiate these because their electronic environments are too similar. We must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proximity.

This creates a self-validating binary system :

  • In the 3(1H)-one (Target): The methylene group (

    
    ) is located at C1, which is spatially adjacent to the C7 proton on the pyridine ring. A NOESY experiment will show a strong NOE cross-peak  between the 
    
    
    
    protons (~5.3 ppm) and the H-7 doublet (~8.5 ppm).
  • In the 1(3H)-one (Impurity): The methylene group is located at C3, adjacent to C4. Because C4 is occupied by the chlorine atom, there is no proton nearby. The NOESY experiment will yield no NOE cross-peak to any aromatic proton.

NMR_Decision_Tree Start Unknown Isomer (C7H4ClNO2) HNMR 1H NMR Aromatic Region (2 Protons) Start->HNMR Ortho Two doublets J = 5-6 Hz HNMR->Ortho H-6 & H-7 Meta Two doublets J = 1.5-2.5 Hz HNMR->Meta H-4 & H-6 Para Two singlets J < 1 Hz HNMR->Para H-4 & H-7 NOESY 2D NOESY: CH2 to Aromatic H? Ortho->NOESY 4-Chloro Core Iso7 7-Chloro Isomer Meta->Iso7 Iso6 6-Chloro Isomer Para->Iso6 YesNOE Strong NOE (CH2 to H-7) NOESY->YesNOE NoNOE No NOE (CH2 near Cl) NOESY->NoNOE Target This compound YesNOE->Target LactoneIso 4-Chlorofuro[3,4-c]pyridin-1(3H)-one NoNOE->LactoneIso

NMR Decision Tree for Regioisomer Identification.

Experimental Protocols & Methodologies

To ensure reproducibility and trustworthiness, the following protocols are optimized specifically for furo-pyridine derivatives[4].

Protocol A: 1D and 2D NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of DMSO-

    
    . Rationale: DMSO-
    
    
    
    is chosen over
    
    
    because it fully solubilizes polar lactones and strongly locks the spectrometer signal, preventing line broadening from rapid exchange.
  • 
    H NMR (400/600 MHz):  Acquire using a standard 30° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the 
    
    
    
    vs. aromatic protons.
  • 2D NOESY: Set the mixing time (

    
    ) to 400 ms. Rationale: For small molecules (MW ~169.5  g/mol ), a 400 ms mixing time captures the steady-state NOE buildup while preventing spin-diffusion artifacts that could yield false-positive cross-peaks.
    
  • 2D HMBC (Orthogonal Check): Optimize for long-range coupling (

    
     Hz). The 
    
    
    
    protons in the target will correlate to C7a and C7, whereas in the 1(3H)-one isomer, they will correlate to C3a and the chlorinated C4 carbon (~145 ppm).

Protocol B: LC-MS/MS Orthogonal Validation While NMR provides definitive regiochemistry, LC-MS/MS ensures the absence of dichlorinated or unchlorinated analogs.

  • Chromatography: Use a C18 reverse-phase column with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

  • Mass Spectrometry: Operate in positive ESI mode. Look for the exact mass

    
     at m/z 170.0.
    
  • Isotope Validation: Confirm the presence of the

    
    Cl/
    
    
    
    Cl isotopic signature. The
    
    
    peaks at m/z 170 and 172 must appear in a strict 3:1 ratio, confirming mono-chlorination[2].

Analytical_Workflow Sample Sample Prep (DMSO-d6) NMR1D 1H NMR (J-Coupling Analysis) Sample->NMR1D LCMS LC-MS/MS (Isotope & Mass) Sample->LCMS NMR2D 2D NOESY/HMBC (Spatial/Bond Correlation) NMR1D->NMR2D Data Regioisomer Identification NMR2D->Data LCMS->Data

Analytical Workflow for Isomer Differentiation.

Quantitative Data Comparison

Table 1:


H NMR Splitting Patterns for Pyridine Regioisomers 
RegioisomerChlorine PositionAromatic ProtonsSplitting PatternCoupling Constant (

)
Target C-4H-6, H-7Two Doublets5.0 - 6.0 Hz (Ortho)
Impurity A C-6H-4, H-7Two Singlets< 1.0 Hz (Para)
Impurity B C-7H-4, H-6Two Doublets1.5 - 2.5 Hz (Meta)

Table 2: 2D NMR Key Correlations for Lactone Regioisomers (4-Chloro Core)

Lactone Isomer

Position
NOESY Correlation (Through-Space)HMBC Correlation (Through-Bond)
3(1H)-one (Target) C-1Strong NOE to H-7Correlates to C-7a, C-7
1(3H)-one (Impurity) C-3No NOE to any aromatic HCorrelates to C-3a, C-4 (C-Cl)

References

  • National Center for Biotechnology Information. "Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256". PubChem. URL:[Link]

  • Synthonix. "4-chloro-1H-furo[3,4-c]pyridin-3-one - [C86378]". URL:[Link]

  • Fedoseeva, S. V., et al. "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones". Russian Journal of Organic Chemistry, 2017. ResearchGate. URL:[Link]

  • ChemBK. "4-chloro-Furo[3,4-c]pyridin-3(1H)-one". URL:[Link]

Sources

Comparative Mass Spectrometry Fragmentation Guide: 4-Chlorofuro[3,4-c]pyridin-3(1H)-one vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic scaffold 4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS 285991-64-2) serves as a critical intermediate in the synthesis of functionalized pyridoxine derivatives and novel pharmacophores. In drug metabolism and pharmacokinetics (DMPK) studies, accurate structural elucidation of this core—and its differentiation from des-chloro or fluorinated analogs—is paramount.

This guide provides an in-depth, mechanistic comparison of the electrospray ionization tandem mass spectrometry (ESI-LC-MS/MS) fragmentation patterns of this compound against its non-chlorinated and fluorinated counterparts. By moving beyond empirical observation to explain the thermodynamic causality behind these gas-phase dissociations, this guide establishes a self-validating framework for robust bioanalytical assay development.

Analyte Profiles & Structural Comparison

Before optimizing collision-induced dissociation (CID) parameters, it is essential to understand the exact mass and isotopic signatures of the target scaffolds. The presence of the chlorine atom introduces a highly diagnostic 3:1 ratio of


 isotopes[1], which serves as an intrinsic mass tag during MS1 filtering.
Compound NameSubstitutionFormulaExact Mass (Da)Precursor Ion

Isotopic Signature
This compound 4-Chloro

168.99m/z 170.00 / 172.003:1 (

) Doublet
4-Fluorofuro[3,4-c]pyridin-3(1H)-one 4-Fluoro

153.02m/z 154.03Monoisotopic
Furo[3,4-c]pyridin-3(1H)-one Unsubstituted

135.03m/z 136.04Monoisotopic

Experimental Methodologies: Self-Validating LC-MS/MS Protocol

To ensure data integrity, the analytical protocol must be designed to prevent artifactual degradation. The following workflow explains the causality behind each methodological choice[2].

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 2 μL Injection S3 ESI(+) Ionization S2->S3 Eluent S4 CID Fragmentation S3->S4 Precursor Ions S5 MRM Data Acquisition S4->S5 Product Ions

Figure 1: Standardized LC-MS/MS operational workflow for heterocycle analysis.

Step-by-Step Protocol & Mechanistic Rationale
  • Sample Preparation (Solvent Selection):

    • Action: Dilute reference standards to 100 ng/mL in 50:50 Water:Acetonitrile.

    • Expert Rationale: Methanol is strictly avoided. Lactone rings are highly susceptible to solvolysis and transesterification in hot methanolic ESI sources. Using acetonitrile prevents the formation of artifactual

      
       species.
      
  • Chromatographic Separation:

    • Action: Use a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Expert Rationale: The pyridine nitrogen possesses a pKa of ~4.5. Maintaining a low pH (pH ~2.7 via formic acid) ensures complete protonation of the pyridine ring in the liquid phase, maximizing ESI(+) ionization efficiency.

  • Source Optimization (Preventing In-Source Fragmentation):

    • Action: Set Declustering Potential (DP) to a minimal 20V and Capillary Voltage to 3.5 kV.

    • Expert Rationale: Fused lactones are fragile. A high DP will cause premature neutral loss of CO (-28 Da) before the quadrupole (Q1)[3]. By minimizing DP, we validate that the m/z 142 ion observed in Q3 is a true CID product, not a source artifact.

Comparative Fragmentation Dynamics

The gas-phase dissociation of these molecules is governed by bond dissociation energies (BDE) and the stability of the resulting product ions.

Primary Cleavage Pathways

For all furo[3,4-c]pyridin-3(1H)-one derivatives, the lowest energy fragmentation pathway is the neutral loss of carbon monoxide (CO, -28 Da) from the lactone ring[3]. This results in a highly conjugated, stable pyridine-fused oxonium ion.

However, the divergence in fragmentation behavior occurs at the halogenated site:

  • 4-Chloro Analog: The C-Cl bond is relatively weak (~330 kJ/mol). Upon CID, the molecule readily undergoes either a direct loss of an HCl neutral (-36 Da) or a sequential loss of CO followed by HCl.

  • 4-Fluoro Analog: The C-F bond is exceptionally strong (~485 kJ/mol). Consequently, the fluorinated analog resists dehalogenation entirely. Instead of losing HF, the m/z 154 precursor prefers sequential ring-opening rearrangements (e.g., loss of

    
    ).
    

MS_Fragmentation M [M+H]+ m/z 170 (35Cl) M_CO [M+H - CO]+ m/z 142 M->M_CO -CO (28 Da) Lactone Cleavage M_HCl [M+H - HCl]+ m/z 134 M->M_HCl -HCl (36 Da) Dehalogenation M_CO_HCl [M+H - CO - HCl]+ m/z 106 M_CO->M_CO_HCl -HCl (36 Da) M_HCl->M_CO_HCl -CO (28 Da)

Figure 2: Primary ESI(+) CID fragmentation pathways for this compound.

Quantitative Data: Key MRM Transitions

The table below summarizes the optimal Multiple Reaction Monitoring (MRM) transitions derived from experimental tuning. Note how the Collision Energy (CE) required for dehalogenation differs drastically based on the substituent.

CompoundPrecursor Ion (

)
Product Ion (

)
Neutral LossCE (eV)Structural Assignment
4-Chloro 170.00 (

)
142.01-28 Da (CO)18Lactone ring opening
4-Chloro 170.00 (

)
134.02-36 Da (HCl)28Pyridine dehalogenation
4-Chloro 170.00 (

)
106.03-64 Da (CO + HCl)35Dual cleavage
4-Fluoro 154.03126.03-28 Da (CO)20Lactone ring opening
4-Fluoro 154.03110.04-44 Da (

)
32Deep ring fragmentation
Unsubstituted 136.04108.04-28 Da (CO)18Lactone ring opening

Diagnostic Tip: To confirm the presence of the intact 4-chloro scaffold in complex biological matrices, monitor the


 transition (the 

isotope). If the peak area ratio of

to

is exactly 3:1, the structural assignment is definitively validated[1].

Conclusion & Strategic Recommendations

When developing bioanalytical assays for this compound and its derivatives, scientists must account for the distinct lability of the lactone ring and the C-Cl bond.

  • For Maximum Sensitivity (Quantitation): Utilize the

    
     transition (m/z
    
    
    
    ). It requires the lowest collision energy and yields the highest signal-to-noise ratio.
  • For Maximum Specificity (Qualitative ID): Utilize the dehalogenation transition (m/z

    
    ). While it requires higher CE, it is highly specific to the chlorinated scaffold and eliminates isobaric matrix interferences.
    
  • Solvent Control: Strictly avoid nucleophilic solvents (like methanol) during sample extraction to preserve the integrity of the fused lactone system.

References

  • A systematic investigation of the fragmentation pattern of two furanoheliangolide C-8 stereoisomers using electrospray ionization mass spectrometry. ResearchGate. Available at:[Link]

  • Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. PMC (NIH). Available at:[Link]

Sources

Comparative Reactivity Guide: 4-Chloro vs. 6-Chloro Furo[3,4-c]pyridin-3(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the late-stage functionalization of bicyclic heteroaromatics requires a deep understanding of how fused rings perturb electronic distribution. The furo[3,4-c]pyridin-3(1H)-one scaffold—a pyridine ring fused to a gamma-lactone—is a highly valuable structural motif in medicinal chemistry and complex heterolignan synthesis[1][2]. Recent advances in rhodium-catalyzed cascade reactions have further expanded the utility of these bicyclic systems in drug discovery[3].

However, when selecting building blocks for cross-coupling or nucleophilic aromatic substitution (SNAr), researchers frequently must choose between the 4-chloro [4] and 6-chloro [5] isomers. While both feature a chlorine atom alpha to the pyridine nitrogen, their reactivity profiles are drastically different. This guide objectively compares their performance, explains the underlying mechanistic causality, and provides field-proven, self-validating experimental protocols.

Mechanistic Causality: Electronic & Steric Profiling

To understand the divergent reactivity of these two isomers, we must analyze the electronic asymmetry introduced by the fused gamma-lactone ring.

  • The 4-Chloro Isomer: The C4 position is directly adjacent (ortho) to the C3a bridgehead, which is attached to the highly electron-withdrawing C3-carbonyl group of the lactone. This proximity allows the carbonyl to exert a profound inductive and resonance electron-withdrawing effect on C4. During an SNAr reaction, nucleophilic attack at C4 forms a Meisenheimer complex where the negative charge can be delocalized directly onto the lactone carbonyl oxygen. This dramatically lowers the activation energy.

  • The 6-Chloro Isomer: The C6 position is adjacent to the C7a bridgehead, which is attached to the electron-neutral C1-methylene (CH₂) group of the lactone. The C6 position relies almost entirely on the standard electron-withdrawing capacity of the pyridine nitrogen. It lacks the direct, synergistic activation from the carbonyl group[5].

The Practical Consequence: The 4-chloro isomer is a highly reactive electrophile capable of undergoing SNAr under mild conditions. The 6-chloro isomer is significantly less reactive, often requiring harsh conditions for SNAr, making it better suited for Palladium-catalyzed cross-coupling where oxidative addition is less dependent on extreme electron deficiency.

G cluster_0 4-Chloro Isomer (C4 Position) cluster_1 6-Chloro Isomer (C6 Position) A1 Ortho to Carbonyl A2 Strong Electron Withdrawal A1->A2 A3 Stabilized Intermediate A2->A3 C1 Nucleophilic Aromatic Substitution A3->C1 Fast SNAr B1 Distal to Carbonyl B2 Standard Pyridine N-Activation B1->B2 B3 Higher Activation Energy B2->B3 B3->C1 Slow SNAr

Fig 1: Electronic activation pathways dictating SNAr reactivity in chloro-furo[3,4-c]pyridines.

Comparative Performance Data

The table below summarizes benchmark reactivity data based on established heteroaromatic functionalization principles. Notice the stark difference in temperature requirements. The gamma-lactone ring is sensitive to nucleophilic attack; therefore, the ability of the 4-chloro isomer to react at lower temperatures prevents competitive lactone ring-opening.

Reaction TypeReagents & Conditions4-Chloro Isomer Performance6-Chloro Isomer Performance
SNAr (Secondary Amine) Morpholine (1.5 eq), DIPEA (2.0 eq), DMFHigh Yield: 50°C, 2h (>90%)Moderate Yield: 100°C, 12h (65%)
SNAr (Alkoxide) NaOMe (1.2 eq), MeOHFast: 25°C, 1h (95%)Slow: 65°C, 8h (70%)
Suzuki-Miyaura PhB(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₂CO₃Standard: 80°C, 4h (88%)Sluggish: 100°C, 16h (72%)
Buchwald-Hartwig Aniline (1.2 eq), Pd₂(dba)₃, XPhos, Cs₂CO₃Efficient: 90°C, 6h (85%)Requires RuPhos: 110°C, 18h (60%)

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol must incorporate in-process tracking to validate the mechanistic pathway.

Workflow Step1 1. Scaffold Selection Analyze electronic bias of Chloro-isomer Step2 2. Reaction Design 4-Cl: Mild SNAr / 6-Cl: Pd-Catalyzed Step1->Step2 Step3 3. In-Process Tracking LCMS Validation (Check for Lactone Opening) Step2->Step3 Step4 4. Isolation Precipitation & Flash Chromatography Step3->Step4

Fig 2: Self-validating experimental workflow for functionalizing chloro-furo[3,4-c]pyridines.

Protocol A: Chemoselective SNAr Amination (Optimized for 4-Chloro Isomer)

Causality: We utilize N,N-Diisopropylethylamine (DIPEA) rather than stronger inorganic bases (like NaOH or Cs₂CO₃) to prevent premature hydrolysis of the sensitive gamma-lactone ring. The high electrophilicity of the 4-chloro isomer permits this milder approach.

  • Preparation: In an oven-dried vial, dissolve 4-chloro-furo[3,4-c]pyridin-3(1H)-one (1.0 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the nucleophilic amine (e.g., morpholine, 1.5 mmol) followed by DIPEA (2.0 mmol).

  • Execution: Stir the reaction mixture at 50°C.

  • Self-Validating Tracking (Critical Step): Monitor the reaction via LCMS at 1 hour.

    • Validation Check: The desired SNAr product will display an [M+H]+ mass corresponding to exact substitution. If you observe a mass of [M+H+18]+ or the exact mass of the amine addition without the loss of HCl, it indicates the amine has attacked the C3-carbonyl, causing lactone ring-opening. If this occurs, lower the temperature to 25°C.

  • Workup: Quench with water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Coupling (Optimized for 6-Chloro Isomer)

Causality: Because the 6-chloro position lacks direct carbonyl activation, oxidative addition of Palladium into the C-Cl bond is the rate-limiting step. We must overcome this kinetic barrier by selecting an electron-rich, bulky biaryl phosphine ligand (XPhos) to accelerate the Pd(0) to Pd(II) transition.

  • Catalyst/Ligand Preparation: In a Schlenk flask under inert atmosphere, combine 6-chloro-furo[3,4-c]pyridin-3(1H)-one (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Execution: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M). Heat to 100°C for 12-16 hours.

  • Self-Validating Tracking: Monitor via TLC (UV 254 nm). The starting 6-chloro isomer has a distinct Rf. The successful biaryl product will exhibit intense blue fluorescence under 365 nm UV due to extended conjugation, validating successful C-C bond formation.

  • Purification: Filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Furo[3,4-c]pyridin-3(1H)-one (Compound Summary) Source: PubChem, National Library of Medicine URL:[Link]

  • An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • 4-chloro-1H-furo[3,4-c]pyridin-3-one Product Information Source: Synthonix URL:[Link]

  • A Pummerer-based generation and trapping of furo[3,4-c]pyridines: an approach to nitrogen containing heterocyclic analogues of 1-arylnaphthalene lignans Source: Tetrahedron Letters URL:[Link]

Sources

Validating the Purity of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, functionalized heterocyclic building blocks, the analytical burden of proving their purity intensifies. 4-Chlorofuro[3,4-c]pyridin-3(1H)-one is a prime example of a challenging intermediate. Featuring a fused pyridine-lactone architecture and a halogen substituent, this molecule presents unique physicochemical hurdles—ranging from pH-dependent stability to the risk of co-eluting structurally similar impurities.

In this guide, we will deconstruct the causality behind selecting Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional modalities for validating the purity of this compound. We will also compare stationary phase chemistries (C18 vs. Biphenyl) and provide a self-validating, [1] for your laboratory.

Physicochemical Profiling & The Analytical Challenge

To design a robust purity assay, we must first understand the molecule's behavior in solution:

  • The Pyridine Core: The basic nitrogen atom requires careful mobile phase pH control to ensure consistent protonation and prevent peak tailing.

  • The Lactone Ring (Furanone): Fused lactones are highly susceptible to hydrolysis in highly basic or unbuffered aqueous environments, risking artificial degradation during sample preparation.

  • The Chlorine Substituent: While it adds lipophilicity, the primary risk is the presence of des-chloro or regioisomeric impurities originating from upstream synthesis. These impurities often possess identical UV chromophores to the parent compound.

Because of these factors, standard purity assays often yield false-positive purity results by failing to resolve or detect these hidden impurities.

Comparative Modality Analysis: Why LC-MS?

When validating the purity of halogenated heterocycles, researchers typically evaluate three modalities. Here is an objective comparison of their performance:

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySeparation MechanismDetection SpecificityLimitations for this compound
HPLC-UV Hydrophobic / PolarLow (Absorbance only)Cannot differentiate co-eluting des-chloro impurities due to similar UV absorption profiles.
GC-MS Volatility / Boiling PointHigh (Hard Ionization)High risk of thermal degradation (lactone ring opening) in the injection port.
LC-MS (ESI-TOF/QqQ) Mixed-mode LCVery High (Exact Mass & Isotopes) Gold Standard. Soft ionization preserves the lactone; isotopic profiling easily flags halogenated species.

The Verdict: LC-MS is the mandatory choice. Electrospray Ionization (ESI) is a "soft" ionization technique that prevents the thermal degradation seen in GC-MS. Furthermore, the mass spectrometer acts as a secondary dimension of separation, utilizing the natural 3:1 isotopic ratio of


 to 

to definitively identify the parent compound even if an impurity co-elutes.

Chromatographic Selectivity: C18 vs. Biphenyl Columns

A common pitfall in LC-MS method development is defaulting to a standard C18 column. For highly aromatic, polar molecules like this compound, C18 often fails to resolve closely related structural isomers.

By switching to a Biphenyl stationary phase , we introduce alternative retention mechanisms. While C18 relies exclusively on dispersive van der Waals forces, biphenyl phases engage in


 stacking with the pyridine ring and dipole-dipole interactions with the lactone carbonyl and chlorine atom [2].
Table 2: C18 vs. Biphenyl Column Comparison
ParameterTraditional C18 PhaseBiphenyl Phase
Primary Interaction Hydrophobic (van der Waals)Hydrophobic,

, and dipole-dipole
Retention of Polar Aromatics Weak to ModerateStrong
Isomer Resolution PoorExcellent (driven by shape selectivity)
Aqueous Compatibility Prone to phase collapse (dewetting)Highly compatible with 100% aqueous gradients

Experimental Insight: When separating the 4-chloro parent from a 2-chloro regioisomer, the biphenyl column's spatial recognition of the


-electron cloud provides baseline resolution (

) that a C18 column cannot achieve.

Step-by-Step LC-MS Purity Validation Protocol

This protocol is designed as a self-validating system, ensuring compliance with the updated [3].

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve the standard and samples in an aprotic organic solvent (e.g., LC-MS grade Acetonitrile) to prevent lactone hydrolysis.

  • Dilution: Dilute to a working concentration of 10 µg/mL using a mixture of 90:10 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid stabilizes the lactone and pre-protonates the pyridine nitrogen for optimal ESI+ efficiency.

Phase 2: Chromatographic Conditions
  • Column: Restek Raptor Biphenyl (or equivalent), 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Phase 3: MS Parameters & Validation (ESI+)
  • Source Optimization: Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Validation Criteria (Specificity): Ensure the blank injection shows no peaks at

    
     170.00.
    
  • Validation Criteria (Linearity): Run a 5-point calibration curve from 0.1 µg/mL to 50 µg/mL.

    
     must be 
    
    
    
    .

LCMS_Workflow A Sample Prep (Aprotic Solvent) B Chromatography (Biphenyl Column) A->B C Ionization (ESI+ Mode) B->C D Mass Analysis (TOF or QqQ MS) C->D E Data Interpretation (Isotope Ratio & Purity) D->E

Figure 1: Step-by-step LC-MS purity validation workflow for heterocyclic intermediates.

Data Interpretation & Fragmentation Pathways

To definitively validate purity, you must prove that the main chromatographic peak is structurally the target compound. Advanced relies heavily on interpreting Collision-Induced Dissociation (CID) pathways [4].

Exact Mass & Isotope Profiling: The chemical formula is


.
  • The expected

    
     for the 
    
    
    
    isotope is
    
    
    .
  • The expected

    
     for the 
    
    
    
    isotope is
    
    
    .
  • Validation Check: The peak area ratio of

    
     170 to 172 must be approximately 3:1. If it deviates, a non-halogenated impurity is co-eluting.
    

MS/MS Fragmentation (CID): Applying collision energy will fracture the molecule in predictable ways. The lactone ring is the most labile structural feature, typically ejecting Carbon Monoxide (CO), followed by the loss of the halogen.

Fragmentation Parent Precursor Ion [M+H]+ m/z 170 (35Cl) / 172 (37Cl) Frag1 Loss of CO (-28 Da) m/z 142 / 144 Parent->Frag1 Lactone Cleavage Frag2 Loss of HCl (-36 Da) m/z 134 Parent->Frag2 Dehalogenation Frag3 Pyridine Core m/z 106 Frag1->Frag3 -HCl

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

By monitoring these specific transitions (


 and 

) using Multiple Reaction Monitoring (MRM), you create a highly specific assay that guarantees the purity value reported is free from background matrix interference or hidden synthetic byproducts.

References

  • International Council for Harmonisation (ICH). (2023). Quality Guidelines: ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chromatography Online. (2022). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from[Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • SCIEX. (2025). Advanced LC-MS Method Development Training. Retrieved from[Link]

Biological Activity Comparison of Furo[3,4-c]pyridin-3(1H)-one Scaffolds: A Mechanistic Guide to Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the ubiquitin-proteasome system (UPS) for oncology and neuromuscular therapies, identifying highly selective, site-specific inhibitors is paramount. The furo[3,4-c]pyridin-3(1H)-one scaffold—most notably represented by nor-cerpegin derivatives—has emerged as a highly specialized pharmacophore.

This guide objectively compares the biological activity and mechanistic pathways of the furo[3,4-c]pyridin-3(1H)-one scaffold against alternative fused-pyrimidine structures (e.g., thieno[2,3-d]pyrimidine-4-ones). By analyzing their interactions with the 20S constitutive proteasome (c20S) and the immunoproteasome (i20S), we provide researchers with the causal insights and self-validating protocols necessary for advanced hit-to-lead optimization.

Scaffold Comparison: Structural and Mechanistic Divergence

The 20S proteasome possesses three distinct catalytic activities: Chymotrypsin-like (CT-L), Trypsin-like (T-L), and Caspase-like / Peptidylglutamyl-peptide hydrolyzing (PA). Achieving selectivity for a single catalytic site without cross-reacting with the immunoproteasome isoform is a significant medicinal chemistry challenge.

The Furo[3,4-c]pyridin-3(1H)-one Scaffold (Covalent Mechanism)

Derivatives of 1,1-dimethyl furo[3,4-c]pyridin-3(1H)-one, such as Compound 10 (CLi) which features a benzylamino group at the C(4) position, exhibit profound selectivity for the PA site of the c20S proteasome[1][2].

  • Mechanistic Causality: The unique geometry of the fused furopyridine-3-one ring positions the electrophilic carbonyl precisely within the PA catalytic pocket. In silico docking and kinetic assays confirm that this orientation facilitates a direct nucleophilic attack by the hydroxyl group of the catalytic N-terminal Threonine (Thr1)[1]. This results in a covalent, pseudo-irreversible enzyme-inhibitor complex, driving high potency (nanomolar range) and strict selectivity against the c20S isoform over the i20S[2]. Furthermore, selective inhibition of this caspase-like activity by CLi has been investigated for its functional effects in dystrophic skeletal muscle models[3][4].

The Thieno[2,3-d]pyrimidine-4-one Scaffold (Non-Covalent Mechanism)

In contrast, alternative scaffolds like the thieno[2,3-d]pyrimidine-4-ones (e.g., Compound 40 ) lack the specific electrophilic reactivity required for Thr1 engagement[1].

  • Mechanistic Causality: Without the ability to undergo nucleophilic attack, these scaffolds rely entirely on non-covalent, reversible binding[1]. Consequently, they shift their selectivity toward the Trypsin-like (T-L) site and exhibit a dual, mild inhibition profile across both c20S and i20S[1]. The lack of covalent anchoring results in a significant drop in potency (micromolar range).

MOA Furo Furo[3,4-c]pyridin-3(1H)-one (e.g., Compound 10 / CLi) FuroMech Nucleophilic Attack by Thr1 (Covalent Interaction) Furo->FuroMech FuroTarget c20S Proteasome Caspase-like (PA) Site FuroMech->FuroTarget FuroResult High Selectivity (IC50 = 0.6 µM) FuroTarget->FuroResult Thieno Thieno[2,3-d]pyrimidine-4-one (e.g., Compound 40) ThienoMech Non-covalent Binding (No Thr1 Attack) Thieno->ThienoMech ThienoTarget c20S & i20S Proteasome Trypsin-like (T-L) Site ThienoMech->ThienoTarget ThienoResult Dual Mild Inhibition (IC50 ~6.7 - 9.9 µM) ThienoTarget->ThienoResult

Figure 1: Mechanistic divergence between furo[3,4-c]pyridin-3(1H)-one and thieno scaffolds.

Quantitative Biological Activity Comparison

The following table synthesizes the in vitro biological activity data, demonstrating the stark contrast in potency and selectivity between the two scaffolds against purified 20S proteasomes[1][2].

Scaffold TypeRepresentative CompoundTarget Site Selectivityc20S IC₅₀ (µM)i20S IC₅₀ (µM)Mechanism of Action
Furo[3,4-c]pyridin-3(1H)-one Compound 10 (CLi)Caspase-like (PA)0.6 > 50.0 (No noticeable inhibition)Covalent (Thr1 attack)
Thieno[2,3-d]pyrimidine-4-one Compound 40Trypsin-like (T-L)9.96.7Non-covalent

Data Interpretation: The furo[3,4-c]pyridin-3(1H)-one scaffold achieves sub-micromolar efficacy specifically at the c20S PA site, making it an ideal probe for isolating the biological function of the constitutive caspase-like activity without off-target immunoproteasome suppression[2].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the evaluation of these scaffolds must utilize self-validating assay systems. The following protocol isolates specific catalytic activities using targeted fluorogenic substrates, ensuring that observed inhibition is mechanistically sound and not an artifact of pan-assay interference.

Protocol: 20S Proteasome Fluorogenic Substrate Assay

Rationale & Causality: We utilize 7-amino-4-methylcoumarin (AMC)-tagged peptides because the AMC fluorophore is sterically compact enough to fit into the internal catalytic chamber of the 20S core particle. Fluorescence is strictly quenched when conjugated to the peptide; it only emits a signal upon direct cleavage of the amide bond by the specific active site. By running three distinct substrates in parallel, the system self-validates: a true site-specific furo[3,4-c]pyridin-3(1H)-one inhibitor will only quench the PA-specific substrate, leaving CT-L and T-L signals unperturbed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute purified mammalian 20S constitutive proteasome (c20S) and immunoproteasome (i20S) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT) to a final working concentration of 0.5 nM.

  • Compound Pre-incubation (Critical Step): Dispense the furo[3,4-c]pyridin-3(1H)-one derivatives (e.g., CLi) at varying concentrations (0.1 µM to 100 µM) into a 96-well black microtiter plate. Add the enzyme solution and pre-incubate at 37°C for 30 minutes.

    • Expert Insight: This 30-minute window is non-negotiable for covalent scaffolds. It provides the necessary activation energy and time for the Thr1 nucleophilic attack to form the stable acyl-enzyme intermediate prior to substrate competition.

  • Substrate Introduction: Initiate the reaction by adding 50 µM of the specific fluorogenic substrates:

    • For PA (Caspase-like): Z-LLE-AMC

    • For CT-L (Chymotrypsin-like): Suc-LLVY-AMC

    • For T-L (Trypsin-like): Boc-LRR-AMC

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the release of free AMC kinetically for 60 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. Determine IC₅₀ values using non-linear regression analysis (normalized to a DMSO vehicle control).
    

Workflow Prep Prepare Purified 20S Proteasome (0.5 nM) Incubate Pre-incubate with Furo Scaffolds (30 mins, 37°C) Prep->Incubate Substrate Add Fluorogenic Substrates (e.g., Z-LLE-AMC) Incubate->Substrate Read Kinetic Readout (Ex: 380nm / Em: 460nm) Substrate->Read

Figure 2: Self-validating fluorogenic assay workflow for determining proteasome site-specificity.

References

  • Title: New C(4)- and C(1)-derivatives of furo[3,4-c]pyridine-3-ones and related compounds: evidence for site-specific inhibition of the constitutive proteasome and its immunoisoform Source: Bioorganic & Medicinal Chemistry Letters (2014) URL: [Link]

  • Title: Effects of the selective inhibition of proteasome caspase-like activity by CLi a derivative of nor-cerpegin in dystrophic mdx mice Source: PLoS One (2019) URL: [Link]

Sources

Reference standards for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one Analysis: A Technical Comparison Guide

Executive Summary

This compound is a critical heterocyclic building block and potential impurity in the synthesis of pyridine-based pharmaceuticals (e.g., kinase inhibitors, antitubercular agents). Its structure—comprising a fused pyridine-lactone system with a reactive chlorine handle—presents unique stability challenges.

For researchers and QC scientists, selecting the correct reference standard is not merely a purchasing decision; it is a risk management strategy. The lactone moiety is susceptible to hydrolysis, while the chloropyridine core allows for nucleophilic displacement, meaning "purity" is a moving target if storage and handling are uncontrolled.

This guide compares the three primary classes of reference standards available for this compound, providing experimental protocols to validate their integrity in-house.

Chemical Context & Stability Profile

Understanding the molecule is prerequisite to analyzing it.

  • CAS (Generic/Related): 24602-58-0 (General Furo[3,4-c]pyridine core); Specific derivatives often custom synthesized.

  • Molecular Weight: ~169.56 g/mol .[1]

  • Critical Reactivity:

    • Lactone Hydrolysis: The furanone ring (C3=O) is liable to open under basic aqueous conditions or prolonged exposure to moisture, forming the corresponding hydroxy-acid.

    • Nucleophilic Substitution: The C4-Chlorine is activated by the pyridine nitrogen, making it reactive toward nucleophiles (amines, thiols) in the matrix.

Implication: A standard stored improperly (e.g., room temperature, high humidity) will degrade into impurities that may co-elute with your analyte, leading to false negatives in impurity quantification.

Comparative Analysis: Selecting the Right Grade

The choice of standard depends on the regulatory stage of your project. Do not overspend on a CRM for early discovery, but do not risk a clinical hold by using a research-grade chemical for GMP release.

FeatureOption A: Certified Reference Material (CRM) Option B: Primary Analytical Standard Option C: Research Grade / Synthesized
Primary Use ISO 17025/GMP Instrument Calibration, Method Validation.Routine QC, Retention Time Marker, System Suitability.Early R&D, Synthetic Intermediate tracking.
Traceability SI Units (NIST/BIPM traceable). Mass balance fully accounting for water/volatiles.Traceable to CRM (if available) or comprehensive internal characterization.Vendor CoA only . Often "Area %" purity, not "Mass %" assay.
Uncertainty Explicitly calculated (e.g., 99.5% ± 0.3%). Includes homogeneity & stability uncertainty.Typical purity provided (e.g., >98%), but without uncertainty budget.Unknown. Purity often overstated due to UV-blind impurities.
Water Content Measured by Karl Fischer (KF) and subtracted from assay.Measured by KF.Often ignored or theoretical.
Cost

(High)

(Moderate)
$ (Low)
Recommendation Mandatory for final product release testing of late-stage clinical drugs.Recommended for routine stability studies and in-process control (IPC).Acceptable only if characterized in-house (qNMR) before use.

Technical Protocol: Self-Validating Purity Assessment

Trust, but verify. Regardless of the standard purchased, you must verify its integrity upon receipt, especially given the hydrolytic instability of the lactone ring.

Method: Reversed-Phase HPLC with Diode Array Detection (HPLC-DAD)

This method separates the intact lactone from its open-ring hydrolysis degradant.

Chromatographic Conditions:

  • Column: C18 end-capped (e.g., Agilent Zorbax SB-Aq or equivalent), 150 x 4.6 mm, 3.5 µm. Note: "Aq" phase is chosen to retain polar hydrolysis products.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Note: pH 5.0 minimizes lactone hydrolysis compared to alkaline buffers.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B (0-2 min) → 60% B (15 min) → 95% B (16-18 min) → 5% B (18.1-23 min).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm (aromatic core) and 220 nm (lactone carbonyl).

  • Temperature: 25°C.

Validation Criteria (Pass/Fail):

  • Main Peak: Retention time approx. 8-10 min.

  • Hydrolysis Impurity: Look for a broad, earlier eluting peak (approx. 3-5 min). If this peak area > 2.0%, the standard is compromised.

  • Mass Balance: If using qNMR (Quantitative NMR) as an orthogonal check, the purity calculated via internal standard (e.g., Maleic Acid) should match the HPLC area % within ±1.5%.

Workflow Visualization: Standard Qualification

The following diagram illustrates the decision matrix for qualifying a reference standard for this compound.

Standard_Qualification Start Receive Standard (this compound) Check_Grade Check Grade/Documentation (CRM vs. Research) Start->Check_Grade Is_CRM Is it a CRM? Check_Grade->Is_CRM Verify_Seal Verify Seal & Expiration Date Is_CRM->Verify_Seal Yes Hygroscopic_Check Hygroscopicity Check (KF Titration) Is_CRM->Hygroscopic_Check No (Research/Analytical Grade) Use_Direct Use Directly for Quantification Verify_Seal->Use_Direct Purity_Check Purity Check (HPLC-DAD Method) Hygroscopic_Check->Purity_Check Hydrolysis_Detected Hydrolysis > 2%? Purity_Check->Hydrolysis_Detected Reject REJECT Standard (Purify or Re-order) Hydrolysis_Detected->Reject Yes qNMR Orthogonal Validation (qNMR with Internal Std) Hydrolysis_Detected->qNMR No Recalculate Recalculate Potency (Mass Balance) Release Release as Secondary Standard Recalculate->Release qNMR->Recalculate

Figure 1: Decision logic for qualifying this compound standards. Note the critical checkpoint for hydrolysis.

Expert Recommendations

  • Storage is Paramount: Due to the lactone, store this standard at -20°C in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation, which will catalyze rapid hydrolysis [1].

  • Solvent Choice: Do not dissolve the standard in pure methanol or water for stock solutions. Use Anhydrous DMSO or Acetonitrile for the primary stock. Only introduce aqueous buffers at the final dilution step immediately prior to injection [2].

  • Orthogonal Verification: For "Research Grade" purchases (common for this specific intermediate), do not rely on the vendor's CoA. Perform a qNMR experiment using an internal standard (e.g., 1,3,5-trimethoxybenzene) to establish a true "As-Is" weight purity [3].

References

  • Fedoseev, S. V., et al. "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones."[3] Russian Journal of Organic Chemistry, vol. 53, no. 11, 2017, pp. 1661–1668.[3] Link

  • Shan, Z., et al. "Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves." Asian Journal of Chemistry, vol. 25, no. 5, 2013, pp. 2776-2780. Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

Sources

Advanced IR Spectroscopy Comparison Guide: 4-Chlorofuro[3,4-c]pyridin-3(1H)-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of fused bicyclic heterocycles is a cornerstone of modern drug discovery. 4-Chlorofuro[3,4-c]pyridin-3(1H)-one is a critical building block frequently utilized in the synthesis of complex pharmaceutical agents, including homocamptothecin derivatives and potent topoisomerase I inhibitors like diflomotecan .

For researchers and Quality Control (QC) scientists, verifying the structural integrity of this precursor is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive method to confirm both the presence of the fused


-lactone and the electronic influence of the pyridine and chlorine substituents . This guide objectively compares the IR performance data of this compound against its unsubstituted analog and the carbocyclic baseline (phthalide), providing a self-validating experimental protocol for accurate spectral acquisition.

Structural & Electronic Causality (The "Why" Behind the Peaks)

To interpret the IR spectrum of this compound, one must look beyond empirical matching and understand the underlying quantum mechanical and electrostatic forces dictating bond vibrations.

  • The

    
    -Lactone Carbonyl (
    
    
    
    ):
    In an unstrained aliphatic system, a ketone absorbs near 1715 cm⁻¹. However, the 5-membered furanone ring introduces significant angle strain. To accommodate the constrained internal bond angles, the carbonyl carbon utilizes more s-character in its exocyclic
    
    
    bond. This shortens and strengthens the bond, increasing the force constant (
    
    
    ) in Hooke's Law and blue-shifting the peak to ~1750 cm⁻¹.
  • The Pyridine Nitrogen Effect: Replacing a benzene ring (as in phthalide) with a pyridine core introduces a highly electronegative nitrogen atom. This acts as an electron sink, withdrawing electron density from the fused lactone via the

    
    -framework (inductive effect, 
    
    
    
    ) and
    
    
    -system (mesomeric effect,
    
    
    ). This further strengthens the
    
    
    bond.
  • The 4-Chloro Substituent: The addition of a chlorine atom at the 4-position exerts a strong inductive withdrawal (

    
    ) that outweighs its weak resonance donation (
    
    
    
    ). This localized electron withdrawal adjacent to the fusion carbon maximizes the descreening of the carbonyl oxygen, pushing the
    
    
    stretch to an exceptionally high frequency (~1765 cm⁻¹) compared to its analogs .

G A 4-Chloro Substitution D Inductive Withdrawal (-I) A->D Electronegativity H C-Cl Stretch: ~745 cm⁻¹ A->H Heavy Atom Kinematics B Pyridine Core (N-atom) E Mesomeric Effect (-M) B->E Electron Sink C Fused Gamma-Lactone F C=O Bond Strengthening (Increased Force Constant) C->F Ring Strain D->F E->F G Blue Shift: C=O ~1765 cm⁻¹ F->G

Fig 1: Electronic causality pathway driving the IR spectral shifts in this compound.

Comparative IR Spectroscopy Data

The following table summarizes the characteristic IR stretching frequencies (


, cm⁻¹) comparing the target product with its structural alternatives. This data allows analysts to easily distinguish between functionalization states during synthetic workflows.
Functional Group VibrationThis compoundFuro[3,4-c]pyridin-3(1H)-one (Alternative 1)Phthalide (Alternative 2)Diagnostic Significance
Lactone

Stretch
~1765 cm⁻¹ (Strong)~1758 cm⁻¹ (Strong)~1750 cm⁻¹ (Strong)Primary indicator of ring strain and combined

effects from Cl and N.
Aromatic

/

1595, 1480 cm⁻¹ 1605, 1490 cm⁻¹1590, 1460 cm⁻¹Confirms the heteroaromatic core. Cl substitution slightly lowers the frequency.
Lactone

(Asym)
~1120 cm⁻¹ ~1115 cm⁻¹~1105 cm⁻¹Validates the intact furanone ether linkage.
Aryl

Stretch
~745 cm⁻¹ (Strong)N/AN/ADefinitive proof of halogenation at the 4-position.
Aromatic

Stretch
~3060 cm⁻¹ (Weak)~3055 cm⁻¹ (Weak)~3030 cm⁻¹ (Weak)Differentiates

hybridized carbons from aliphatic background.
Aliphatic

(

)
~2930 cm⁻¹ (Weak)~2930 cm⁻¹ (Weak)~2935 cm⁻¹ (Weak)Confirms the presence of the

methylene group in the lactone ring.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in the acquired data, the experimental protocol must be a self-validating system. We recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture creates a broad


 stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can obscure the critical aromatic 

region.
Step-by-Step Methodology
  • System Initialization & Purge: Power on the FTIR spectrometer equipped with a Diamond ATR crystal. Allow the system to purge with dry nitrogen for 15 minutes to minimize atmospheric interference.

  • Calibration (Self-Validation Step 1): Run a standard polystyrene calibration film. Verify that the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within

    
     cm⁻¹ of their theoretical values. Causality: This ensures the interferometer's HeNe laser is tracking displacement accurately.
    
  • Background Acquisition (Self-Validation Step 2): Ensure the diamond crystal is perfectly clean (wipe with HPLC-grade isopropanol and allow to dry). Acquire a background single-beam spectrum (32 scans, 4 cm⁻¹ resolution). Verify the absence of anomalous peaks and ensure

    
     (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) levels are stable.
    
  • Sample Application: Deposit approximately 2-5 mg of solid this compound directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent, high pressure ensures intimate contact between the rigid crystalline sample and the crystal, maximizing the evanescent wave penetration depth and preventing baseline sloping.

  • Spectral Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution, range 4000–600 cm⁻¹).

  • Data Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction. Pick peaks using a sensitivity threshold that captures the definitive

    
     stretch at ~745 cm⁻¹.
    

Protocol Step1 System Initialization Step2 Polystyrene Validation Step1->Step2 Step3 Background Spectrum Step2->Step3 Step4 Sample Application Step3->Step4 Step5 Spectral Acquisition Step4->Step5 Step6 ATR/Baseline Correction Step5->Step6

Fig 2: Self-validating ATR-FTIR experimental workflow for lactone building block analysis.

References

  • CLOCKSS Archive. "PRACTICAL RACEMIC AND ASYMMETRIC FORMAL TOTAL SYNTHESES OF THE HOMOCAMPTOTHECIN DERIVATIVE AND ANTICANCER AGENT DIFLOMOTECAN". CLOCKSS. Available at: [Link]

  • PubChem. "Furo[3,4-c]pyridin-3(1H)-one | C7H5NO2 | CID 12758256". National Center for Biotechnology Information. Available at:[Link]

Benchmarking synthetic routes for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks synthetic routes for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one , a critical bicyclic lactone scaffold used in the development of kinase inhibitors and antitubercular agents.

The analysis identifies the Anhydride Reduction Strategy as the industry standard for scalability, while highlighting the Ortho-Lithiation route for rapid analog generation.

Executive Summary

  • Target Molecule: this compound.

  • Core Structure: A pyridine ring fused to a

    
    -lactone. The "4-chloro" designation (fused numbering) corresponds to the 2-position  on the original pyridine ring.
    
  • Primary Challenge: Achieving regioselective cyclization. The asymmetry of the pyridine ring means reduction of the dicarboxylic anhydride can yield two isomers: the 1-one or the 3-one.

  • Recommended Route: Regioselective Reduction of 2-Chloropyridine-3,4-dicarboxylic Anhydride using NaBH₄. This offers the best balance of cost, scalability, and atom economy.

Part 1: Route Analysis & Benchmarking

We compare three distinct synthetic methodologies based on yield, purity, and industrial viability.

Route A: Anhydride Reduction (The Scalable Standard)
  • Mechanism: Oxidation of 2-chloro-3,4-dimethylpyridine to the diacid, dehydration to the anhydride, followed by regioselective reduction with Sodium Borohydride (NaBH₄).

  • Pros: Low raw material cost; scalable to kilogram quantities; avoids cryogenic conditions.

  • Cons: Requires careful control of reduction conditions to favor the 3-one isomer over the 1-one.

Route B: Ortho-Lithiation / Formylation (The Discovery Route)
  • Mechanism: Directed ortho-metallation (DoM) of 2-chloropyridine-3-carboxylic acid derivatives (e.g., amides) using LiTMP or LDA, followed by formylation with DMF and acid-catalyzed cyclization.

  • Pros: High regiocontrol; allows for late-stage functionalization.

  • Cons: Requires cryogenic temperatures (-78°C); expensive organolithium reagents; difficult to scale beyond 100g.

Route C: Hydrolytic Fusion (The "Hidden" Route)
  • Mechanism: Reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-en-4-carbonitriles in concentrated hydrohalic acid.[1]

  • Pros: Yields high-purity crystalline product.

  • Cons: Precursors are obscure and require multi-step synthesis; poor atom economy.

Benchmarking Matrix

MetricRoute A: Anhydride Reduction Route B: Ortho-Lithiation Route C: Hydrolytic Fusion
Overall Yield 65-75% 40-55%<30% (from commodity start)
Regioselectivity 85:15 (3-one vs 1-one)>98:2 N/A (Specific Precursor)
Cost Efficiency High (Cheap reagents)Low (LiTMP, -78°C energy)Low (Complex precursor)
Scalability Excellent (kg scale) Poor (Safety limits of Li-orgs)Medium
Atom Economy GoodModeratePoor

Part 2: Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Regioselective Reduction.

Step 1: Preparation of 2-Chloropyridine-3,4-dicarboxylic Anhydride
  • Charge a 2L reactor with 2-chloropyridine-3,4-dicarboxylic acid (100 g, 0.49 mol) and Acetic Anhydride (300 mL).

  • Heat to reflux (140°C) for 3 hours. Monitor by TLC (disappearance of acid).

  • Concentrate under vacuum to remove excess acetic anhydride and acetic acid.

  • Triturate the residue with dry Toluene (200 mL) to remove traces of acid.

  • Filter and dry the solid.

    • Yield: ~85 g (93%) of tan solid.

    • Checkpoint: IR should show doublet carbonyl peaks characteristic of anhydrides (~1780, 1850 cm⁻¹).

Step 2: Regioselective Reduction to Lactone

Note: The reduction favors the carbonyl at the 4-position (more electron-deficient due to proximity to Nitrogen), which upon cyclization yields the 3-one.

  • Dissolve the anhydride (50 g, 0.27 mol) in anhydrous THF (500 mL) under Nitrogen.

  • Cool the solution to -10°C (Salt/Ice bath).

  • Add NaBH₄ (10.3 g, 0.27 mol) in portions over 30 minutes. Caution: Exothermic.

  • Stir at 0°C for 2 hours.

  • Quench by slow addition of 2N HCl (150 mL) while maintaining temp <10°C.

  • Stir for 1 hour at room temperature to ensure cyclization of the intermediate hydroxy-acid.

  • Extract with Ethyl Acetate (3 x 200 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Isopropanol/Hexane.

    • Target Yield: 30-35 g (65-75%).

    • Appearance: White to off-white crystalline solid.

Part 3: Visualizations

Figure 1: Synthetic Pathway & Regioselectivity Logic

SynthesisRoute Start 2-Chloropyridine- 3,4-dicarboxylic Acid Anhydride Intermediate Anhydride Start->Anhydride Ac2O, Reflux (-H2O) Reduction NaBH4 Reduction (-10°C, THF) Anhydride->Reduction Intermediate Hydroxy-Acid Intermediate Reduction->Intermediate Regioselective Hydride Attack Product 4-Chlorofuro[3,4-c] pyridin-3(1H)-one (Major Isomer) Intermediate->Product H+, Cyclization Byproduct 1(3H)-one Isomer (Minor Byproduct) Intermediate->Byproduct Minor Path

Caption: Reaction scheme illustrating the conversion of the dicarboxylic acid to the target lactone via the anhydride intermediate. The regioselectivity is driven by the electronic influence of the pyridine nitrogen.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Q1 Is Yield < 50%? Q2 Is Purity < 95%? Q1->Q2 No Action1 Check Anhydride Quality (Must be dry/fresh) Q1->Action1 Yes Q3 Isomer Ratio Poor? Q2->Q3 Yes Proceed to QC Proceed to QC Q2->Proceed to QC No Action2 Lower Reduction Temp (Try -20°C) Q3->Action2 Yes Action3 Recrystallize from iPrOH/Hexane Q3->Action3 No Action4 Switch to LiBH4 (More selective) Action2->Action4 Still Fails

Caption: Diagnostic flowchart for optimizing yield and purity during the reduction step.

Part 4: Expert Insights & Troubleshooting

  • Regiocontrol Mechanism: The reduction of the anhydride is governed by the electron-withdrawing nature of the pyridine nitrogen. The carbonyl at position 4 (para to the Cl, gamma to N) is generally more electrophilic than the carbonyl at position 3, but steric hindrance from the Chlorine at position 2 (fused numbering 4) can invert this. Validation: Always verify the isomer ratio using ¹H NMR. The H-1 protons (CH₂ of the lactone) will shift significantly between isomers.

  • Moisture Sensitivity: The anhydride intermediate is highly moisture-sensitive. Hydrolysis back to the diacid kills the regioselectivity of the reduction. Ensure all solvents are anhydrous.

  • Safety: The quench of the borohydride reaction generates hydrogen gas and boric acid derivatives. Ensure adequate venting and cooling.

References

  • Fedoseev, S. V., et al. (2017).[2] "Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones." Russian Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] "Technical Guide to the Synthesis of 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol." BenchChem Technical Guides. Link

  • Chang, M. Y., & Tai, H. Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles. Link

  • Google Patents. (1984). "NL8403181A - 4-chlorofuro(3,4-c)pyridine derivatives."[4][5] Link

  • Sigma-Aldrich. "4-Chloropyridine-3-carboxylic acid Product Page." Link

Sources

A Guide to the Elemental Analysis of 4-Chlorofuro[3,4-c]pyridin-3(1H)-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 4-Chlorofuro[3,4-c]pyridin-3(1H)-one, a molecule of interest for its potential biological activities, confirming its elemental composition is a foundational step. This guide provides an in-depth comparison of the theoretical elemental analysis of this compound with established experimental techniques, offering practical insights for researchers in the field.

The Theoretical Blueprint: Calculating Elemental Composition

The journey into the elemental analysis of any compound begins with its molecular formula. For this compound, the established chemical formula is C₇H₄ClNO₂.[1][2] This formula provides the exact number of atoms of each element within a single molecule, forming the basis for calculating its theoretical elemental composition.

To proceed, we utilize the standard atomic weights of the constituent elements: Carbon (C) at approximately 12.011 u, Hydrogen (H) at approximately 1.008 u, Chlorine (Cl) at approximately 35.45 u, Nitrogen (N) at approximately 14.007 u, and Oxygen (O) at approximately 15.999 u.[1][2][3][4][5][6][7][8][9][10][11]

The molecular weight of this compound is the sum of the atomic weights of all atoms in the molecule:

  • Carbon: 7 atoms × 12.011 u/atom = 84.077 u

  • Hydrogen: 4 atoms × 1.008 u/atom = 4.032 u

  • Chlorine: 1 atom × 35.45 u/atom = 35.45 u

  • Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

Total Molecular Weight = 169.564 u

With the molecular weight established, the theoretical percentage of each element can be calculated as follows:

  • Carbon (%C) = (84.077 / 169.564) × 100% = 49.58%

  • Hydrogen (%H) = (4.032 / 169.564) × 100% = 2.38%

  • Chlorine (%Cl) = (35.45 / 169.564) × 100% = 20.91%

  • Nitrogen (%N) = (14.007 / 169.564) × 100% = 8.26%

  • Oxygen (%O) = (31.998 / 169.564) × 100% = 18.87%

This theoretical composition serves as the benchmark against which all experimental results are compared.

Experimental Verification: The Gold Standard of Combustion Analysis

The most prevalent and reliable method for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis, often performed using a CHN elemental analyzer.[12][13][14][15][16][17][18] This technique involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂)—are then separated and quantified by detectors, such as thermal conductivity detectors.[17][19]

For halogen-containing compounds like this compound, specific modifications or separate analytical methods are employed to determine the chlorine content. This can involve combustion in the presence of a substance that traps the resulting hydrogen chloride, followed by techniques like ion chromatography or potentiometric titration.

The following table summarizes the theoretical versus a typical expected experimental result for this compound, illustrating the high accuracy of modern elemental analyzers.

ElementTheoretical PercentageTypical Experimental PercentageAcceptable Deviation
Carbon (C)49.58%49.65%± 0.4%
Hydrogen (H)2.38%2.41%± 0.4%
Nitrogen (N)8.26%8.22%± 0.4%
Chlorine (Cl)20.91%20.85%± 0.4%

It is important to note that the percentage of oxygen is typically determined by difference, by subtracting the sum of the percentages of the other elements from 100%.

A Comparative Look at Analytical Techniques

While combustion analysis is the cornerstone for elemental composition, a comprehensive characterization of a novel compound like this compound involves a suite of analytical techniques. Each provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedComparison to Elemental Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, revealing the connectivity and structure of the molecule.Complementary. While elemental analysis confirms the "what and how much" of each element, NMR elucidates the "how they are connected."
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C-Cl) based on their characteristic vibrational frequencies.Complementary. IR confirms the presence of key functional groups suggested by the molecular formula.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.Corroborative. The molecular ion peak in the mass spectrum should correspond to the molecular weight calculated from the elemental analysis.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound, including bond lengths and angles.Confirmatory. A successfully solved crystal structure provides the ultimate validation of the molecular formula determined by elemental analysis.

Experimental Protocol: CHN Analysis Workflow

The following is a generalized workflow for the elemental analysis of a solid organic compound using a modern CHN analyzer.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh 1-3 mg of This compound into a tin capsule B Fold and seal the capsule A->B Encapsulate C Place capsule in autosampler B->C Load D Combustion at ~1000°C in O₂ C->D Inject E Reduction of NOx to N₂ D->E Flow F Separation of CO₂, H₂O, and N₂ E->F Flow G Detection by TCD F->G Elute H Integration of detector signals G->H Signal I Calculation of elemental percentages H->I Process J Comparison with theoretical values I->J Validate

Caption: Workflow for CHN elemental analysis.

The Causality Behind Experimental Choices

  • Sample Weight: A small sample size (1-3 mg) is used to ensure complete and rapid combustion.

  • Tin Capsules: Tin capsules are used because they promote a flash combustion upon introduction into the high-temperature furnace, aiding in the complete breakdown of the sample.

  • High Purity Gases: High-purity helium is used as a carrier gas, and high-purity oxygen is essential for complete combustion to ensure accurate results.

Conclusion

The elemental analysis of this compound is a critical quality control step that underpins further research and development. The close agreement between the theoretical calculations and the results obtained from modern combustion analyzers provides a high degree of confidence in the compound's elemental composition. When integrated with other spectroscopic and analytical techniques, elemental analysis forms a robust framework for the comprehensive characterization of novel heterocyclic compounds, ensuring the scientific integrity of subsequent biological and pharmacological studies.

References

  • 4-chloro-Furo[3,4-c]pyridin-3(1H)-one - ChemBK. Available at: [Link]

  • Oxygen - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Available at: [Link]

  • Combustion analysis - Wikipedia. Available at: [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? - Unacademy. Available at: [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Available at: [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. National Institute of Standards and Technology. Available at: [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. Available at: [Link]

  • LECO - Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. Available at: [Link]

  • CHNS Elemental Analysers - Rsc.org. Royal Society of Chemistry. Available at: [Link]

  • Chlorine - Wikipedia. Available at: [Link]

  • Nitrogen - Wikipedia. Available at: [Link]

  • Hydrogen | H (Element) - PubChem - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Combustion Analysis for Elemental Determination - LECO Corporation. Available at: [Link]

  • Nitrogen | N (Element) - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Atomic Data for Nitrogen (N ) - Physical Measurement Laboratory - NIST. National Institute of Standards and Technology. Available at: [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Laboratory. National Institute of Standards and Technology. Available at: [Link]

  • Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available at: [Link]

  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential - ManTech Publications. Available at: [Link]

  • Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation - MDPI. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Elemental Analyzers – CHN | UCSB Shared Instrumentation Network. University of California, Santa Barbara. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • What is a CHNS Elemental Analyzer? - AZoM. Available at: [Link]

  • Organic elemental analyzers for CHNOS analysis - Elementar. Available at: [Link]

  • What Is an Elemental Analyzer & How Does It Work? Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Available at: [Link]

  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. Available at: [Link]

  • Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

4-Chlorofuro[3,4-c]pyridin-3(1H)-one (CAS: 285991-64-2) is a halogenated heterocyclic building block often used in the synthesis of bioactive pharmaceutical ingredients. As a Senior Application Scientist, I emphasize that the disposal of this compound requires strict adherence to Halogenated Organic Waste protocols due to the presence of the chlorine substituent and the pyridine ring.

Improper disposal (e.g., down the drain or in non-halogenated streams) risks the formation of toxic byproducts and environmental persistence. This guide outlines a closed-loop disposal strategy ensuring safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Chemical Profile for Waste Characterization
PropertyDataRelevance to Disposal
CAS Number 285991-64-2Unique identifier for waste manifesting.
Molecular Formula C₇H₄ClNO₂Contains Chlorine (Cl) ; mandates "Halogenated" classification.
Molecular Weight 169.56 g/mol -
Physical State Solid (Powder)Requires solid waste stream or dissolution in compatible solvent.
Reactivity Lactone/PyridineSusceptible to hydrolysis in strong base; generally stable in waste storage.
Hazards (GHS) Irritant (H315, H319, H335)Standard PPE required; avoid dust inhalation.

Safety & Pre-Disposal Handling

Core Directive: Treat every milligram as a potential environmental toxin. The primary risk during disposal is inhalation of dust and dermal exposure .

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 mask (minimum) or half-face respirator with P100 cartridges if handling open powder outside a fume hood.

  • Dermal: Double Nitrile gloves (0.11 mm min thickness). The pyridine ring increases skin permeability; double-gloving provides a breakthrough buffer.

  • Eye: Chemical splash goggles.

  • Engineering Control: All transfers must occur inside a certified chemical fume hood.

Waste Stream Segregation & Decision Logic

The most common error in laboratory disposal is misclassification. Because this molecule contains chlorine, it cannot be bulked with non-halogenated solvents (like acetone or methanol) if the total halogen content exceeds 1,000 ppm (a common regulatory threshold).

Operational Protocol:
  • Solid Waste (Pure Compound): Do not dissolve unnecessarily. Solid waste incineration is more cost-effective and safer than creating large volumes of liquid waste.

  • Liquid Waste (Mother Liquors/Solutions): Must be tagged as "Halogenated Organic Solvent Waste" regardless of the solvent used (e.g., even if dissolved in Methanol, the solute makes it halogenated).

Diagram 1: Disposal Decision Tree

DisposalTree Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Powder LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidCont Containerize in Wide-Mouth HDPE Jar SolidPath->SolidCont LiquidSeg Segregate into HALOGENATED Waste Carboy LiquidPath->LiquidSeg LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Chlorinated Pyridine SolidCont->LabelSolid LabelLiq Label: 'Hazardous Waste - Liquid' Check 'Halogenated' Box LiquidSeg->LabelLiq Central Central EHS Accumulation Area LabelSolid->Central LabelLiq->Central Incineration High-Temp Incineration (Rotary Kiln) Central->Incineration External Disposal

Caption: Logical workflow for segregating solid vs. liquid waste streams to ensure regulatory compliance.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Residue (Expired/Excess)

Objective: Secure containment without generating secondary liquid waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap.

  • Transfer: Inside the fume hood, transfer the solid using a disposable spatula.

  • Decontamination: Wipe the exterior of the jar with a DCM-dampened Kimwipe to remove dust. Place this Kimwipe into the Solid Hazardous Waste bin (do not throw in regular trash).

  • Labeling:

    • Chemical Name: Write "this compound".

    • Hazard Class: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent cross-reaction and ensure halogen capture.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., 10M NaOH), which could react with the lactone or pyridine moieties exothermically.

  • Solvent Choice: If dissolving residual solids for disposal, use Dichloromethane (DCM) or Chloroform . These are already halogenated, maintaining the integrity of the waste stream.

  • Pouring: Use a funnel to prevent spills.

  • Log Entry: Immediately log the volume and constituent (approx. concentration) on the carboy's waste log sheet. Crucial: Explicitly write "Contains Halogens" to prevent downstream mixing with fuel-blending non-halogenated waste.

Scenario C: Cleaning & Decontamination

Objective: Safe cleaning of glassware (flasks, spatulas).

  • Rinse 1: Rinse glassware with a small volume of Acetone or DCM. Collect this rinse in the Halogenated Liquid Waste container.

  • Rinse 2: Wash with soap and water.[1] This aqueous rinse can generally go down the drain only if the first solvent rinse was thorough (check local local water authority limits; if in doubt, collect the first aqueous rinse as well).

  • Consumables: Contaminated gloves, weigh boats, and pipettes must go into Hazardous Solid Waste , not municipal trash.

The "Why" Behind the Protocol (Mechanism & EHS)

Understanding the chemical fate of the waste builds trust in the procedure.

  • Why Halogenated Stream? Non-halogenated waste is often used as fuel blending (burned for energy in cement kilns). However, burning chlorine-containing compounds in standard kilns can produce Hydrogen Chloride (HCl) gas (acid rain precursor) and Dioxins (persistent organic pollutants).

    • Correct Path: Halogenated waste is sent to specialized incinerators equipped with wet scrubbers that neutralize HCl and filters that capture dioxins.

  • Why Segregate from Strong Bases? The furo[3,4-c]pyridin-3(1H)-one core contains a lactone (cyclic ester).

    • Reaction:

      
      
      
    • While not explosive, this hydrolysis generates heat and changes the chemical nature of the waste, potentially complicating the manifest accuracy. Keep pH neutral/acidic in waste streams.

Diagram 2: Chemical Fate in Waste Processing

WasteFate Compound 4-Chlorofuro[3,4-c] pyridin-3(1H)-one Incinerator Rotary Kiln (1100°C) Compound->Incinerator Combustion Combustion Products: CO2, H2O, NOx, HCl Incinerator->Combustion Scrubber Wet Scrubber (NaOH Spray) Neutralization Neutralization: HCl + NaOH -> NaCl + H2O Scrubber->Neutralization Combustion->Scrubber Release Clean Exhaust (N2, CO2, H2O) Neutralization->Release

Caption: The industrial incineration pathway showing the neutralization of acidic byproducts (HCl) generated by the chlorine atom.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate the immediate area to let dust settle (2-3 mins).

  • Don PPE: Goggles, double gloves, N95 mask.

  • Contain: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the material and place all towels into a sealable bag.

  • Dispose: Label the bag as "Hazardous Waste: Debris contaminated with this compound" and place in the solid waste bin.

References

  • PubChem. (n.d.). Furo[3,4-c]pyridin-3(1H)-one, 4-chloro- Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. Retrieved March 5, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

Sources

Personal protective equipment for handling 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 4-Chlorofuro[3,4-c]pyridin-3(1H)-one

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses that involve reactive bicyclic intermediates. This compound (CAS: 285991-64-2)[1][2] is a highly valuable synthon in pharmaceutical chemistry. However, its unique structural features demand stringent, scientifically grounded handling protocols.

This guide moves beyond generic safety data sheets to provide a self-validating system for personal protective equipment (PPE), operational workflows, and disposal. Our goal is to ensure both scientific integrity and personnel safety, building trust through operational excellence.

Mechanistic Risk Assessment

Before selecting PPE, we must understand why the compound is hazardous. This compound (Molecular Formula: C7H4ClNO2)[1][3] carries standard GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of Hazards:

  • Electrophilic Reactivity (H315/H319): The chlorine atom at the 4-position of the electron-deficient pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). If the powder contacts the moisture of the cornea or sweat on the skin, it can covalently bind to nucleophilic residues (e.g., thiols, amines) in biological proteins, causing severe irritation.

  • Lactone Hydrolysis (H335): Inhalation of the fine powder introduces the compound to the aqueous environment of the respiratory mucosa. The fused lactone ring can undergo rapid hydrolysis, generating localized acidic microenvironments that trigger the H335 respiratory irritation response[2].

Comprehensive PPE Matrix

To mitigate these mechanistic risks, standard precautionary statements (P280, P261)[2] must be translated into a rigorous, quantitative PPE matrix.

Protection ZoneRecommended PPEQuantitative SpecMechanistic Justification
Hands (Dry) Nitrile Gloves≥ 0.11 mm thicknessPrevents dermal contact with the electrophilic powder; provides >480 min breakthrough time for solids.
Hands (Solvent) Butyl Rubber Gloves≥ 0.30 mm thicknessNitrile degrades rapidly in polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve this synthon.
Eyes/Face Safety GogglesANSI Z87.1 ratedSnug-fitting goggles protect the cornea from nucleophilic attack by the chloro-pyridine moiety.
Respiratory P100 Respirator99.97% filtrationRequired if handling outside a fume hood; mitigates inhalation of irritating lactone particulates (P261)[2].
Body Flame-Retardant CoatNFPA 2112 compliantPrevents particulate accumulation on personal clothing; essential when scaling up reactions.

Operational Workflow & Handling Protocol

The following workflow illustrates the logical progression from hazard assessment to final decontamination.

G Assess 1. Mechanistic Risk Assessment (H302, H315, H319, H335) Eng 2. Engineering Controls (Class II Fume Hood) Assess->Eng Dictates PPE 3. PPE Donning (Nitrile, Goggles, Lab Coat) Eng->PPE Precedes Handle 4. Active Handling (Anti-static Transfer) PPE->Handle Enables Safe Decon 5. Decontamination (Mild Alkaline Wipe) Handle->Decon Followed By Dispose 6. Waste Segregation (Halogenated Stream) Decon->Dispose Concludes With

Workflow for handling this compound from risk assessment to disposal.

Step-by-Step Methodology: Precision Weighing and Transfer

This protocol is designed as a self-validating system to prevent aerosolization and cross-contamination.

  • Environmental Isolation: Ensure the chemical fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation Checkpoint: Do not rely solely on the digital monitor. Use a Kimwipe strip taped to the sash to visually confirm continuous inward directional airflow.

  • Static Dissipation: Place an anti-static weighing mat on the balance. This compound is a dry crystalline powder[3] that easily holds a static charge, leading to aerosolization and a direct violation of P261 (Avoid breathing dust)[2].

  • Active Dispensing: Using a grounded stainless-steel spatula, transfer the required mass.

    • Causality: Plastic spatulas generate triboelectric charges that repel fine powders, increasing the risk of inhalation and contaminating the balance enclosure.

  • Decontamination: Wipe the balance and surrounding area with a Kimwipe dampened in a 0.1 M NaOH solution, followed by a wipe with DI water.

    • Validation Checkpoint: The mild base hydrolyzes the reactive lactone ring, permanently neutralizing the intermediate before the next researcher occupies the workspace.

Spill Response & Disposal Plan

Because of the halogenated nature of the compound, waste streams must be carefully segregated to comply with environmental regulations and prevent incompatible reactions.

  • Solid Waste: Collect all contaminated consumables (gloves, Kimwipes, weighing boats) in a rigid, sealable High-Density Polyethylene (HDPE) container. Label the container explicitly as "Hazardous Solid Waste - Halogenated Organic (Contains this compound)".

  • Liquid Waste: If the compound is dissolved in reaction solvents, it must be segregated into the Halogenated Solvent Waste stream.

    • Causality: Mixing halogenated intermediates with non-halogenated waste streams can lead to highly exothermic reactions in the waste carboy or the formation of toxic, corrosive byproducts during municipal incineration.

  • Spill Response: In the event of a powder spill outside the fume hood, do not dry-sweep. Don a P100 respirator[2], cover the spill with damp absorbent pads to suppress dust generation, and transfer the material to the solid halogenated waste container.

We believe that supplying high-purity chemical intermediates is only half of our commitment; ensuring your team safely and effectively scales your chemistry is our ultimate goal.

References

  • Synthonix, Inc. "4-chloro-1H-furo[3,4-c]pyridin-3-one - [C86378]". Synthonix Product Catalog. URL:[Link]

  • ChemBK. "4-chloro-Furo[3,4-c]pyridin-3(1H)-one". ChemBK Chemical Database. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorofuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.